2,3-Difluoro-4-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXIYOKCZFOFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435611 | |
| Record name | 2,3-Difluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-59-1 | |
| Record name | 2,3-Difluoro-1-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-nitroanisole | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-4-nitroanisole: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-nitroanisole, with the CAS Number 66684-59-1, is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of a variety of complex organic molecules.[1][2][3][4][5] Its unique substitution pattern, featuring adjacent fluorine atoms, a nitro group, and a methoxy group, imparts specific reactivity that is highly sought after in the fields of medicinal chemistry and materials science.[1][6][7][8] The electron-withdrawing nature of the nitro and fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block for the construction of novel pharmaceuticals and agrochemicals.[1][7] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a discussion of its synthesis and detailed spectroscopic analysis.
Chemical and Physical Properties
A thorough understanding of the physical properties of this compound is essential for its effective use in research and development. While some experimental data is available, certain properties have not been extensively reported in the literature.
| Property | Value | Source(s) |
| CAS Number | 66684-59-1 | [1][2][3] |
| Molecular Formula | C₇H₅F₂NO₃ | [5] |
| Molecular Weight | 189.12 g/mol | [1][5] |
| Physical Form | Off-white to light yellow or gray powder or crystals | Synthonix Corporation |
| Melting Point | Data not readily available in searched sources. | |
| Boiling Point | 277.8 °C | Luminix Health |
| Density | Data not readily available in searched sources. | |
| Solubility | Data on specific solubilities in various solvents is not extensively reported. Based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with limited solubility in water. |
InChI Key: KDXIYOKCZFOFOR-UHFFFAOYSA-N[1]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below is a detailed analysis of the expected spectra based on the compound's structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons (H-5 and H-6): The two protons on the aromatic ring will appear as doublets of doublets due to coupling with each other and with the adjacent fluorine atoms. The electron-withdrawing effect of the nitro and fluoro groups will shift these protons downfield.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
A commercially available ¹H NMR spectrum of this compound supports this interpretation.[9]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of fluorine atoms will result in splitting of the signals for the carbon atoms to which they are attached (C-2 and C-3) and their neighbors, due to C-F coupling.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the fluorine atoms (C-2 and C-3) will appear as doublets of doublets, while the other carbons will also show coupling to the fluorine atoms. The carbon attached to the nitro group (C-4) and the methoxy group (C-1) will be significantly deshielded.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a single peak, typically around 55-60 ppm.[1]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions.[1] These signals will likely appear as doublets due to coupling to each other (³JFF).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-F Stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹ will be indicative of the carbon-fluorine bonds.
-
C-O Stretching (Anisole): A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region will correspond to the aromatic ring.
-
C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z of 189. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and potentially a fluorine atom.
Synthesis of this compound
There are two primary synthetic routes to this compound.[1][2][10]
-
Nucleophilic Aromatic Substitution (SNAr) of 1,2,3-Trifluoro-4-nitrobenzene: This is a common method where the more activated fluorine atom in 1,2,3-trifluoro-4-nitrobenzene is displaced by a methoxide source, such as sodium methoxide.[1]
-
Nitration of 2,3-Difluoroanisole: This involves the electrophilic aromatic substitution of 2,3-difluoroanisole using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[1]
Experimental Workflow: Synthesis via SNAr
A typical experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance. The following hazard and precautionary statements should be observed:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Research and Development
The strategic placement of the fluoro, nitro, and methoxy groups on the aromatic ring makes this compound a highly versatile intermediate in organic synthesis.[6]
-
Pharmaceutical Synthesis: It serves as a building block for the synthesis of complex, biologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.[6]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides.
-
Materials Science: The unique electronic properties imparted by the substituents make it a candidate for use in the synthesis of specialty chemicals and advanced materials.[6]
Logical Relationship of Analytical Techniques
Interrelation of analytical techniques for the characterization of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. This guide has summarized its key physical properties, provided an in-depth look at its spectroscopic characterization, outlined its synthetic pathways, and highlighted its important applications. A clear understanding of these technical aspects is crucial for any researcher or scientist working with this compound. Further experimental investigation is warranted to fill the existing gaps in the physical property data.
References
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- Mastering Organic Synthesis with this compound: A Supplier's Perspective. (URL: Not available)
- The Essential Role of this compound in Modern Pharmaceutical Synthesis. (URL: Not available)
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A Comprehensive Technical Guide to 2,3-Difluoro-4-nitroanisole: A Key Intermediate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 2,3-Difluoro-4-nitroanisole (CAS RN: 66684-59-1) has emerged as a significant and versatile intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its unique electronic properties, arising from the specific arrangement of fluorine, nitro, and methoxy substituents on the aromatic ring, render it a valuable precursor for a variety of chemical transformations.[3][5] This technical guide provides an in-depth exploration of the chemical structure, nomenclature, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and IUPAC Nomenclature
A thorough understanding of a molecule's structure and formal naming is fundamental to its application in research and development.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2-difluoro-4-methoxy-5-nitrobenzene . However, it is more commonly referred to in literature and commercial sources as This compound .[6] Anisole is the trivial name for methoxybenzene, and in this derivative, the substituents are numbered relative to the methoxy group.
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms, a nitro group, and a methoxy group. The molecular formula is C7H5F2NO3.[7][8]
Figure 1: Chemical structure of this compound.
The presence of two electron-withdrawing fluorine atoms and a strongly electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, making it highly susceptible to certain types of reactions.[3][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 66684-59-1 | [2][3] |
| Molecular Formula | C7H5F2NO3 | [7][8] |
| Molecular Weight | 189.12 g/mol | [2][9][10] |
| Appearance | Solid | [2] |
| Boiling Point | 277.8 °C | [11] |
| Density | 1.233 g/cm³ at 25 °C | [12] |
Synthesis of this compound
The synthesis of this compound is typically achieved through multi-step organic reactions.[2] Two primary synthetic strategies are commonly employed, both of which leverage fundamental principles of aromatic chemistry.
Nucleophilic Aromatic Substitution (SNAr) of a Trifluoro Precursor
One of the most direct routes involves the regioselective nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated precursor, 1,2,3-trifluoro-4-nitrobenzene.[1]
Reaction Scheme:
1,2,3-Trifluoro-4-nitrobenzene + Sodium Methoxide → this compound + Sodium Fluoride
Causality behind Experimental Choices:
-
Starting Material: 1,2,3-trifluoro-4-nitrobenzene is an ideal precursor because the nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[1] The fluorine atom at the C-1 position is para to the nitro group, making it the most activated site for substitution by a nucleophile.[1]
-
Nucleophile: Sodium methoxide is a strong nucleophile that readily displaces the activated fluorine atom to introduce the methoxy group.
-
Regioselectivity: The reaction is highly regioselective due to the powerful directing effect of the nitro group, ensuring the desired isomer is the major product.
Electrophilic Nitration of 2,3-Difluoroanisole
An alternative approach is the electrophilic aromatic substitution, specifically the nitration, of 2,3-difluoroanisole.[1]
Reaction Scheme:
2,3-Difluoroanisole + Nitrating Agent (e.g., HNO3/H2SO4) → this compound
Causality behind Experimental Choices:
-
Starting Material: 2,3-difluoroanisole possesses an activated aromatic ring due to the electron-donating methoxy group.
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent, generating the nitronium ion (NO2+) in situ, which acts as the electrophile.
-
Directing Effects: The methoxy group is an ortho, para-director. While the ortho positions are sterically hindered by the adjacent fluorine atoms and the methoxy group itself, the para position is more accessible, leading to the formation of the desired 4-nitro isomer.
Figure 2: Synthetic pathways to this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its inherent chemical versatility.[3] The electron-withdrawing nature of the fluorine atoms and the nitro group activates the aromatic ring for further nucleophilic aromatic substitution reactions.[1][3] This makes it an invaluable precursor for constructing more complex molecular architectures.[3]
Key Intermediate in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[4][5] Its structure allows for the introduction of specific functional groups or structural motifs into drug candidates, which is critical for modulating a compound's pharmacokinetic properties, efficacy, and metabolic stability.[5] Aromatic nitro compounds, in general, play a significant role in the synthesis of a wide range of drugs.[13] The nitro group itself can be a pharmacophore or can be readily reduced to an amino group, which can then be further functionalized.[14]
Role in Agrochemical Development
Similar to its application in pharmaceuticals, this compound serves as a key intermediate in the creation of new agrochemicals, contributing to advancements in crop protection and yield.[4]
Versatility in Fine Chemical Synthesis
The unique electronic and structural features of this compound make it a sought-after intermediate for the production of various specialty chemicals and advanced materials.[4]
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
General Handling: It is recommended to work in a well-ventilated area, preferably under a chemical fume hood, and to avoid inhalation of dust.[12][15] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[15][16]
-
Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[12][15]
-
Hazards: this compound may cause skin, eye, and respiratory irritation.[11] It is also suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[12]
-
Spills: In case of a spill, the solid material should be collected, bound, and pumped off.[12] The affected area should be cleaned thoroughly.[17]
For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][18]
Conclusion
This compound is a strategically important chemical intermediate with a unique and highly functionalized structure. Its value in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, is well-established.[2][3][4] A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for researchers and drug development professionals seeking to leverage its potential in the creation of novel and complex molecules. The continued availability of high-purity this compound is a key enabler of scientific progress and innovation in these critical sectors.[3][5]
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- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Modern Pharmaceutical Synthesis.
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An In-depth Technical Guide to 2,3-Difluoro-1-methoxy-4-nitrobenzene (CAS: 66684-59-1) for Advanced Research and Development
Foreword: Unveiling the Potential of a Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly sought after in the design of novel therapeutics and functional materials.[1][2][3] This guide provides a comprehensive technical overview of 2,3-Difluoro-1-methoxy-4-nitrobenzene (CAS Number: 66684-59-1), a versatile intermediate whose strategic arrangement of electron-withdrawing groups and a methoxy moiety offers a wealth of synthetic possibilities.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the rationale for its application in complex molecular design. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.
Core Chemical Identity and Physicochemical Properties
2,3-Difluoro-1-methoxy-4-nitrobenzene, also known as 2,3-Difluoro-4-nitroanisole, is a substituted nitrobenzene with a distinct set of properties that make it a valuable reagent in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 66684-59-1 | [4][5] |
| Molecular Formula | C₇H₅F₂NO₃ | [4] |
| Molecular Weight | 189.12 g/mol | [7] |
| IUPAC Name | 2,3-Difluoro-1-methoxy-4-nitrobenzene | [4] |
| Synonyms | This compound | [6] |
| Physical State | Solid, typically a powder or crystalline solid. | [7] |
| Appearance | Off-white to yellow. | [7] |
| Melting Point | 93-97 °C | [7] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in many common organic solvents. | [8] |
The presence of two adjacent fluorine atoms and a nitro group significantly influences the electronic nature of the aromatic ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6] This reactivity is a key feature exploited in its synthetic applications.
Synthesis and Mechanistic Considerations
The primary route for the synthesis of 2,3-Difluoro-1-methoxy-4-nitrobenzene involves the nitration of a difluoroanisole precursor or the nucleophilic aromatic substitution of a more highly fluorinated and nitrated benzene derivative.
Synthetic Strategy: Nitration of 2,3-Difluoroanisole
A common and direct approach is the electrophilic nitration of 2,3-difluoroanisole. The methoxy group is an ortho-, para-director, and the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects, with the strong activation of the methoxy group, favors the introduction of the nitro group at the C4 position.
Caption: Electrophilic nitration of 2,3-difluoroanisole.
Alternative Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
An alternative and often highly regioselective method is the nucleophilic aromatic substitution of a precursor like 1,2,3-trifluoro-4-nitrobenzene.[9] The strong electron-withdrawing effect of the nitro group activates the para-position for nucleophilic attack.
Caption: SNAr synthesis from 1,2,3-trifluoro-4-nitrobenzene.
Illustrative Experimental Protocol (Adapted from analogous nitration reactions)
The following protocol is a generalized procedure adapted from the nitration of similar aromatic compounds and should be optimized for the specific substrate.[10][11]
Materials:
-
2,3-Difluoroanisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured volume of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric equivalent of 2,3-difluoroanisole to the sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled vessel.
-
Add the nitrating mixture dropwise to the solution of 2,3-difluoroanisole in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized 2,3-Difluoro-1-methoxy-4-nitrobenzene should be confirmed by analytical techniques such as NMR and Mass Spectrometry.[12][13]
Analytical Characterization
Robust analytical characterization is crucial to ensure the identity, purity, and stability of 2,3-Difluoro-1-methoxy-4-nitrobenzene for use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[14][15][16]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: Fluorine NMR will show signals for the two non-equivalent fluorine atoms, and their coupling to each other and to adjacent protons will confirm their positions on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 2,3-Difluoro-1-methoxy-4-nitrobenzene. A reversed-phase HPLC method with UV detection is typically employed.
Hazards, Safety, and Handling
As with all nitroaromatic compounds, 2,3-Difluoro-1-methoxy-4-nitrobenzene should be handled with care, following appropriate safety protocols.
GHS Hazard Classification
Based on data for analogous compounds, 2,3-Difluoro-1-methoxy-4-nitrobenzene is expected to have the following GHS classifications:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Category 3
Toxicological Profile
General Toxicological Concerns for Nitroaromatic Compounds:
-
Acute Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Chronic Toxicity: Prolonged exposure may lead to adverse effects on the liver, kidneys, and central nervous system.
-
Mutagenicity: Some nitroaromatic compounds have shown mutagenic potential in in vitro assays.
Recommended Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2,3-Difluoro-1-methoxy-4-nitrobenzene lies in its utility as a versatile building block for the synthesis of more complex molecules with potential biological activity.[4][5][22]
A Scaffold for Nucleophilic Aromatic Substitution (SNAr)
The highly activated aromatic ring of 2,3-Difluoro-1-methoxy-4-nitrobenzene makes it an excellent substrate for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted aromatic compounds.
Caption: SNAr reactions with 2,3-Difluoro-1-methoxy-4-nitrobenzene.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acidic media. This transformation opens up possibilities for amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.
Potential Biological Significance
While specific studies on the biological activity of 2,3-Difluoro-1-methoxy-4-nitrobenzene are limited, the structural motifs it contains are prevalent in many biologically active compounds.[23] The presence of fluorine can enhance metabolic stability and binding affinity, while the nitroaromatic core is found in various antibacterial and anticancer agents.[1][2][3][22] Researchers can leverage this building block to synthesize novel compounds for screening in various disease models.
Conclusion: A Key Enabler for Chemical Innovation
2,3-Difluoro-1-methoxy-4-nitrobenzene is more than just a chemical intermediate; it is a powerful tool for molecular architects in the fields of drug discovery and materials science. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and novel molecules. A thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of such well-characterized and versatile building blocks will only increase.
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Aromatic Compounds
Introduction: The Unique Impact of Fluorine in Aromatic Systems
The strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of modern molecular design, particularly within the pharmaceutical and agrochemical industries. Approximately one-quarter of all pharmaceuticals and one-third of agrochemicals on the market contain at least one fluorine atom.[1] This prevalence is not coincidental; it is a direct consequence of the unique and powerful effects that fluorine—the most electronegative element—imparts upon a molecule. Its small size, similar to that of a hydrogen atom, allows for its introduction often without significant steric perturbation.[2] However, its profound electronic influence can dramatically alter a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3]
This guide provides an in-depth exploration of the principal synthetic routes to fluorinated aromatic compounds. We will move beyond a simple recitation of methods to delve into the mechanistic underpinnings and practical considerations that guide the choices of a practicing chemist. From venerable, century-old reactions to cutting-edge catalytic systems, this document is designed to equip researchers, scientists, and drug development professionals with the knowledge to strategically navigate the synthesis of these vital molecules.
Part 1: Classical Approaches to Aryl Fluoride Synthesis
The foundational methods for creating C-F bonds on an aromatic ring, while mature, remain relevant for specific applications and serve as a crucial baseline for understanding modern advancements.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is conceptually the mirror opposite of the more familiar electrophilic aromatic substitution.[4] Here, a potent nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For fluorination, a fluoride salt acts as the nucleophile.
Causality Behind the Mechanism: The reaction's feasibility is dictated by the electronic character of the aromatic ring. The rate-determining step is the nucleophilic attack, which forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] To stabilize this intermediate and lower the activation barrier, the aromatic ring must be rendered electron-poor. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂), cyano (–CN), or sulfonyl (–SO₂R), positioned ortho or para to the leaving group.[4] This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, a stabilization that is not possible when the EWG is in the meta position.[4]
Interestingly, fluoride can also serve as an excellent leaving group in SNAr reactions, often better than other halogens. This is because the C-F bond is highly polarized, making the carbon atom exceptionally electrophilic and susceptible to attack. Since C-F bond cleavage is not the rate-determining step, its high bond strength is not a kinetic impediment.[4]
Workflow: SNAr Mechanism
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Limitations and Modern Solutions: Traditional SNAr fluorinations often require harsh conditions, such as high temperatures and polar aprotic solvents (e.g., DMSO, DMF), and the rigorous exclusion of water.[6] The use of expensive fluoride sources like cesium fluoride (CsF) has also been a drawback. Collaborative research between academia and industry has led to significant improvements, such as using cost-effective potassium fluoride (KF) in combination with phase-transfer catalysts like tetrabutylammonium chloride (Bu₄NCl) to enhance the solubility and reactivity of the fluoride ion.[6]
The Balz-Schiemann Reaction
For over a century, the Balz-Schiemann reaction has been a reliable method for installing a fluorine atom onto an aromatic ring, especially for substrates that are not activated towards SNAr.[7] The process involves the diazotization of an arylamine followed by the thermal or photochemical decomposition of the resulting aryldiazonium salt.
Mechanistic Insights: The reaction proceeds via an SN1-type mechanism. The key intermediate is a highly reactive aryl cation, which is generated upon the loss of dinitrogen gas (N₂) from the diazonium salt.[7][8] This cation is then trapped by a fluoride anion, which is typically supplied by the tetrafluoroborate (BF₄⁻) counterion.[8][9]
Workflow: Balz-Schiemann Reaction
Caption: The Balz-Schiemann reaction converts arylamines to aryl fluorides via a diazonium salt intermediate.
Practical Considerations: A significant drawback of the traditional Balz-Schiemann reaction is the need to isolate the aryldiazonium salt, which can be thermally unstable and potentially explosive.[10] This poses considerable safety risks and limits scalability. Modern protocols have largely overcome this by developing one-pot procedures where the diazonium salt is generated and decomposed in situ.[11] The use of alternative diazotizing agents like tert-butyl nitrite or fluorinating sources such as pyridine-HF, as well as conducting the reaction in ionic liquids or under continuous flow conditions, has significantly improved the safety, yield, and substrate scope of this classic transformation.[8][10][12]
Part 2: Modern Methods for Aryl Fluoride Synthesis
The demand for more efficient, selective, and milder fluorination methods has driven the development of new synthetic strategies, primarily revolving around electrophilic fluorination and transition-metal catalysis.
Electrophilic Fluorination: Taming the "F⁺" Synthon
Direct fluorination with elemental fluorine (F₂) is notoriously difficult to control due to its extreme reactivity and toxicity.[1] The development of electrophilic fluorinating reagents, which act as formal "F⁺" sources, has revolutionized the field. These reagents contain a highly polarized N-F bond, where the nitrogen atom is attached to strong electron-withdrawing groups, rendering the fluorine atom electron-deficient and reactive towards nucleophiles.[13]
Key Reagents: The most widely used and commercially available N-F reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF₄).[1][13][14] These reagents are stable, crystalline solids that are significantly easier and safer to handle than F₂.[1]
| Reagent | Structure | Characteristics |
| NFSI | N-Fluorobenzenesulfonimide | Neutral, milder reagent, good for selective fluorinations.[13][14] |
| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Cationic, highly reactive, versatile for a broad range of substrates.[13][15] |
Mechanism and Application: The precise mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both a polar SEAr pathway (similar to other electrophilic aromatic substitutions) and a single-electron transfer (SET) process, depending on the substrate and conditions.[13][16]
A major breakthrough in this area is the use of transition-metal catalysts, particularly palladium, to direct the regioselective C-H fluorination of arenes.[1] In these systems, a directing group on the substrate coordinates to the metal center, bringing the catalyst into proximity of a specific C-H bond. The metal then facilitates the C-H activation and subsequent fluorination by the N-F reagent. This approach provides excellent control over regioselectivity, which is a significant challenge in classical electrophilic aromatic substitution.[1]
Experimental Protocol: Pd-Catalyzed Directed C-H Fluorination
-
Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the arene substrate containing a directing group (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and the appropriate ligand (if required).
-
Reagent Addition: Add the solvent (e.g., MeCN or DCE) followed by the electrophilic fluorinating agent, such as Selectfluor or NFSI (1.5-2.0 equiv).
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (12-24 h), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove palladium salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated aromatic compound.
Transition-Metal-Catalyzed Nucleophilic Fluorination
Inspired by the success of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, significant effort has been directed towards developing analogous C-F bond-forming reactions.[11][17][18] These methods typically involve the coupling of an aryl halide or pseudohalide (e.g., triflate) with a nucleophilic fluoride source.
The Challenge of C-F Reductive Elimination: The key challenge in developing these reactions has been the final C-F bond-forming step: reductive elimination from a palladium(II) intermediate. This step is kinetically and thermodynamically less favorable compared to the formation of C-N, C-O, or C-C bonds.[11][19] The breakthrough came with the design of highly electron-donating and sterically bulky phosphine ligands (e.g., BrettPhos).[11] These ligands promote the formation of monomeric, three-coordinate Pd(II) complexes, which are more amenable to undergoing the difficult C-F reductive elimination.[11]
Workflow: Pd-Catalyzed Nucleophilic Fluorination
Caption: Catalytic cycle for the palladium-catalyzed nucleophilic fluorination of aryl halides.
Scope and Utility: These Pd-catalyzed methods have significantly expanded the scope of nucleophilic fluorination to include unactivated aryl bromides and even chlorides, which are often unreactive under SNAr conditions.[20] Copper-catalyzed systems have also emerged as a valuable alternative, particularly for the fluorination of aryl iodides and boronic acids.[20][21]
Photoredox Catalysis: A Mild Approach
Visible-light photoredox catalysis has emerged as a powerful and versatile platform for C-F bond formation under exceptionally mild conditions.[22][23][24] This strategy utilizes a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing visible light, can engage in single-electron transfer events to generate reactive radical intermediates.
Mechanistic Principles: For aromatic fluorination, a common pathway involves the photocatalyst oxidizing an electron-rich arene to a radical cation.[25] This intermediate can then be trapped by a nucleophilic fluoride source. Alternatively, the photocatalyst can reduce a pre-functionalized arene or an electrophilic fluorine source to generate aryl or fluorine radicals, respectively.[22] These approaches avoid the high temperatures and harsh reagents often associated with other methods, leading to excellent functional group tolerance.[22] This makes photoredox catalysis particularly attractive for the late-stage fluorination of complex molecules, a critical need in drug discovery.[26]
Part 3: Comparative Analysis and Future Outlook
The choice of a synthetic route to a fluorinated aromatic compound is a multifactorial decision, balancing substrate scope, cost, safety, and scalability.
| Method | Advantages | Disadvantages | Best Suited For |
| SNAr | Simple reagents, well-understood, scalable. | Requires activated (electron-poor) substrates, harsh conditions. | Industrial scale synthesis of specific, activated fluoroaromatics.[6] |
| Balz-Schiemann | Broad scope for non-activated arenes, starts from amines. | Potentially hazardous intermediates, often requires thermal conditions. | Substrates where the corresponding aniline is readily available.[7][8] |
| Electrophilic (N-F) | Mild reagents, applicable to electron-rich arenes, can be directed. | Reagents can be expensive, regioselectivity can be an issue without directing groups. | Late-stage C-H fluorination and synthesis of complex molecules.[1][13] |
| Pd/Cu Catalysis | Broad scope (halides, triflates), milder than SNAr for unactivated systems. | Catalyst/ligand cost, sensitivity to air/moisture. | Cases where SNAr fails and the corresponding halide is available.[20][27][28] |
| Photoredox | Exceptionally mild conditions, excellent functional group tolerance. | Can require specialized equipment (photoreactors), scalability can be challenging. | Late-stage functionalization of complex, sensitive substrates.[22][23] |
The field of aromatic fluorination is continually evolving. Future developments will likely focus on the discovery of more economical and environmentally benign fluorinating reagents, the development of new catalytic systems with even broader scope and lower catalyst loadings, and the application of machine learning and high-throughput experimentation to accelerate the discovery of optimal reaction conditions. The quest for the "perfect" fluorination reaction—one that is general, safe, cheap, and selective—continues to drive innovation in this vital area of chemical synthesis.
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- Electrophilic fluorin
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- Recent advances in the synthesis of fluorinated compounds via an aryne intermedi
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- Electrophilic Fluorin
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2,3-Difluoro-4-nitroanisole molecular weight and formula.
An In-depth Technical Guide to 2,3-Difluoro-4-nitroanisole for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the molecular characteristics, synthesis, and applications of this compound.
Introduction: A Versatile Building Block
This compound (CAS No: 66684-59-1) is a highly functionalized aromatic compound that has emerged as a critical intermediate in advanced organic synthesis.[1][2] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a versatile building block for constructing complex molecular architectures.[2][3][4] The unique arrangement of two fluorine atoms, a nitro group, and a methoxy group on the benzene ring imparts specific electronic properties that are highly advantageous for targeted chemical transformations.[2]
The electron-withdrawing nature of the nitro and fluorine substituents strongly activates the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] This predictable reactivity allows chemists to introduce a wide variety of functional groups, paving the way for the synthesis of novel drug candidates and fine chemicals.[1][3] This guide provides an in-depth exploration of its properties, synthesis, and pivotal role in modern medicinal chemistry.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its use in quantitative experimental design and for predicting its behavior in chemical reactions.
| Property | Value | Source |
| CAS Number | 66684-59-1 | [1][2][4][5][6][7] |
| Molecular Formula | C₇H₅F₂NO₃ | [5][6] |
| Molecular Weight | 189.12 g/mol | [5][8] |
| IUPAC Name | 1,2-difluoro-3-methoxy-4-nitrobenzene | [8] |
| Appearance | Solid | [6] |
| Boiling Point | 277.8 °C | [9] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through well-established organic chemistry reactions. The two primary routes involve either the introduction of a methoxy group onto a pre-existing nitro-fluorinated ring or the nitration of a difluoroanisole precursor.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A common and logical synthetic pathway starts from 1,2,3-trifluoro-4-nitrobenzene.[3] In this method, the methoxy group is introduced through a regioselective SNAr reaction. The potent electron-withdrawing nitro group activates the para position for nucleophilic attack, making the fluorine atom at C-1 the most favorable site for substitution by a methoxide source.[3]
Caption: SNAr synthesis route for this compound.
Synthesis via Electrophilic Nitration
An alternative route involves the electrophilic aromatic substitution on 2,3-difluoroanisole.[3] This reaction introduces the nitro (-NO₂) group onto the aromatic ring. The directing effects of the existing methoxy and fluoro substituents guide the position of nitration.
Caption: Electrophilic nitration route to this compound.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more elaborate molecules with potential therapeutic activity.[1][4]
The presence of fluorine is particularly significant in medicinal chemistry. Fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate.[4] The nitro group is also a versatile functional handle; it can be readily reduced to an amine, which can then be further functionalized, for example, in the synthesis of heterocyclic scaffolds like quinazolinones, which are known privileged structures in drug design.[10]
Caption: Role of this compound in synthetic pathways.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative, step-by-step methodology for an SNAr reaction using this compound. This protocol is illustrative and should be adapted and optimized based on the specific nucleophile and desired product.
Objective: To synthesize a novel ether by displacing the nitro group of this compound with an alkoxide.
Materials:
-
This compound
-
Desired alcohol (e.g., isopropanol)
-
Strong base (e.g., Sodium Hydride, NaH)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol to a suspension of sodium hydride in anhydrous THF at 0 °C. Stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Reaction Initiation: Add a solution of this compound in anhydrous THF dropwise to the alkoxide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using column chromatography on silica gel to yield the desired substituted product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may be harmful if swallowed or inhaled.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid all personal contact, including the inhalation of dust.[12] Prevent dust generation during handling. In case of spills, avoid creating dust, dampen the material with a suitable solvent like acetone, and collect it in a sealed container for disposal.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[11][12]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[14]
Conclusion
This compound is a strategically important chemical intermediate with high utility in the synthesis of complex organic molecules. Its defined reactivity, particularly in nucleophilic aromatic substitution, makes it an invaluable tool for medicinal chemists and researchers in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in accelerating research and development efforts.
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2,3-Difluoro-4-nitroanisole: A Cornerstone Building Block for Advanced Organic Synthesis
An In-Depth Technical Guide
Abstract
2,3-Difluoro-4-nitroanisole (CAS No. 66684-59-1) has emerged as a strategically significant intermediate in the landscape of modern organic synthesis.[1] Its unique molecular architecture, featuring a methoxy group, a nitro functionality, and vicinal fluorine atoms on an aromatic ring, provides a powerful platform for constructing complex molecules. The strong electron-withdrawing nature of the nitro and fluoro substituents profoundly activates the benzene ring, making it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the core applications of this compound, focusing on its role in medicinal chemistry and the synthesis of advanced materials. We will delve into the causality behind its reactivity, present detailed, field-proven experimental protocols, and illustrate key synthetic pathways to furnish researchers and drug development professionals with a comprehensive understanding of this versatile building block.
Introduction: The Molecular Logic of this compound
The utility of this compound in organic synthesis is not accidental; it is a direct consequence of its electronic and structural properties.[1] As a key intermediate, it is indispensable for complex molecular assembly and is frequently utilized in the development of pharmaceuticals and agrochemicals.[2][3]
Key Structural Features:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions.
-
Fluorine Atoms (-F): Highly electronegative atoms that further enhance the electrophilicity of the ring through inductive effects. Fluorine is also an excellent leaving group in SNAr reactions.
-
Methoxy Group (-OCH₃): An electron-donating group that can influence regioselectivity and can be a site for further chemical modification.
The combination of these groups creates a highly electron-deficient aromatic system, primed for selective substitution reactions. This inherent reactivity allows chemists to streamline production processes and achieve higher purity in target compounds.[2]
Physicochemical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 66684-59-1 | [1][4] |
| Molecular Formula | C₇H₅F₂NO₃ | [3][5] |
| Molecular Weight | 189.12 g/mol | [3][5] |
| Appearance | Light yellow to gray solid | [5] |
| Purity | Typically ≥97% | [3][5] |
| Density | 1.233 g/cm³ at 25 °C |
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is its use as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][6] The reaction proceeds via a stepwise addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8]
The electron-withdrawing nitro group, positioned para to the C-1 fluorine, provides powerful resonance stabilization for the negative charge that develops during the nucleophilic attack at that position. This makes the C-1 fluorine the most activated site for substitution.
Mechanism of SNAr
The general mechanism for the SNAr reaction on this compound is illustrated below. The attack of a nucleophile (Nu⁻) at the carbon bearing a fluorine atom (para to the nitro group) is the rate-determining step. The subsequent loss of the fluoride leaving group restores aromaticity.
Caption: Generalized SNAr pathway on this compound.
Experimental Protocol: Synthesis of N-Aryl Morpholine Derivative
This protocol details a representative SNAr reaction using morpholine as the nucleophile. This class of reaction is fundamental in preparing scaffolds for drug-like molecules.[7]
Objective: To synthesize 4-(2-fluoro-3-methoxy-6-nitrophenyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous potassium carbonate.
-
Add dry DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add morpholine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Trustworthiness: The use of a mild base like K₂CO₃ is crucial to neutralize the HF formed in situ, driving the reaction to completion. Monitoring by TLC is essential to prevent the formation of side products from prolonged heating. The work-up by precipitation in water is an effective method for initial purification from the high-boiling DMF solvent.
Synthetic Diversification via Nitro Group Reduction
A second major application involves the chemical reduction of the nitro group to a primary amine. This transformation unlocks a new set of synthetic possibilities, converting the electron-deficient ring into an electron-rich aniline derivative. This resulting intermediate, 2,3-difluoro-4-methoxyaniline, is a valuable precursor for synthesizing heterocycles, amides, and other functionalities common in medicinal chemistry.[9][10]
Synthetic Workflow: From Nitroanisole to Complex Scaffolds
The following workflow illustrates the strategic position of this compound as a branching point for diverse synthetic outcomes.
Caption: Key synthetic transformations starting from this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This is a clean and efficient method widely used in industry.
Objective: To synthesize 2,3-difluoro-4-methoxyaniline.
Materials:
-
Product from SNAr reaction (e.g., 4-(2-fluoro-3-methoxy-6-nitrophenyl)morpholine) or this compound itself.
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the nitroaromatic compound in a suitable solvent (e.g., Methanol) in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.
-
Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr shaker or H-Cube).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times to ensure an inert atmosphere is replaced by H₂).
-
Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous stirring or shaking.
-
The reaction is typically exothermic. Maintain the temperature as needed and monitor hydrogen uptake. The reaction is usually complete within 2-4 hours.
-
Once hydrogen uptake ceases, vent the apparatus and purge the flask with an inert gas like nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude aniline product.
-
The product can be purified further by column chromatography or recrystallization if necessary.
Expertise & Causality: The choice of solvent is critical; alcohols like methanol are excellent for dissolving the starting material and the product. Celite filtration is the standard and safest method for removing the pyrophoric catalyst. Purging with nitrogen before and after the reaction is a critical safety step to avoid creating an explosive mixture of hydrogen and air.
Safety and Handling
As with any active chemical intermediate, proper handling of this compound is paramount.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11][12]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Spills: In case of a spill, avoid generating dust. Collect the material and place it in a sealed container for disposal.[13]
-
Hazards: Suspected of causing cancer (H351) and is harmful to aquatic life with long-lasting effects (H412). Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its value is derived from a predictable and potent reactivity profile, governed by the synergistic effects of its fluoro and nitro substituents. The ability to readily undergo selective nucleophilic aromatic substitution, followed by diversification through nitro group reduction, provides a robust and efficient two-stage strategy for accessing a wide array of complex, functionalized aromatic compounds. For researchers in pharmaceutical and materials science, mastering the chemistry of this intermediate opens a direct and reliable pathway to novel molecular architectures.
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The Strategic Advantage of 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Complex Synthesis
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of available intermediates, 2,3-difluoro-4-nitroanisole has emerged as a molecule of significant interest, offering a unique combination of reactivity and selectivity that enables the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this versatile intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of an intermediate is fundamental to its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 66684-59-1 | [1] |
| Molecular Formula | C₇H₅F₂NO₃ | [1] |
| Molecular Weight | 189.12 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound: A Practical Approach
The efficient synthesis of this compound is crucial for its accessibility as a building block. The most logical and commonly employed synthetic strategy involves the regioselective nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 1,2,3-trifluoro-4-nitrobenzene.[5]
Synthetic Pathway
The synthesis hinges on the selective replacement of one fluorine atom with a methoxy group. The strong electron-withdrawing effect of the nitro group activates the positions ortho and para to it for nucleophilic attack. In the case of 1,2,3-trifluoro-4-nitrobenzene, the fluorine atom at the C-1 position (para to the nitro group) is the most activated site for substitution.[5]
Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol
Materials:
-
1,2,3-Trifluoro-4-nitrobenzene
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 1,2,3-trifluoro-4-nitrobenzene in anhydrous methanol at 0 °C, add a solution of sodium methoxide in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
The Cornerstone of Versatility: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is predominantly derived from its high reactivity in nucleophilic aromatic substitution reactions. The presence of two fluorine atoms and a nitro group on the aromatic ring creates a highly electron-deficient system, facilitating the displacement of one of the fluorine atoms by a wide range of nucleophiles.[6]
Mechanistic Considerations and Regioselectivity
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[7][8] However, recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, particularly with less-activated substrates or good leaving groups.[9] In the case of this compound, the strong activation by the nitro group likely favors the classical stepwise mechanism.
A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. The fluorine atom at the C-2 position is ortho to the activating nitro group, while the fluorine at the C-3 position is meta. The resonance stabilization of the Meisenheimer complex is significantly greater when the negative charge can be delocalized onto the nitro group, which occurs when the nucleophile attacks the C-2 position (ortho-attack). Therefore, nucleophilic substitution is expected to occur preferentially at the C-2 position.
Figure 2: Regioselectivity of nucleophilic attack on this compound.
Applications in the Synthesis of Bioactive Molecules
The ability to introduce a diverse range of functionalities at a specific position on the aromatic ring makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Fluorinated Quinolone Antibiotics
Fluorinated quinolones are a clinically important class of broad-spectrum antibiotics.[10][11] The synthesis of these complex molecules often involves the construction of the quinolone core through a series of reactions, including a key SNAr step to introduce a substituent at the C-7 position. While a direct synthesis of a marketed quinolone from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for quinolones often rely on precursors with similar substitution patterns.[12][13] The this compound can be envisioned as a precursor to a key aniline intermediate, 2,3-difluoro-4-methoxyaniline, through the reduction of the nitro group. This aniline can then be elaborated into the quinolone scaffold.
Figure 3: A plausible synthetic workflow for fluorinated quinolones.
Precursor to Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern cancer therapy.[14] Many of these small molecules feature complex heterocyclic cores. While a direct synthesis of the tyrosine kinase inhibitor Pazopanib using this compound is not the innovator's route, the structural motifs present in this intermediate are highly relevant to the synthesis of various kinase inhibitors.[15][16][17] For instance, the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors often involves the use of substituted anilines as key building blocks.[18][19][20] The reduction of the nitro group in a derivative of this compound would provide a highly functionalized aniline that could be incorporated into a GSK-3 inhibitor scaffold.
Conclusion
This compound stands out as a highly versatile and strategically important intermediate in organic synthesis. Its well-defined reactivity in nucleophilic aromatic substitution, governed by the powerful activating effect of the nitro group and the predictable regioselectivity, allows for the controlled introduction of a wide array of functional groups. This capability is particularly valuable in the multi-step synthesis of complex and biologically active molecules, such as fluorinated quinolone antibiotics and kinase inhibitors. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound opens up efficient and reliable pathways to novel chemical entities with significant therapeutic potential.
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Safe Handling and Management of 2,3-Difluoro-4-nitroanisole: A Comprehensive Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2,3-Difluoro-4-nitroanisole
This compound (CAS No: 66684-59-1) is a key chemical intermediate whose strategic importance in organic synthesis cannot be overstated.[1][2] Its molecular architecture, featuring a nitro group and two fluorine atoms on an anisole core, makes it a highly versatile building block for the synthesis of complex molecules.[1][3] The electron-withdrawing properties of the nitro and fluoro substituents activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a critical transformation in the development of novel pharmaceutical and agrochemical agents.[2][3] Given its utility and reactivity, a profound understanding of its safety profile and handling requirements is not merely a matter of regulatory compliance but a cornerstone of responsible and successful research. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Section 1: Hazard Identification and Toxicological Profile
A thorough risk assessment begins with a clear identification of the hazards. While comprehensive toxicological data for this compound is not fully established, the available Safety Data Sheets (SDS) and data from structurally analogous compounds provide a strong basis for a cautious approach.[4]
1.1 GHS Classification and Known Hazards
The primary identified hazards associated with this compound are related to irritation and potential respiratory effects.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[4]
1.2 Inferred and Potential Hazards from Analogous Compounds
Prudence dictates that we consider hazards associated with similar nitroaromatic compounds, such as 4-nitroanisole, as potential risks until proven otherwise.
-
Suspected Carcinogenicity (Category 2): Related nitroanisoles are suspected of causing cancer.[5] Therefore, this compound should be handled as a potential carcinogen.
-
Methemoglobinemia: A significant toxicological concern with nitroaromatic compounds is their ability to cause methemoglobinemia upon absorption. This condition impairs the oxygen-carrying capacity of the blood, leading to cyanosis, and can have a delayed onset of 2 to 4 hours or more.
-
Aquatic Toxicity: It is classified as harmful to aquatic life with long-lasting effects.
Table 1: Physicochemical and Safety Data Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 66684-59-1 | [6][7] |
| Molecular Formula | C₇H₅F₂NO₃ | [7] |
| Molecular Weight | 189.12 g/mol | [7] |
| Physical State | Solid | [7] |
| Density | ~1.233 g/cm³ (for 4-nitroanisole) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H351: Suspected of causing cancer (inferred).H412: Harmful to aquatic life with long lasting effects (inferred). |[4] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This involves a combination of robust engineering controls and appropriate PPE.
2.1 Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The hood ensures adequate ventilation and containment.
-
Safety Showers and Eyewash Stations: These must be readily accessible and located near the workstation.[5]
2.2 Personal Protective Equipment (PPE): The Last Line of Defense
PPE selection must be based on a thorough risk assessment of the specific procedures being performed.[8]
Table 2: Personal Protective Equipment (PPE) Specification
| Task | Required PPE | Rationale and Specifications |
|---|---|---|
| Handling Solid (Weighing, Transferring) | • Nitrile Gloves• Lab Coat• Safety Goggles• Particulate Respirator (N95 or higher) | Gloves: Provide a barrier against skin contact. Must be inspected before use. Lab Coat: Protects skin and clothing.[8] Goggles: Snug-fitting goggles are required to prevent eye contact with airborne particulates.[9] Respirator: Necessary when dusts may be generated.[5] |
| Handling Solutions (Reactions, Transfers) | • Nitrile Gloves• Lab Coat• Safety Goggles or Face Shield | Goggles/Face Shield: Protects against splashes of the solution. A face shield provides broader protection.[8][9] |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves are selected for their general chemical resistance. Proper removal technique (without touching the outer surface) is crucial to prevent cross-contamination.
-
Eye Protection: Standard safety glasses do not provide adequate protection from dust or splashes. Chemical safety goggles that provide a seal around the eyes are mandatory.[9]
-
Respiratory Protection: The primary inhalation risk comes from fine dust particles. An N95-rated respirator is the minimum requirement for filtering these particulates.[5][9]
Section 3: Workflow for Safe Handling and Operations
Adherence to a strict, self-validating protocol is essential for minimizing exposure and ensuring experimental reproducibility. The following workflow represents the lifecycle of the compound within a laboratory setting.
Diagram 1: Safe Handling Workflow for this compound
Caption: Complete workflow from receipt to disposal of this compound.
Section 4: Storage and Emergency Protocols
4.1 Handling and Storage Protocol
-
Pre-Handling: Obtain and read the Safety Data Sheet. Ensure all safety precautions are understood.[5]
-
Work Area: Always work within a chemical fume hood. Avoid the formation and inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10] Contaminated clothing should be changed immediately and laundered separately.[10]
-
Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated area. The storage area should be locked or otherwise accessible only to authorized personnel.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Keep away from excess heat, as it is combustible and can form explosive dust mixtures with air upon intense heating.
4.2 Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear and practiced response is critical.
4.2.1 Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent the spill from entering drains.
-
Cleanup (Solid Spill):
-
Don appropriate PPE, including respiratory protection.[11]
-
Gently dampen the spilled solid with a suitable solvent like acetone to prevent dust generation.[11]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5] Avoid actions that create dust.
-
Clean the affected area with soap and water.[11]
-
-
Reporting: Report the incident to the appropriate safety officer.
4.2.2 First Aid Measures
-
General Advice: Show the Safety Data Sheet to the attending medical personnel.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.2.3 Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The material is combustible. Fine dust can form explosive mixtures with air. Thermal decomposition can release toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.
Section 5: Decontamination and Waste Disposal
Proper disposal is a critical final step in the chemical's lifecycle.
5.1 Decontamination Protocol
-
Glassware and Equipment: Thoroughly rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste. Follow with a standard wash using soap and water.
-
Work Surfaces: Wipe down all surfaces inside the fume hood with a solvent-dampened cloth, followed by a soap and water wash.
5.2 Waste Disposal Protocol
-
Segregation: Keep all waste containing this compound (unused solid, contaminated solutions, rinsates, contaminated PPE) separate from other waste streams.
-
Labeling: Place waste in clearly labeled, sealed containers suitable for hazardous waste.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[12] Do not dispose of down the drain.
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- Mastering Organic Synthesis with this compound: A Supplier's Perspective.Google Cloud.
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The Indispensable Role of Fluorine in Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of a Unique Element
Fluorine, the most electronegative element, has become a cornerstone of modern drug discovery.[1][2] Its strategic incorporation into therapeutic candidates allows medicinal chemists to exquisitely fine-tune a molecule's pharmacological profile.[2][3][4] Even the substitution of a single hydrogen atom with fluorine can lead to profound effects on a drug's potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth exploration of the multifaceted roles of fluorine in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing fluorine's influence, detail its strategic applications, and provide practical guidance on its incorporation and analysis.
The Fundamental Physicochemical Influence of Fluorine
The unique properties of the fluorine atom are the foundation of its utility in drug design. Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), means it can often replace hydrogen with minimal steric perturbation.[2][5] However, its extreme electronegativity (3.98 on the Pauling scale) dramatically alters the electronic landscape of a molecule.[2][5] This fundamental dichotomy is the source of fluorine's power to modulate key drug-like properties.
Modulation of Lipophilicity
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by fluorination. The effect, however, is context-dependent.
-
Alkyl Chains: Introducing fluorine into alkyl groups generally decreases lipophilicity due to the atom's high electronegativity.
-
Aromatic Systems: Conversely, fluorinating an aromatic ring often increases lipophilicity.[6] This is attributed to the reduced polarizability of the C-F bond compared to a C-H bond.[6]
This ability to fine-tune lipophilicity allows chemists to optimize a drug's passage through biological membranes and its interaction with target proteins.[7][8]
Alteration of pKa
Fluorine's potent inductive electron-withdrawing effect can significantly alter the acidity or basicity of nearby functional groups.[2][9] By lowering the pKa of basic amines, for instance, fluorine substitution can reduce the proportion of the charged species at physiological pH.[10] This can lead to improved cell membrane permeability and, consequently, better oral bioavailability.[2][9]
Impact on Metabolic Stability
One of the most powerful applications of fluorine in drug design is to block metabolic "soft spots."[1][2][11] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][12][13] By strategically placing fluorine at sites susceptible to metabolic attack, medicinal chemists can significantly prolong a drug's half-life and improve its overall exposure.[2][12][14][15]
Strategic Applications of Fluorine in Drug Design
The judicious placement of fluorine atoms can lead to significant improvements in a drug candidate's overall profile. This section will explore the key strategic applications of fluorination in medicinal chemistry.
Enhancing Binding Affinity and Potency
Fluorine's ability to modulate electronic properties and participate in unique non-covalent interactions can lead to enhanced binding affinity for the target protein.[2][14][16] These interactions can be direct, with the fluorine atom itself, or indirect, by influencing the polarity of other groups involved in binding.[2]
-
Hydrogen Bonds: While a weak hydrogen bond acceptor, fluorine can participate in favorable interactions with protein backbones.[17][18]
-
Dipole-Dipole and Quadrupolar Interactions: The polarized C-F bond can engage in beneficial electrostatic interactions within the protein's active site.[14]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, pre-organizing it for optimal binding to its target.[1][3][10]
A notable example is the l-nucleoside analogue emtricitabine, the 5-fluoro analogue of lamivudine. Emtricitabine is consistently four- to tenfold more potent as an HIV-1 inhibitor, a difference attributed to the electronic effects of the fluorine atom.[19]
Improving Pharmacokinetic Properties
As discussed, fluorine can significantly enhance a drug's ADME profile. By blocking metabolic pathways, fluorination can increase a drug's half-life and oral bioavailability.[1][3] For central nervous system (CNS) drugs, increasing lipophilicity through aromatic fluorination can improve penetration across the blood-brain barrier.[11]
Bioisosteric Replacement
Fluorine and fluorine-containing groups are versatile bioisosteres, capable of mimicking other atoms or functional groups to improve a drug's properties.[13][20][21]
-
Hydrogen Mimic: As previously mentioned, fluorine's similar size to hydrogen allows for its substitution with minimal steric clash.[2][5]
-
Hydroxyl and Amine Mimic: The CF2H group can act as a bioisostere for hydroxyl (OH), thiol (SH), or methyl (CH3) groups, offering unique hydrogen bonding capabilities.[20]
-
Amide Isostere: The trifluoroethylamine group is a classic example of an amide bioisostere.[20]
Case Studies of Successful Fluorinated Drugs
The impact of fluorine in medicinal chemistry is best illustrated by the numerous successful drugs that incorporate this element.[22] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom.[22]
| Drug | Therapeutic Area | Role of Fluorine |
| Lipitor (Atorvastatin) | Cardiovascular | The fluorophenyl group contributes to the drug's high binding affinity and metabolic stability. |
| Prozac (Fluoxetine) | Antidepressant | The trifluoromethyl group increases lipophilicity, enhancing CNS penetration.[1] |
| Ciprofloxacin | Antibiotic | A fluorine atom at the C-6 position of the quinolone core enhances DNA gyrase binding and antibacterial spectrum.[1] |
| Efavirenz | Antiretroviral | The trifluoromethyl group and cyclopropyl ring contribute to its potency and metabolic stability. |
| Sitagliptin | Antidiabetic | The trifluorophenyl group is crucial for its high potency and selectivity as a DPP-4 inhibitor.[11] |
Synthetic Methodologies for Fluorination
The increasing importance of fluorine in drug discovery has spurred the development of new and more efficient synthetic methods for its introduction into molecules.[23][24][25]
Nucleophilic Fluorination
This approach utilizes a fluoride source as a nucleophile to displace a leaving group. Common reagents include:
-
Alkali metal fluorides (KF, CsF): Often used with phase-transfer catalysts.
-
Tetrabutylammonium fluoride (TBAF): A soluble and reactive fluoride source.
-
Sulfur-based reagents (DAST, Deoxo-Fluor): Used for the conversion of alcohols and carbonyls to their fluorinated counterparts.[11]
Electrophilic Fluorination
These methods employ reagents that deliver an electrophilic "F+" equivalent to a nucleophilic substrate. Widely used reagents include:
-
N-Fluorosulfonimides (NFSI): Versatile and relatively safe electrophilic fluorinating agents.
-
Selectfluor®: A highly reactive and effective electrophilic fluorinating reagent.[26]
Late-Stage Fluorination
A significant advancement in synthetic methodology has been the development of late-stage fluorination techniques.[1][24] These methods allow for the introduction of fluorine at a late stage in the synthetic sequence, enabling the rapid generation of fluorinated analogues of complex molecules for structure-activity relationship (SAR) studies.[24] This has been particularly impactful for the synthesis of 18F-labeled compounds for Positron Emission Tomography (PET) imaging.[2][16]
Analytical Techniques for Fluorinated Compounds
The unique properties of fluorine also necessitate specific analytical techniques for the characterization and quantification of fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful and indispensable tool for the analysis of fluorinated molecules.[2] Its high sensitivity and wide chemical shift range provide detailed information about the electronic environment of the fluorine atom. It is routinely used to confirm the presence and location of fluorine in a molecule and to study drug-protein interactions.
Mass Spectrometry (MS)
Mass spectrometry is another critical technique for the analysis of fluorinated compounds. High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition of a molecule, confirming the presence of fluorine.[27] Tandem mass spectrometry (MS/MS) is used to elucidate the structure of fluorinated metabolites.[2] Liquid chromatography-mass spectrometry (LC-MS) is the standard method for detecting and quantifying fluorinated compounds in complex biological matrices.[27]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
While direct determination of fluorine by ICP-MS is challenging due to its high ionization potential, it is a promising technique for the analysis of total fluorine content in various samples.[28][29]
Experimental Protocols
Representative Synthesis: Late-Stage Nucleophilic Aromatic Fluorination
This protocol describes a general procedure for the late-stage nucleophilic fluorination of an aryl chloride using [¹⁸F]fluoride, relevant for the synthesis of PET tracers.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is passed through an anion exchange resin to trap the radioisotope.
-
Elution: The trapped [¹⁸F]fluoride is eluted from the resin using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating to ensure the [¹⁸F]fluoride is anhydrous.
-
Fluorination Reaction: A solution of the precursor molecule (e.g., an electron-deficient aryl chloride) in a high-boiling point aprotic solvent (e.g., DMSO, DMF) is added to the dried [¹⁸F]fluoride complex.
-
Heating: The reaction mixture is heated to a high temperature (typically 120-180 °C) for a specified time to effect the nucleophilic substitution.
-
Quenching and Purification: The reaction is cooled, diluted with water, and the desired ¹⁸F-labeled product is purified using high-performance liquid chromatography (HPLC).
In Vitro Metabolic Stability Assay
This protocol outlines a common method to assess the metabolic stability of a fluorinated compound using liver microsomes.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37 °C to allow for temperature equilibration.
-
Initiation of Reaction: The reaction is initiated by the addition of the test compound (the fluorinated drug candidate) at a known concentration.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the disappearance rate of the parent compound over time.
Visualizations
The Multifaceted Roles of Fluorine in Drug Design
Caption: Key influences of fluorine on drug properties.
Workflow for Assessing the Impact of Fluorination
Caption: A typical workflow for evaluating fluorinated drug candidates.
Conclusion and Future Perspectives
The strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's arsenal.[1] Its ability to modulate a wide range of physicochemical and pharmacokinetic properties allows for the fine-tuning of drug candidates to achieve optimal therapeutic profiles.[2][3][16] As our understanding of the subtle interactions of fluorine within biological systems deepens and as synthetic methodologies for its introduction become more sophisticated, the role of fluorine in drug discovery is set to expand even further.[2][16] The continued development of late-stage fluorination techniques, in particular, will accelerate the optimization of lead compounds and facilitate the discovery of new and improved medicines.[1][24]
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A Senior Application Scientist's Guide to 2,3-Difluoro-4-nitroanisole: A Cornerstone Building Block for Complex Molecule Synthesis
Introduction: Strategic Value of Fluorinated Anisoles
In the landscape of modern fine chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount to the success of a synthetic campaign.[1][2] 2,3-Difluoro-4-nitroanisole (CAS No. 66684-59-1) has emerged as a highly valuable and versatile building block for the construction of complex molecular architectures.[1][3][4] Its utility is derived from a unique confluence of structural features: a methoxy group, a strongly electron-withdrawing nitro group, and two vicinal fluorine atoms on an aromatic core.[2][5] This specific arrangement imparts a predictable and highly tunable reactivity profile, making it an ideal intermediate for introducing fluorinated motifs into target molecules, thereby modulating their biological and physical properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of its synthesis, core reactivity, and strategic applications, grounded in field-proven insights for researchers, chemists, and drug development professionals.
Core Characteristics: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's physical properties and safety profile is a non-negotiable prerequisite for its effective and safe implementation in any synthetic workflow. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66684-59-1 | [6][7] |
| Molecular Formula | C₇H₅F₂NO₃ | [4][7] |
| Molecular Weight | 189.12 g/mol | [4][7] |
| Appearance | Green or Yellow Solid | [8] |
| Melting Point | 51 - 53 °C | [8] |
| Boiling Point | 260 °C | [8] |
| Purity | Typically ≥97% | [4] |
Safety and Handling Protocol
As a nitroaromatic compound, this compound requires careful handling to mitigate potential risks.
-
Core Directives: Handle in a well-ventilated area or a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8][10] Avoid dust formation and prevent contact with skin, eyes, and clothing.[8][9]
-
Toxicological Profile: May be harmful if swallowed or inhaled.[8] It is suspected of causing genetic defects.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Synthesis of the Building Block: A Tale of Two Pathways
The reliable and high-purity synthesis of this compound is critical for its use as a dependable intermediate. Two primary routes are commonly documented, with the choice often depending on the availability of precursors.
Pathway A: Regioselective SNAr of a Trifluoro Precursor
The most direct and logical synthesis begins with 1,2,3-trifluoro-4-nitrobenzene.[5] The causality behind this strategy lies in the powerful activating effect of the nitro group on the aromatic ring. It strongly withdraws electron density, particularly from the ortho and para positions, making them susceptible to nucleophilic attack. In this precursor, the fluorine atom at the C-1 position is para to the nitro group, rendering it the most activated site for a regioselective nucleophilic aromatic substitution (SNAr) by a methoxide source.[5]
Caption: Synthesis via regioselective SNAr.
Pathway B: Nitration of 2,3-Difluoroanisole
An alternative approach involves the direct electrophilic nitration of 2,3-difluoroanisole.[5] In this case, the methoxy group is an activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The reaction conditions must be carefully controlled to favor nitration at the C-4 position, which is para to the methoxy group and meta to the fluorine atoms, to achieve the desired isomer.
Core Reactivity: Harnessing the Functional Groups for Molecular Construction
The synthetic power of this compound stems from the distinct reactivity of its three key functional regions: the activated aromatic ring, the reducible nitro group, and the fluorine substituents. A skilled chemist can address these sites sequentially to build molecular complexity in a controlled manner.
Key Transformation 1: Nucleophilic Aromatic Substitution (SNAr)
The presence of the potent electron-withdrawing nitro group makes the aromatic ring of this compound highly electron-deficient and thus primed for SNAr reactions.[1][5][12] This is the most common and powerful application of this building block. The fluorine atom at C-3 (ortho to the nitro group) is the most activated site for substitution by a wide range of nucleophiles (amines, thiols, alkoxides, etc.).
Caption: Generalized SNAr mechanism.
Field-Proven Protocol: SNAr with a Primary Amine
This protocol describes a representative SNAr reaction, a cornerstone transformation for this building block. The choice of a polar aprotic solvent like DMSO or DMF is causal; it effectively solvates the cationic counter-ion of the base but not the nucleophile, enhancing its reactivity. The base is essential to deprotonate the amine nucleophile or to act as a scavenger for the HF generated.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent and Base: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 volumes). Add a base, typically a non-nucleophilic organic base like triethylamine (TEA, 1.5 eq) or an inorganic base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Slowly add the primary amine nucleophile (e.g., morpholine, 1.1 eq) to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature is substrate-dependent and should be monitored by TLC or LC-MS to track the consumption of the starting material. Reactions are typically complete within 2-12 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure substituted product.
Key Transformation 2: Selective Nitro Group Reduction
The transformation of the nitro group into a primary amine is a pivotal step that unlocks a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and participation in cross-coupling reactions.[13] The choice of reducing agent is critical to ensure chemoselectivity, preserving other functional groups.
Table 2: Comparison of Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Considerations |
| H₂, Pd/C | H₂ (balloon or Parr), MeOH or EtOH, RT | Clean, high yield, catalytic | May reduce other sensitive groups (alkenes, alkynes) |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Effective, tolerates many functional groups | Workup can be cumbersome due to tin salt precipitation[14][15] |
| Fe / NH₄Cl | EtOH/H₂O, reflux | Inexpensive, environmentally benign | Requires stoichiometric iron, can be heterogeneous |
| Sodium Dithionite (Na₂S₂O₄) | H₂O/THF or H₂O/EtOH, RT to reflux | Mild, good for sensitive substrates[15] | Requires aqueous conditions |
Field-Proven Protocol: Catalytic Hydrogenation of the Nitro Group
This protocol is often the method of choice due to its clean reaction profile and high efficiency. The causality for selecting a solvent like methanol or ethanol is their ability to dissolve the substrate and their inertness under hydrogenation conditions.
-
Reactor Setup: To a hydrogenation flask or a suitable pressure vessel, add the this compound derivative (1.0 eq) and a solvent such as methanol or ethyl acetate (10-20 volumes).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 1-5 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can often be run under a balloon of H₂ at atmospheric pressure or at elevated pressures (e.g., 50 psi) in a Parr shaker for faster conversion.
-
Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar aniline product is indicative of completion.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Purification: Rinse the Celite® pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methoxyaniline, which is often pure enough for subsequent steps or can be further purified if necessary.
Key Transformation 3: Palladium-Catalyzed Cross-Coupling
The aniline derivative obtained from the nitro reduction, or other intermediates derived from SNAr, can be further elaborated using powerful palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[16][17] This allows for the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity. For instance, the aniline can be converted to an aryl halide or triflate, which then serves as a handle for cross-coupling.
Caption: Multi-step synthesis using DFNA.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic enabler of synthetic efficiency.[1][3] Its well-defined reactivity, governed by the interplay of its fluoro, nitro, and methoxy substituents, provides chemists with a reliable and versatile platform for constructing complex, highly functionalized aromatic systems. By mastering its core transformations—nucleophilic aromatic substitution, nitro group reduction, and subsequent functionalizations—researchers in drug discovery and fine chemical synthesis can significantly streamline production processes and accelerate the development of novel therapeutic agents and advanced materials.[2][3]
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- SAFETY D
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- How do you selectively reduce the nitro group?.
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A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-nitroanisole
Introduction: The Strategic Importance of 2,3-Difluoro-4-nitroanisole
This compound (CAS No. 66684-59-1) is a highly functionalized aromatic compound that has emerged as a critical intermediate in advanced organic synthesis.[1][2] Its strategic value, particularly for professionals in drug development and medicinal chemistry, lies in its unique molecular architecture. The presence of two electron-withdrawing fluorine atoms and a nitro group on the anisole framework creates a versatile scaffold for constructing complex molecular entities.[2][3] These substituents activate the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for forging new carbon-heteroatom bonds.[3] A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in process development, reaction optimization, and ensuring laboratory safety. This guide provides an in-depth examination of these properties, grounded in established experimental methodologies and theoretical principles.
Physicochemical Data Summary
The physical properties of a compound are dictated by its molecular structure. For this compound, the combination of a polar nitro group, a methoxy group, and two fluorine atoms results in significant intermolecular dipole-dipole interactions, which in turn influence its boiling point and density.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | [4] |
| Molecular Weight | 189.12 g/mol | [5] |
| Boiling Point (bp) | 277.8 °C | [6] |
| Density (ρ) | Not experimentally reported; see discussion below | |
| CAS Number | 66684-59-1 | [4] |
Part 1: Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted on the liquid.[9] At this temperature, the liquid undergoes a phase transition to a gas. For a pure substance, the boiling point is a characteristic physical constant that can be used for identification and as an indicator of purity.[10]
Causality Behind Method Selection: The Thiele Tube Technique
For determining the boiling point of small quantities of a liquid, the Thiele tube method is exceptionally efficient and widely adopted.[11] This technique relies on creating a contained system where the sample is heated uniformly in a heat-transfer medium (e.g., mineral oil). The key to this method is the use of an inverted capillary tube submerged in the sample. As the sample is heated, the air trapped in the capillary expands and escapes.[10] When the sample's boiling point is reached, its vapor pressure is high enough to cause a rapid and continuous stream of bubbles to emerge from the capillary.[11] The boiling point is then precisely measured during the cooling phase, at the exact moment the vapor pressure inside the capillary drops below the external pressure, causing the liquid to be drawn back into the tube.[9] This approach is more accurate than observing the temperature of bulk boiling, which can be susceptible to superheating.[11]
Detailed Protocol: Thiele Tube Method
-
Preparation: Secure a small sample vial or fusion tube and add approximately 0.5 mL of this compound.
-
Capillary Insertion: Take a melting-point capillary tube and seal one end using a burner flame. Place the sealed capillary tube into the fusion tube with the open end down.
-
Assembly: Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.
-
Thiele Tube Setup: Insert the thermometer-sample assembly into a Thiele tube containing mineral oil, ensuring the sample is submerged but the rubber band remains above the oil level to prevent degradation.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. The design of the tube promotes convection currents, ensuring uniform heat distribution.[11]
-
Observation (Heating Phase): Observe the inverted capillary. As the temperature rises, a slow stream of bubbles will emerge as the trapped air expands. As the temperature approaches the boiling point, this stream will become rapid and continuous. Heat until the bubbling is vigorous.
-
Observation (Cooling Phase): Remove the heat and allow the apparatus to cool slowly.
-
Data Recording: The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[10] Record this temperature.
-
Validation: For highest accuracy, allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second reading.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for boiling point determination using the Thiele tube method.
Part 2: Experimental Determination of Density
Density (ρ) is an intensive physical property defined as the mass of a substance per unit volume (ρ = m/V).[12] It is a fundamental characteristic used to identify substances and assess their purity. For precise measurements, temperature control is critical, as the volume of a substance, and thus its density, changes with temperature.
Causality Behind Method Selection: Volumetric Flask & Analytical Balance
A straightforward and accurate method for determining the density of a liquid involves using a calibrated volumetric flask and a high-precision analytical balance.[13] This method's trustworthiness comes from the high accuracy of the instruments used. A Class A volumetric flask is calibrated to contain a very precise volume at a specific temperature (typically 20 °C), and an analytical balance provides mass measurements to within ±0.0001 g.[12] By accurately measuring the mass of a precise volume, a reliable density value can be calculated.
Detailed Protocol: Density Determination
-
Instrument Calibration: Ensure the analytical balance is calibrated according to the manufacturer's standards.
-
Temperature Equilibration: Allow the sample of this compound and a Class A 10 mL volumetric flask to equilibrate to a constant, known temperature (e.g., 20 °C) in a temperature-controlled environment. Record the temperature.
-
Mass of Empty Flask: Carefully measure and record the mass of the clean, dry 10 mL volumetric flask with its stopper.[13]
-
Filling the Flask: Using a pipette, carefully fill the volumetric flask with the this compound until the bottom of the meniscus aligns exactly with the calibration mark on the neck of the flask.
-
Mass of Filled Flask: Stopper the flask and re-weigh it on the analytical balance. Record this mass.
-
Calculation:
-
Calculate the mass of the sample by subtracting the mass of the empty flask from the mass of the filled flask.
-
The volume of the sample is the calibrated volume of the flask (e.g., 10.00 mL).
-
Calculate the density using the formula: ρ = mass / volume.
-
-
Validation: Repeat the measurement at least two more times and calculate the average density to ensure precision and minimize random errors.
Experimental Workflow: Density Determination
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A Technical Guide to 2,3-Difluoro-4-nitroanisole for Research and Drug Development
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the repertoire of fluorinated building blocks, 2,3-Difluoro-4-nitroanisole (CAS No. 66684-59-1) has emerged as a particularly versatile intermediate. Its trifunctionalized aromatic ring, featuring vicinal fluorine atoms, a nitro group, and a methoxy group, offers a rich platform for a variety of chemical transformations.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of this valuable synthetic intermediate.
The Molecular Blueprint: Understanding the Reactivity of this compound
The chemical architecture of this compound dictates its utility in organic synthesis. The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[2] This heightened reactivity allows for the facile introduction of various nucleophiles, a key strategy in the construction of complex molecular scaffolds. Furthermore, the nitro group serves as a versatile synthetic handle, readily reducible to an amine, which can then participate in a wide array of subsequent chemical transformations, including amide bond formation and the synthesis of heterocyclic systems.[3] The methoxy group can also be a site for chemical modification, further expanding the synthetic possibilities.
Caption: Chemical Structure of this compound
Sourcing and Procurement: A Comparative Analysis of Commercial Suppliers
The reliability of experimental results and the smooth progression of a research and development pipeline are intrinsically linked to the quality of the starting materials. For a specialized intermediate like this compound, selecting a reputable supplier is of paramount importance. Purity levels of 97% or higher are typically required to avoid the introduction of impurities that could lead to unforeseen side reactions and complicate purification processes.[4] The following table provides a comparative overview of several commercial suppliers offering this compound for research purposes.
| Supplier | Purity | Available Quantities | Notes |
| ≥95 % | 25 g | European-based supplier with a focus on laboratory chemicals.[5] | |
| Not specified | 5 g, 10 g, 25 g, 50 g, 100 g | Offers a range of quantities suitable for research and development.[6] | |
| Typically ≥97% | Bulk quantities available | Chinese manufacturer emphasizing high purity for pharmaceutical applications.[2][4] | |
| 99.00% | 25kgs/drum, 200kgs/drum | Specializes in the production and export of chemical intermediates.[7] | |
| 98% - 99% | Varies by supplier | A platform connecting various chemical suppliers, primarily from China.[8] |
In the Laboratory: Safe Handling, Storage, and Quality Control
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. According to available safety data, it can cause skin and serious eye irritation, and may also cause respiratory irritation.[6] Therefore, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood.[9] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[10][11] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[9]
Storage
Proper storage is crucial to maintain the integrity of this compound. It should be stored in a tightly closed container in a dry and well-ventilated place.[9][11]
Analytical Quality Control
Ensuring the purity of this compound before its use in a synthetic sequence is a critical, self-validating step. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity determination of non-volatile and thermally labile compounds like substituted nitroaromatics.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile impurities.[13]
This protocol is a representative method for determining the purity of this compound.
1. Materials and Equipment:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution may be necessary to separate impurities with a wide range of polarities. A typical starting point could be 60% B, ramping to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at an appropriate wavelength (e.g., 254 nm) where the compound and potential impurities have significant absorbance.
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh about 10 mg of a this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the initial mobile phase composition. This yields a standard solution of approximately 100 µg/mL.[14]
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and prepare a 100 µg/mL solution in the same manner as the standard. Filter the sample solution through a 0.45 µm syringe filter before injection.[12]
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[14]
Application in Drug Discovery: Synthesis of Benzimidazole Scaffolds
A prominent application of this compound in medicinal chemistry is in the synthesis of substituted benzimidazoles.[15] The benzimidazole motif is a privileged structure found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[4][6] The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.
Caption: General workflow for the synthesis of benzimidazole derivatives.
Experimental Protocol: Synthesis of a 2-Substituted-5,6-difluoro-methoxybenzimidazole Derivative
This protocol provides a representative procedure for the synthesis of a benzimidazole derivative from this compound.
Step 1: Reduction of this compound to 4-Amino-2,3-difluoroanisole
1. Materials and Equipment:
-
This compound
-
Ethanol or Ethyl Acetate
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)
-
Hydrogen gas supply (if using Pd/C) or Hydrochloric acid (if using SnCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
2. Procedure (Catalytic Hydrogenation):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2,3-difluoroanisole.
Step 2: Cyclization to form the Benzimidazole Ring
1. Materials and Equipment:
-
4-Amino-2,3-difluoroanisole (from Step 1)
-
A suitable carboxylic acid (e.g., acetic acid for a 2-methylbenzimidazole) or aldehyde.
-
Hydrochloric acid (catalytic amount)
-
Reflux condenser
2. Procedure (with a carboxylic acid):
-
In a round-bottom flask, combine the crude 4-Amino-2,3-difluoroanisole (1.0 eq) and the chosen carboxylic acid (e.g., acetic acid, 1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a high-value intermediate for researchers engaged in drug discovery and development. Its versatile chemical nature, stemming from the strategic placement of fluoro, nitro, and methoxy groups, provides a robust platform for the synthesis of complex and biologically relevant molecules, particularly heterocyclic scaffolds like benzimidazoles. By carefully selecting high-purity starting materials from reputable suppliers and employing rigorous analytical quality control, researchers can confidently leverage the synthetic potential of this compound to accelerate the discovery of new therapeutic agents.
References
- Ansari, F. A., & Goker, H. (2009). Benzimidazoles: A review of their antimicrobial properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1137-1153.
- Luminix Health. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: A Supplier's Perspective.
- Carl ROTH. (n.d.). This compound, 25 g.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Purity Matters: Sourcing this compound from China.
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- ATSDR. (n.d.). Analytical Methods.
- Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
- CP Lab Safety. (n.d.). 3-Fluoro-4-nitroanisole, min 98%, 100 grams.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
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Core Principles for the Laboratory Storage of 2,3-Difluoro-4-nitroanisole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
2,3-Difluoro-4-nitroanisole (CAS No. 66684-59-1) is a versatile chemical intermediate recognized for its critical role in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Its molecular architecture, featuring an activated aromatic ring due to the electron-withdrawing properties of two fluorine atoms and a nitro group, makes it a valuable precursor for nucleophilic aromatic substitution (SNAr) reactions.[3][4] However, these same electronic characteristics necessitate a rigorous and well-understood protocol for its storage to ensure chemical integrity, long-term stability, and laboratory safety.
This guide provides a detailed framework for the proper storage of this compound, moving beyond simple instructions to explain the underlying chemical principles. Adherence to these protocols is a self-validating system to preserve sample purity and ensure the reproducibility of experimental outcomes.
Foundational Storage Parameters: A Mechanistic Perspective
The stability of this compound is contingent on controlling its immediate environment. The key is to mitigate pathways of chemical degradation and prevent hazardous reactions. The product is generally considered chemically stable under standard ambient conditions (room temperature). However, optimal long-term storage requires more stringent controls.
Temperature: The Kinetic Arbiter
Kinetic control is paramount. While the compound is stable at room temperature, elevated temperatures can provide the activation energy for unwanted side reactions or slow degradation over extended periods. Strong heating should be avoided. Storing the compound in a cool location is a standard recommendation for substituted nitroaromatics to minimize any potential for thermal decomposition, which can lead to the release of irritating gases and vapors[5].
Atmosphere: Preventing Hydrolytic and Oxidative Degradation
The atmosphere within the storage container is a critical variable. Two primary concerns are moisture and oxygen.
-
Moisture (Humidity): The compound should be stored in a dry environment[6]. The aromatic ring of this compound is electron-deficient, making it susceptible, over time, to nucleophilic attack. While stable, prolonged exposure to moisture could potentially lead to slow hydrolysis, compromising the purity of the material.
-
Oxygen: While many nitroaromatics are relatively stable in the air, storage away from direct air contact is a good practice to prevent unforeseen oxidative processes, especially in the presence of trace impurities that could act as catalysts[6].
Therefore, the ideal is to store the compound under a dry, inert atmosphere (e.g., nitrogen or argon), particularly for long-term archival or reference samples. For routine use, a tightly sealed container in a desiccator is sufficient.
Light: Averting Photochemical Reactions
Nitroaromatic compounds can be sensitive to light. UV radiation can induce photochemical reactions, leading to the formation of impurities. While specific photosensitivity data for this compound is not prevalent, it is a best practice in chemical hygiene to store sensitive organic intermediates, especially those with chromophores like the nitro group, protected from light.
Chemical Incompatibility: Segregation for Safety
Proper segregation is a cornerstone of safe chemical storage. For nitroanisole derivatives, several incompatibilities are noted:
-
Strong Oxidizing Agents: These should be avoided to prevent aggressive and potentially hazardous reactions.
-
Strong Bases: The acidity of protons on the aromatic ring or methyl group can be influenced by the electron-withdrawing substituents, creating a potential for reaction with strong bases[7].
The compound should be stored in a cabinet designated for organic reagents, away from these incompatible classes.
Quantitative Storage Data Summary
For ease of reference, the optimal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool place (e.g., 2-8 °C for long-term) or controlled room temperature for short-term. | Minimizes kinetic energy, slowing potential degradation pathways and preventing thermal decomposition[5]. |
| Atmosphere | Store in a dry, inert atmosphere (Nitrogen/Argon) or at minimum, in a desiccated environment. | Prevents slow hydrolysis due to atmospheric moisture and minimizes oxidative degradation[6]. |
| Light | Store in an amber or opaque container, protected from direct light. | The nitro group acts as a chromophore; avoiding light prevents potential photochemical side reactions. |
| Container | Tightly sealed, manufacturer-recommended container (e.g., lined metal or plastic)[8]. | Prevents ingress of moisture and air; ensures material integrity[5][8]. |
| Location | A well-ventilated, secure chemical storage cabinet or room. | Ensures safety, prevents unauthorized access, and contains any potential vapor release[5]. |
| Incompatibility | Segregate from strong oxidizing agents and strong bases[7]. | Prevents potentially hazardous chemical reactions. |
Standard Operating Protocol: Receipt and Storage Workflow
This protocol provides a self-validating system for the proper handling and storage of this compound from the moment of its arrival in the laboratory.
Step 1: Initial Receipt and Inspection
-
Upon receipt, visually inspect the external packaging for any signs of damage (e.g., dents, punctures, stains).
-
Don appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves[9].
-
Move the package to a designated receiving area, preferably within a fume hood.
-
Carefully open the external packaging. Inspect the primary container seal for integrity. If the seal is broken or there is evidence of a leak, quarantine the material and consult your institution's safety officer.
Step 2: Verification and Labeling
-
Verify that the container label matches the order information (Chemical Name, CAS No. 66684-59-1, quantity).
-
Using a permanent marker, label the container with the date of receipt and the intended user/research group[10]. It is also best practice to add a planned opening date[10].
-
Log the chemical into the laboratory's chemical inventory system, noting the date of receipt, quantity, and assigned storage location[10].
Step 3: Transfer to Designated Storage
-
Transport the chemical in a chemically-resistant secondary container to the designated long-term storage location[10].
-
Store the container in a cool, dry, and dark environment, adhering to the conditions outlined in the table above.
-
Ensure the storage location is a secure, locked cabinet or area accessible only to authorized personnel, as the compound is suspected of causing cancer and requires controlled access[7][11].
Step 4: Ongoing Management
-
After first use, purge the container headspace with an inert gas like nitrogen or argon before resealing, especially if the material will be stored for an extended period.
-
Record the date the container is first opened on the label[10].
-
Periodically inspect the container for any signs of degradation, such as changes in color, crystal structure, or pressure buildup.
-
Review the chemical inventory annually and properly dispose of any material that is expired or no longer needed, following institutional guidelines[10].
Visualization of Laboratory Workflow
The following diagram illustrates the logical flow for the safe handling and storage of this compound.
Caption: Logical workflow for receiving and storing this compound.
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A Comprehensive Technical Guide to the GHS Hazard Classification of 2,3-Difluoro-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-nitroanisole (CAS No. 66684-59-1) is a key building block in medicinal chemistry and organic synthesis, valued for its role in the development of complex molecular architectures. Its unique substitution pattern, featuring two fluorine atoms and a nitro group, makes it a versatile intermediate for creating novel pharmaceutical and agrochemical compounds. However, this same chemical reactivity necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risk in research and development settings.
Established GHS Classification of this compound
Based on available Safety Data Sheets (SDS), this compound has a harmonized GHS classification for skin, eye, and respiratory irritation.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation | |
| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure | 3 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
A comprehensive set of precautionary statements is advised for handling this compound, including:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P362+P364
-
Storage: P403+P233
-
Disposal: P501
Methodology for Hazard Determination: A Deeper Look
The classification of a chemical under GHS is not arbitrary; it is based on a rigorous evaluation of scientific data. The established classifications for this compound are derived from standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Experimental Protocols for Irritation and Sensitization
The determination of skin and eye irritation potential follows well-defined OECD Test Guidelines. These protocols are designed to be reproducible and provide a clear basis for hazard classification.
Step-by-Step Methodology for In Vitro Skin Irritation Testing (based on OECD TG 439):
-
Tissue Preparation: Reconstructed human epidermis (RhE) models, which mimic the upper layers of human skin, are equilibrated in a culture medium.
-
Application of Test Substance: A precise amount of this compound is applied directly to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the chemical for a defined period, followed by a rinsing and post-incubation phase to allow for cellular responses.
-
Viability Assessment: The viability of the skin cells is measured using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability compared to control tissues indicates an irritant potential.
-
Classification: If the mean tissue viability is reduced below a specific threshold (typically ≤ 50%), the substance is classified as a skin irritant (Category 2).
Caption: Workflow for GHS hazard assessment of this compound.
Addressing Data Gaps: A Weight-of-Evidence Approach
For many specialized chemicals like this compound, comprehensive experimental data for all GHS endpoints (e.g., carcinogenicity, mutagenicity, reproductive toxicity, environmental hazards) may not be publicly available. In such cases, regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) advocate for the use of alternative methods, including read-across and Quantitative Structure-Activity Relationship (QSAR) modeling, to fill these data gaps.
This approach is grounded in the principle that the toxicological properties of a substance can be inferred from structurally similar compounds.
Rationale for Analogue Selection
For this assessment, the following analogues have been selected based on their structural similarity to this compound:
-
4-Nitroanisole (CAS 100-17-4): Shares the core nitroanisole structure, providing a baseline for the toxicological impact of this key functional group.
-
2-Nitroanisole (CAS 91-23-6): Provides insight into the influence of the relative positions of the methoxy and nitro groups.
-
3-Fluoro-4-nitroanisole (CAS 446-38-8): Introduces a halogen substituent, offering a closer structural comparison to the difluorinated target compound.
Caption: Structural relationship between this compound and selected analogues.
Inferred Hazard Profile: Read-Across Assessment
By analyzing the toxicological data of the selected analogues, we can build a weight-of-evidence case for the potential hazards of this compound.
Carcinogenicity
-
2-Nitroanisole: The International Agency for Research on Cancer (IARC) has classified 2-nitroanisole as "possibly carcinogenic to humans" (Group 2B)[1][2]. Studies in experimental animals have shown sufficient evidence of carcinogenicity, with oral administration leading to tumors in the urinary bladder, large intestine, kidneys, and liver[1][3].
-
4-Nitroanisole: This compound is listed as "suspected of causing cancer" (GHS Carcinogenicity Category 2)[4]. Long-term studies in mice demonstrated clear evidence of carcinogenic activity, with increased incidences of liver tumors[5].
Mutagenicity
-
2-Nitroanisole: Has been shown to be mutagenic in bacterial assays (Ames test) and to induce mutations and chromosomal aberrations in cultured mammalian cells[1][2][6].
-
4-Nitroanisole: Is suspected of causing genetic defects (GHS Germ Cell Mutagenicity Category 2)[7][8].
Reproductive Toxicity
There is limited specific data on the reproductive toxicity of the selected analogue compounds. Therefore, a conclusive read-across assessment for this endpoint cannot be made at this time. Further investigation or specific testing would be required to address this data gap.
Environmental Hazards
-
4-Nitroanisole: Is classified as "Harmful to aquatic life with long lasting effects" (Aquatic Chronic Category 3)[4][9].
-
3-Fluoro-4-nitroanisole: Also carries the classification "Harmful to aquatic life with long lasting effects" (Aquatic Chronic Category 3)[10].
Summary and Recommendations for Safe Handling
Recommended Handling Practices:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Hygiene: Avoid skin and eye contact. Wash hands thoroughly after handling.
-
Waste Disposal: Dispose of waste containing this chemical as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
-
Risk Assessment: Given the potential for carcinogenicity and mutagenicity, researchers should treat this compound with the high degree of caution afforded to substances in these hazard classes.
Conclusion
This technical guide provides a comprehensive GHS hazard profile for this compound, integrating established classifications with a scientifically justified read-across assessment to address critical data gaps. For professionals in research and drug development, this enhanced understanding of the potential hazards is crucial for implementing appropriate safety measures, ensuring personnel safety, and maintaining environmental stewardship. As new data becomes available, the hazard profile of this important chemical intermediate should be re-evaluated.
References
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- INCHEM. (1996). 2-Nitroanisole (IARC Summary & Evaluation, Volume 65, 1996).
- Scientific Committee of the AFSCA. (2013). Annex 1 to advice 01-2013: Fiche 1.5. 2-Nitroanisole. [Link]
- Stiborová, M., Schmeiser, H. H., Frei, E., Hudečková, H., & Bárta, F. (2004). Identification of a genotoxic mechanism for 2-nitroanisole carcinogenicity and of its carcinogenic potential for humans. Carcinogenesis, 25(5), 833–840. [Link]
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- PubChem. (n.d.). 3-Fluoro-4-nitroanisole. National Center for Biotechnology Information.
- Hartwig, A. (2022). 4-Nitroaniline. In The MAK-Collection for Occupational Health and Safety. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- IARC. (1996). 2-Nitroanisole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
- PubChem. (n.d.). 4-Nitroanisole. National Center for Biotechnology Information.
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- CPAChem. (n.d.).
- Japan Bioassay Research Center. (2004). Summary of Feed Carcinogenicity Study of p-Nitroanisole in BDF1 Mice. [Link]
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- Loba Chemie. (n.d.). 2-NITROANISOLE. [Link]
- Henan Allgreen Chemical Co.,LTD. (n.d.). Buy 2-Fluoro-4-nitroanisole Industrial Grade. [Link]
- Safe Work Australia. (n.d.).
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Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-4-nitroanisole
Introduction: The Strategic Value of 2,3-Difluoro-4-nitroanisole
This compound is a highly valuable and versatile substrate in modern organic synthesis, particularly for constructing complex molecular architectures used in the pharmaceutical and materials science sectors. Its utility stems from a unique combination of structural features:
-
Dual Leaving Groups: The presence of two fluorine atoms provides opportunities for sequential substitution reactions, allowing for the controlled, regioselective introduction of different functional groups.
-
Potent Electronic Activation: A strongly electron-withdrawing nitro (NO₂) group is positioned ortho and meta to the two fluorine atoms. This group significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles.[1]
-
Modulating Methoxy Group: The methoxy (OCH₃) group, while generally electron-donating, influences the overall electronic profile and can be a synthetic handle for further transformations.
The primary application of this substrate lies in Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming aryl-heteroatom and aryl-carbon bonds.[2] This guide provides an in-depth analysis of the reaction mechanism, explores the critical factor of regioselectivity, and offers detailed, field-proven protocols for researchers. A notable application of similar activated fluoroaromatic compounds is in the synthesis of fluoroquinolone antibiotics, highlighting the industrial relevance of these transformations.[3][4][5]
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike nucleophilic substitutions at sp³-hybridized carbons (Sₙ2/Sₙ1), the SNAr reaction at an sp²-hybridized aromatic carbon proceeds via a distinct two-step addition-elimination mechanism.[6] The reaction is not concerted; instead, it involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][7]
The process unfolds as follows:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine). This initial attack temporarily breaks the ring's aromaticity, forming the negatively charged Meisenheimer complex.[8] The presence of strong electron-withdrawing groups is crucial, as they stabilize this high-energy intermediate through resonance and inductive effects.[1][6]
-
Elimination & Aromaticity Restoration (Fast Step): The aromatic system re-forms by expelling the leaving group (fluoride ion). This step is typically rapid because it restores the highly stable aromatic π-system.
An interesting aspect of SNAr chemistry is the leaving group ability. Contrary to Sₙ1/Sₙ2 reactions, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity creates a more electrophilic carbon center, accelerating the attack, which outweighs its poor ability to leave in the second, fast step.[6][7]
Caption: General SNAr Addition-Elimination Mechanism.
Regioselectivity: The Decisive Role of the Nitro Group
With two potential leaving groups at the C2 and C3 positions, controlling the site of substitution is paramount. In this compound, the regioselectivity is overwhelmingly dictated by the powerful activating effect of the C4-nitro group.
-
Attack at C3 (Ortho to NO₂): A nucleophile attacking the C3 position results in a Meisenheimer complex where the negative charge can be delocalized directly onto the oxygen atoms of the nitro group via resonance. This provides substantial stabilization for the intermediate.[8] This pathway is therefore electronically favored.
-
Attack at C2 (Meta to NO₂): An attack at the C2 position yields an intermediate where the negative charge cannot be directly delocalized onto the nitro group through resonance. While some inductive stabilization exists, it is significantly weaker than the resonance effect.[1] This pathway is electronically disfavored.
Consequently, nucleophilic aromatic substitution on this compound occurs with high selectivity at the C3 position .
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The Strategic Utility of 2,3-Difluoro-4-nitroanisole in Modern Pharmaceutical Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the myriad of available chemical scaffolds, 2,3-Difluoro-4-nitroanisole has emerged as a critical and versatile building block, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] Its unique electronic and structural features make it an ideal substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).[2][3] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, complete with detailed protocols and the scientific rationale behind its use.
The inherent reactivity of this compound is dictated by the synergistic electron-withdrawing effects of the two fluorine atoms and the nitro group.[3] This potent activation of the aromatic ring renders it highly susceptible to attack by nucleophiles, facilitating the construction of complex molecular architectures that are often the cornerstone of modern medicinal chemistry.[2][3]
Core Application: A Gateway to Kinase Inhibitors
A significant application of this compound lies in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in a range of other diseases. The pyrazolopyrimidine and related heterocyclic cores, prevalent in many kinase inhibitors, can be efficiently constructed using this versatile starting material.
The c-Met Kinase Inhibitor PF-04217903: A Case Study
The synthesis of the potent and selective c-Met kinase inhibitor, PF-04217903, serves as an excellent example of the strategic implementation of this compound.[4][5] The c-Met signaling pathway is a critical driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[4]
The synthetic journey towards PF-04217903 and its analogs often begins with the reaction of this compound with a suitable nucleophile, such as an aminopyrazole derivative. This initial SNAr reaction sets the stage for subsequent transformations to build the final, biologically active molecule.
Reaction Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The cornerstone of this compound's utility is the SNAr reaction. This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a fluorine atom. This attack is favored at the C2 or C3 position due to the strong activation by the ortho/para nitro group. This step temporarily disrupts the aromaticity of the ring, forming a high-energy intermediate known as a Meisenheimer complex.[6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is a good leaving group in this context.
The presence of the nitro group is crucial as it stabilizes the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Caption: Generalized workflow for the SNAr reaction.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as a guide for researchers and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of a Substituted Nitroaniline Intermediate
This protocol outlines the reaction of this compound with a generic primary or secondary amine, a common initial step in the synthesis of many pharmaceutical building blocks.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (equiv) |
| This compound | 66684-59-1 | 189.12 g/mol | 1.0 g | 5.29 mmol (1.0) |
| Amine (e.g., morpholine) | 110-91-8 | 87.12 g/mol | 0.55 g | 6.35 mmol (1.2) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.46 g | 10.58 mmol (2.0) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | 20 mL | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.29 mmol).
-
Add N,N-Dimethylformamide (DMF, 20 mL) and stir until the starting material is fully dissolved.
-
Add the desired amine (e.g., morpholine, 0.55 g, 6.35 mmol) to the solution.
-
Add potassium carbonate (1.46 g, 10.58 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield the substituted nitroaniline derivative.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group to an Aniline
Following the SNAr reaction, the nitro group is often reduced to an aniline, which can then be used in subsequent coupling reactions or other transformations.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (equiv) |
| Substituted Nitroaniline | - | - | 1.0 g | (1.0) |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 g/mol | 4-5 equiv | - |
| Ethanol (EtOH) | 64-17-5 | - | 25 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | - | q.s. | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | q.s. | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve the substituted nitroaniline (1.0 g) in ethanol (25 mL).
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring until the solution becomes clear.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: A typical synthetic workflow utilizing this compound.
Safety and Handling
This compound is a chemical compound that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While a specific, comprehensive safety data sheet for this compound was not found in the initial searches, data for the related compound 4-nitroanisole indicates that it may be harmful if swallowed and is suspected of causing genetic defects.[6] Similar precautions should be taken with this compound until more specific data is available.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its predictable reactivity and versatility have cemented its role as a key intermediate in the synthesis of a diverse range of pharmaceutical agents. The continued exploration of its reactivity with novel nucleophiles will undoubtedly lead to the discovery of new and innovative therapeutic compounds. As the demand for targeted therapies grows, the importance of building blocks like this compound in the drug discovery pipeline will only continue to increase.
References
- Lien, V. T., Hauge, E., Nuruddin, S., Klaveness, J., & Olberg, D. E. (2020). Synthesis and Preclinical Evaluation of [18F]PF04217903, a Selective MET PET Tracer. ChemRxiv. [Link]
- Vertex AI Search. (n.d.). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
- BYJU'S. (n.d.).
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Application Notes & Protocols: Strategic Execution of Nucleophilic Aromatic Substitution (SNAr) with Difluoronitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of SNAr with Nitro-Activated Fluoroarenes
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, prized for its reliability in forging carbon-heteroatom bonds. Its application is particularly prominent in medicinal chemistry and materials science, where the precise functionalization of aromatic scaffolds is paramount.[1][2] Among the substrates available, difluoronitrobenzene derivatives, such as 2,4-difluoronitrobenzene, are exceptionally effective electrophiles.[3] Their reactivity stems from two key features: the potent electron-withdrawing nature of the nitro (–NO₂) group, which activates the aromatic ring towards nucleophilic attack, and the presence of fluorine atoms, which serve as excellent leaving groups in this specific reaction class.[1][4]
This guide provides a detailed exploration of the SNAr reaction involving difluoronitrobenzene derivatives. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, strategic considerations for achieving regioselectivity, and a field-proven experimental protocol designed for robustness and reproducibility. The methodologies described herein are foundational for synthesizing a diverse array of molecules, serving as key intermediates in the development of novel therapeutics and advanced materials.[3][5]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed through a concerted Sₙ2-type displacement, which is sterically hindered at an sp² carbon center, nor an Sₙ1 pathway, which would require the formation of a highly unstable aryl cation.[4] Instead, it follows a well-established two-step addition-elimination mechanism .[6][7]
-
Step 1: Nucleophilic Addition and Meisenheimer Complex Formation. The reaction is initiated by the attack of a nucleophile (Nu⁻) on an electron-deficient carbon atom of the aromatic ring—one bearing a fluorine leaving group. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][8] The stability of this complex is the linchpin of the entire reaction. The strong electron-withdrawing nitro group, when positioned ortho or para to the site of attack, is crucial for delocalizing the negative charge, thereby lowering the activation energy of this rate-determining step.[7][8]
-
Step 2: Elimination and Restoration of Aromaticity. In the second, typically faster step, the leaving group (fluoride, F⁻) is expelled, and the aromatic π-system is restored, yielding the final substituted product.[6][7]
A notable feature of the SNAr reaction is the "element effect" for halogens, where the leaving group aptitude follows the order F > Cl > Br > I .[4] This is the reverse of the trend seen in Sₙ2 reactions and is a direct consequence of the mechanism. The rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, making the carbon more electrophilic. The strength of the C-F bond is irrelevant to the rate, as its cleavage occurs in the fast, non-rate-determining second step.[4][8]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Controlling Regioselectivity with 2,4-Difluoronitrobenzene
A primary challenge when using substrates like 2,4-difluoronitrobenzene is controlling the regioselectivity of the substitution. Both the C2 (ortho) and C4 (para) positions are activated by the nitro group, presenting two potential sites for nucleophilic attack.[9] Achieving high selectivity for one isomer over the other is critical for synthetic efficiency and avoiding difficult purifications.
Field experience and published studies have demonstrated that the choice of solvent is a key determinant of regioselectivity.[9][10]
-
Nonpolar Solvents for Ortho-Selectivity: The use of nonpolar solvents, such as toluene, has been shown to strongly favor substitution at the C2 (ortho) position.[10][11] This selectivity is attributed to the formation of a six-membered polar transition state involving the nucleophile, the substrate, and the base, which is preferentially stabilized in a nonpolar environment.[10]
-
Polar Aprotic Solvents: While common SNAr solvents like DMF, DMSO, and acetonitrile are effective, they can sometimes lead to mixtures of ortho and para isomers, as well as disubstituted byproducts, particularly if the reaction is not carefully controlled.[9] The formation of disubstituted products is more prevalent when the nucleophile and base are pre-mixed before the addition of the electrophile.[9]
Therefore, for achieving high regioselectivity with 2,4-difluoronitrobenzene, a nonpolar solvent system should be the first choice for investigation.
Comprehensive Experimental Protocol
This protocol provides a generalized yet detailed procedure for conducting SNAr reactions with difluoronitrobenzene derivatives. It is designed to be a self-validating system, with built-in checks and explanations for key steps.
Materials & Reagents
-
Electrophile: 2,4-Difluoronitrobenzene or other suitable difluoronitrobenzene derivative (1.0 eq).
-
Nucleophile: Amine, alcohol, or thiol (typically 1.0–1.2 eq).
-
Base: Select based on nucleophile pKa and solvent compatibility.
-
Solvent: Anhydrous grade.
-
Work-up Reagents: Deionized water, ethyl acetate (EtOAc), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), 1M hydrochloric acid (HCl), brine (saturated aq. NaCl), anhydrous magnesium or sodium sulfate (MgSO₄/Na₂SO₄).
Equipment
-
Round-bottom flask with magnetic stir bar.
-
Condenser (if heating).
-
Inert atmosphere setup (Nitrogen or Argon manifold).
-
Septa and needles for reagent transfer.
-
Heating mantle or oil bath with temperature controller.
-
Thin-Layer Chromatography (TLC) plates and chamber.
-
Rotary evaporator.
-
Glassware for extraction and purification (separatory funnel, flasks, chromatography column).
Step-by-Step Reaction Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a dry round-bottom flask. Flame-dry the flask under vacuum or oven-dry and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Maintain a positive pressure of inert gas throughout the reaction. This is critical to prevent moisture from quenching anionic intermediates, especially when using strong bases like NaH.
-
-
Reagent Addition (Method Optimized for Selectivity):
-
To the flask, add the difluoronitrobenzene derivative (1.0 eq) and the chosen anhydrous solvent (e.g., toluene for high ortho-selectivity).
-
Add the nucleophile (e.g., an alcohol or amine, 1.0-1.2 eq).
-
Stir the mixture at room temperature to ensure dissolution.
-
Causality Check: Adding the base last, and often slowly, is a crucial control parameter. This in situ generation of the active nucleophile at a low concentration minimizes side reactions like disubstitution and substrate decomposition.[9][13]
-
Slowly add the base to the stirred solution. If using a solid base like K₂CO₃, add it in portions. If using a strong base like NaH, add it carefully as a dispersion in mineral oil or wash the dispersion with dry hexanes before addition.
-
-
Reaction Execution & Monitoring:
-
Stir the reaction at the desired temperature (can range from room temperature to 80-100 °C, depending on nucleophile reactivity).[1][14]
-
Monitor the reaction progress by TLC or LC-MS. A typical TLC system would be ethyl acetate/hexanes. Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete upon the consumption of the limiting reagent (the difluoronitrobenzene derivative).
-
Work-up & Purification
-
Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing deionized water. If a strong base like NaH was used, quench very slowly with a proton source like isopropanol before adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous layer).[1]
-
Trustworthiness Check: High-boiling polar solvents like DMF and DMSO can be difficult to remove. Thoroughly washing the combined organic layers with water (multiple times) and then brine is essential to partition the bulk of these solvents into the aqueous phase.[13]
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
1M HCl (if a basic nucleophile or base like Et₃N was used, to remove them).
-
Saturated NaHCO₃ (to neutralize any remaining acid).
-
Brine (to remove excess water).[13]
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude material is typically purified to isolate the desired product.
-
Silica Gel Column Chromatography: This is the most common and effective method for purifying SNAr products.[13][14] Elute with a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) can be an efficient method for obtaining highly pure material, especially on a larger scale.[13]
-
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS), to ensure it matches the expected structure.[1]
Data Presentation & Workflow Visualization
Table of Typical Reaction Conditions
The following table summarizes representative conditions for the SNAr of 2,4-difluoronitrobenzene, demonstrating the reaction's versatility.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Regioselectivity | Ref. |
| Nitrogen (N) | Morpholine | K₂CO₃ | DMF | 80 | 4 | Mixture | [15][16] |
| Nitrogen (N) | Benzylamine | K₂CO₃ | Toluene | 50 | 3 | >95% ortho | [9] |
| Oxygen (O) | Benzyl Alcohol | NaH | Toluene | 22 | 5 | >98% ortho | [9] |
| Oxygen (O) | Phenol | t-BuOK | DMF | 80 | 6 | Mixture | [1] |
| Sulfur (S) | Thiophenol | NaH | THF | rt | 2 | High para | [1] |
Generalized Experimental Workflow
Caption: Generalized workflow for SNAr reactions with difluoronitrobenzene derivatives.
Conclusion
The SNAr reaction of difluoronitrobenzene derivatives is a robust and highly versatile tool for the synthesis of complex aromatic compounds. By understanding the addition-elimination mechanism and the critical factors influencing regioselectivity—most notably the choice of solvent—researchers can strategically design experiments to achieve high yields of desired products. The detailed protocol provided here serves as a validated starting point, enabling scientists in drug discovery and materials development to confidently employ this powerful transformation in their synthetic endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar CH, V., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 868–873.
- ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2)... [Diagram].
- ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Benchchem. (n.d.). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
- Sythana, S., Naramreddy, S. R., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar.
- The Chemical Backbone. (n.d.). Exploring Applications of Difluoronitrobenzene.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy.
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2,3-Difluoro-4-nitroanisole
<
Introduction: The Strategic Value of 2,3-Difluoro-4-nitroanisole in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound has emerged as a highly valuable and versatile building block in medicinal chemistry.[1][2] Its utility stems from the unique electronic properties conferred by its substituents: two fluorine atoms and a nitro group on an anisole core.[2] The potent electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atoms, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[1][3] This activation allows for the regioselective displacement of the fluorine atoms by a wide range of nucleophiles, providing a reliable and controllable route to complex, functionalized aromatic structures.
Fluorine itself plays a crucial and expanding role in drug design.[4] The judicious incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[4] Consequently, starting materials like this compound, which facilitate the introduction of fluorine into heterocyclic scaffolds, are of paramount importance to researchers and drug development professionals.
This guide provides an in-depth exploration of the synthetic pathways originating from this compound, with a focus on the preparation of medicinally relevant heterocyclic compounds, particularly benzimidazoles. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present data in a clear, accessible format.
Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity of this compound is governed by the nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination pathway.[5]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is effectively delocalized by the strongly electron-withdrawing nitro group.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, a good leaving group in this context, to yield the substituted product.[5]
The fluorine atom at the 2-position (ortho to the nitro group) is generally more activated and thus more susceptible to initial nucleophilic attack than the fluorine at the 3-position. This regioselectivity is a key feature that can be exploited in sequential substitution reactions to build molecular complexity.
Synthesis of Fluorinated Benzimidazole Scaffolds
Benzimidazoles are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8][9][10] The synthesis of fluorinated benzimidazoles is a significant area of research in medicinal chemistry.[6][11]
General Workflow for Benzimidazole Synthesis
The synthesis of benzimidazoles from this compound typically involves a three-step sequence:
-
Nucleophilic Aromatic Substitution: Reaction with an amine to displace one of the fluorine atoms.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine.
-
Cyclization: Condensation of the resulting diamine with a suitable one-carbon synthon (e.g., an aldehyde or carboxylic acid) to form the imidazole ring.
Caption: General workflow for benzimidazole synthesis.
Protocol 1: Synthesis of 2-Substituted 7-Fluoro-6-methoxy-1H-benzimidazoles
This protocol details the synthesis of a benzimidazole scaffold through a sequential SNAr, reduction, and cyclization pathway.
Part A: Synthesis of N-Aryl Intermediate via SNAr
-
Rationale: This initial step involves the regioselective displacement of the more activated fluorine atom (at the 2-position) with a primary amine. The choice of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the HF generated during the reaction and to facilitate the deprotonation of the amine nucleophile if necessary. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent solvents for SNAr reactions due to their polar, aprotic nature, which effectively solvates the cationic species and promotes the reaction.[5][12]
-
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of starting material), add the desired primary amine (1.1-1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the N-aryl intermediate.
-
Part B: Reduction of the Nitro Group
-
Rationale: The reduction of the nitro group to a primary amine is a critical step to generate the necessary 1,2-diamine functionality for cyclization. Several methods can be employed. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method. Alternatively, reduction with metals in acidic media (e.g., SnCl₂·2H₂O in ethanol or zinc in acetic acid) is also effective.[13]
-
Step-by-Step Protocol (using SnCl₂·2H₂O):
-
Dissolve the N-aryl intermediate from Part A (1.0 eq) in ethanol (10-15 mL per mmol).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filter the resulting precipitate (tin salts) through a pad of Celite®, washing the pad with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diamine, which is often used in the next step without further purification.
-
Part C: Cyclization to Form the Benzimidazole Ring
-
Rationale: The final step is the condensation of the in situ generated diamine with an aldehyde to form the benzimidazole ring. This reaction is typically acid-catalyzed. A variety of aldehydes can be used to install diverse substituents at the 2-position of the benzimidazole core. Microwave-assisted synthesis has emerged as a powerful technique for this transformation, often leading to shorter reaction times and higher yields.[6]
-
Step-by-Step Protocol (Microwave-Assisted):
-
In a microwave-safe vial, combine the crude diamine from Part B (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol (5-10 mL).
-
Add a catalytic amount of a solid acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a few drops of acetic acid.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 110-120 °C for 5-15 minutes.[6]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final 2-substituted 7-fluoro-6-methoxy-1H-benzimidazole.
-
| Step | Key Reagents | Typical Conditions | Yield Range |
| A: SNAr | Primary Amine, K₂CO₃, DMF | 60-80 °C, 2-6 h | 75-95% |
| B: Reduction | SnCl₂·2H₂O, Ethanol | Reflux, 2-4 h | 80-95% (crude) |
| C: Cyclization | Aldehyde, Ethanol, Catalyst | Microwave, 110-120 °C, 5-15 min | 85-96%[6] |
| Table 1: Summary of reaction conditions and typical yields for the synthesis of 2-substituted 7-fluoro-6-methoxy-1H-benzimidazoles. |
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[14][15] While the synthesis of quinoxalines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, derivatives of this compound can serve as precursors to the required diamine.[14][16]
Protocol 2: Synthesis of a Fluorinated Quinoxaline Precursor
This protocol outlines the initial steps toward the synthesis of a substituted 1,2-diaminobenzene, a key precursor for quinoxalines.
Caption: Pathway to a quinoxaline precursor.
-
Rationale: This pathway involves an initial SNAr reaction to introduce a nitrogen-containing functional group that can be subsequently reduced to an amine. Sodium azide is a suitable nucleophile for this purpose. The subsequent reduction of both the nitro group and the azide can be achieved simultaneously.
-
Step-by-Step Protocol:
-
SNAr with Azide: Dissolve this compound (1.0 eq) in DMSO. Add sodium azide (NaN₃) (1.2 eq) and heat the mixture to 80-100 °C. Monitor the reaction by TLC. After completion, cool and pour into water, then extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate to obtain the azido intermediate.
-
Reductive Cyclization Precursor Synthesis: The resulting azido-nitro compound can then be reduced. A common method is catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) in a solvent like ethanol or ethyl acetate. This single step will reduce both the azide and the nitro group to their respective amines, yielding the desired 3-fluoro-4-methoxybenzene-1,2-diamine.
-
Quinoxaline Formation: This diamine can then be reacted with a 1,2-dicarbonyl compound (e.g., benzil) in a solvent like ethanol or acetic acid, often with heating, to form the corresponding quinoxaline derivative.[16]
-
| Intermediate | Key Reagents | Reaction Type | Notes |
| Azido-nitro Intermediate | NaN₃, DMSO | SNAr | Regioselective displacement of the 2-fluoro group. |
| Diamine Precursor | H₂, Pd/C | Catalytic Hydrogenation | Simultaneous reduction of both nitro and azide groups. |
| Quinoxaline Product | 1,2-Dicarbonyl Compound | Condensation | Forms the pyrazine ring of the quinoxaline system. |
| Table 2: Key intermediates and reactions for the synthesis of quinoxaline derivatives. |
Safety and Handling
This compound and related nitroaromatic compounds should be handled with care.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][18]
-
Specific Hazards: Nitroaromatic compounds can be toxic and may be harmful if swallowed or absorbed through the skin.[18] Some nitro compounds are also suspected of being carcinogenic.[17][18][19] Always consult the Safety Data Sheet (SDS) before use.[17]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a diverse array of heterocyclic compounds. Its well-defined reactivity in SNAr reactions allows for the controlled and regioselective introduction of various functional groups. The protocols outlined in this guide for the synthesis of fluorinated benzimidazoles and quinoxaline precursors provide a solid foundation for researchers in medicinal chemistry and drug discovery. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively leverage this key building block to construct novel molecular architectures with significant therapeutic potential.
References
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound: A Supplier's Perspective.
- ResearchGate. Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b grinding, I2 (10 mol%), 5–45 min; c Na2S2O5 (20 mol%), EtOH, reflux, 8–18 hr.
- Springer. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
- ResearchGate. Synthesis of fluorinated benzimidazole nucleosides by the VorbruÈ ggen method (see Scheme 6).
- National Institutes of Health. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
- ResearchGate. Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties.
- Organic Chemistry Portal. Benzimidazole synthesis.
- PubMed. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities.
- Design of new quinoxaline-1,4-di-N-oxide derivatives with antimycobacterial activity.
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- PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- Sigma-Aldrich. SAFETY DATA SHEET.
- PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives.
- SAFETY DATA SHEET.
- Progress in Chemical and Biochemical Research. One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me.
- CDH Fine Chemical. material safety data sheet sds/msds.
- MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- CPAChem. Safety data sheet.
- SIGMA-ALDRICH. Material Safety Data Sheet.
- ResearchGate. Synthesis of some new quinoxaline derivatives.
- RSC Publishing. Synthesis of novel antibacterial and antifungal quinoxaline derivatives.
- The Essential Role of this compound in Modern Pharmaceutical Synthesis.
- YouTube. Nucleophilic Aromatic Substitution.
- PubMed Central. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- ResearchGate. Synthesis of some Heterocyclic Compounds Derived from.
- Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- PubMed Central. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- PubMed. Applications of Fluorine in Medicinal Chemistry.
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- General Information 1.1. Recommended textbooks 1.2. Nomenclature.
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- Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles.
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Synthesis of Anilines from Nitroaromatic Compounds: A Detailed Guide for Researchers
Introduction: The Enduring Importance of Anilines in Synthetic Chemistry
Anilines, or aromatic amines, represent a cornerstone of modern organic synthesis. Their prevalence in pharmaceuticals, agrochemicals, dyes, and polymers underscores the critical need for robust and efficient synthetic methodologies. Among the various routes to anilines, the reduction of nitroaromatic compounds stands out as the most common and versatile approach. Nitroaromatics are readily available through electrophilic nitration of aromatic rings, making them ideal precursors for a wide array of substituted anilines.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of anilines from nitroaromatic compounds. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of various reduction strategies, offering insights into the rationale behind experimental choices. Our focus is on providing self-validating, field-proven protocols that ensure both high fidelity and reproducibility in the laboratory.
Core Principles: Navigating the Reduction of the Nitro Group
The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The generally accepted pathway proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. The choice of reducing agent and reaction conditions is paramount, as it dictates the chemoselectivity, yield, and scalability of the transformation. Uncontrolled reactions can lead to the formation of undesired byproducts such as azoxy, azo, and hydrazo compounds, particularly when using certain metal hydrides with aromatic nitro compounds.[1][2] Furthermore, the accumulation of thermally unstable hydroxylamine intermediates can pose significant safety risks, especially during scale-up.[3][4]
This guide will explore several of the most reliable and widely employed methods for this crucial transformation.
Methodology I: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for the reduction of nitro groups due to its high efficiency and clean reaction profile, typically generating water as the only byproduct.[5] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Mechanism of Catalytic Hydrogenation
The reaction occurs on the surface of a heterogeneous catalyst. The nitroaromatic compound and molecular hydrogen are adsorbed onto the catalyst surface, where the H-H bond is cleaved. The nitro group is then sequentially reduced to the corresponding amine.
Caption: Generalized workflow for catalytic hydrogenation of nitroaromatics.
Catalyst Selection
The choice of catalyst is critical for achieving high selectivity and yield.
| Catalyst | Support | Key Characteristics & Applications |
| Palladium (Pd) | Carbon (C) | The most common and versatile catalyst for nitro group reduction.[2] Highly active, but can also reduce other functional groups (e.g., alkenes, alkynes) and cause dehalogenation. |
| Platinum (Pt) | Carbon (C) | Often used for its high activity. PtO₂ (Adams' catalyst) is also effective. |
| Raney Nickel (Ni) | - | A cost-effective alternative to precious metal catalysts.[4] It is often used when dehalogenation of aromatic halides is a concern.[2] Care must be taken as it can be pyrophoric.[4] |
| Copper (Cu) | Celite | Used in transfer hydrogenation, offering an environmentally benign option that avoids gaseous hydrogen.[6] |
Protocol: General Procedure for Catalytic Hydrogenation of a Nitroaromatic Compound
Materials:
-
Nitroaromatic compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 1-5 mol%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a hydrogenation vessel, dissolve the nitroaromatic substrate in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often as a water-wet paste.
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.[7]
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (a hydrogen-filled balloon is often sufficient for small-scale reactions).[7]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.[8]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude aniline, which can be further purified if necessary.
Methodology II: Metal-Mediated Reductions in Acidic Media
Historically significant and still widely used, especially in academic labs, are reductions using metals in the presence of an acid.[9] These methods are often cost-effective and tolerant of a range of functional groups.
The Béchamp Reduction: Iron in Acidic Medium
Discovered by Antoine Béchamp in 1854, this method uses iron powder with an acid like hydrochloric acid or acetic acid.[10] It was historically crucial for the industrial production of aniline from nitrobenzene.[10]
Mechanism: The Béchamp reduction involves a multi-step process where iron acts as the reducing agent. The reaction proceeds through nitroso and hydroxylamine intermediates.[10] The iron itself is oxidized, and the overall process is quite complex, involving the formation of iron oxides.[11]
Caption: Simplified reaction pathway for the Béchamp reduction.
Advantages:
-
Inexpensive and readily available reagents (iron and acid).[10]
-
Good chemoselectivity for the nitro group in the presence of other reducible functionalities like ketones or esters.[10]
Disadvantages:
-
Generates significant amounts of iron sludge as a waste product.[10]
-
The strongly acidic conditions may not be suitable for acid-sensitive substrates.
Protocol: Béchamp Reduction of 4-Nitroacetophenone
This protocol is adapted from a known procedure.[12]
Materials:
-
4-Nitroacetophenone (1.0 eq)
-
Iron powder (3.75 eq)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 4-nitroacetophenone and iron powder to ethanol.
-
Heating: Heat the mixture to 60°C.
-
Acid Addition: Add concentrated hydrochloric acid dropwise over 30 minutes. An exothermic reaction will occur.
-
Reflux: After the addition is complete, heat the mixture to reflux for 1 hour, or until most of the iron powder has dissolved.
-
Quenching: Cool the reaction mixture and pour it into a beaker containing water.
-
Basification: Make the solution basic by carefully adding a concentrated NaOH solution to precipitate iron hydroxides.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 4-aminoacetophenone.
Tin and Hydrochloric Acid (Sn/HCl)
Another classic method involves the use of tin metal in concentrated hydrochloric acid.[13]
Mechanism: Similar to the Béchamp reduction, the reaction proceeds through nitroso and hydroxylamine intermediates.[13][14] Tin acts as the reductant, and the final product is the anilinium salt, which requires a basic workup to yield the free aniline.[13]
Advantages:
-
Effective and reliable for a wide range of nitroaromatics.
Disadvantages:
-
Requires stoichiometric amounts of tin, which is a heavy metal.
-
The workup can be complicated by the precipitation of tin salts.
Protocol: Reduction of Nitrobenzene with Sn/HCl
Materials:
-
Nitrobenzene (1.0 eq)
-
Granulated Tin (Sn) (stoichiometric excess)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Setup: In a round-bottom flask, combine nitrobenzene and granulated tin.
-
Acid Addition: Slowly add concentrated hydrochloric acid. The reaction is exothermic and should be controlled by cooling if necessary.[15]
-
Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated NaOH solution until basic. Tin salts will precipitate.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain aniline.
Methodology III: Stoichiometric Reductants
Several other stoichiometric reducing agents are effective for the conversion of nitroaromatics to anilines, often offering milder conditions and improved chemoselectivity.
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and versatile reducing agent.[16][17] It is particularly valued for its mild reaction conditions and high chemoselectivity, allowing for the reduction of nitro groups in the presence of other sensitive functionalities like aldehydes, ketones, and halogens.[16]
Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism. In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[16]
Protocol: General Procedure for Sodium Dithionite Reduction
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (excess)
-
Solvent system (e.g., Methanol/Water, THF/Water)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the aromatic nitro compound in a suitable solvent system in a round-bottom flask.
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite in water.
-
Reaction: Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate multiple times.[16]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The Zinin Reduction: Sodium Sulfide (Na₂S)
Discovered by Nikolay Zinin in 1842, this method uses sodium sulfide or related sulfur-containing reagents to reduce nitroaromatic compounds.[18][19] A key advantage of the Zinin reduction is its ability to selectively reduce one nitro group in a polynitrated aromatic compound.[2][20]
Mechanism: The exact mechanism is still a subject of study, but it is believed that the rate-determining step is the attack of the divalent sulfur species on the nitro group, proceeding through nitroso and hydroxylamine intermediates.[19][20]
Chemoselectivity: A Critical Consideration
In the synthesis of complex molecules, particularly in drug development, the ability to selectively reduce a nitro group in the presence of other sensitive functional groups is crucial.
| Reducing System | Tolerated Functional Groups | Sensitive Functional Groups |
| Catalytic Hydrogenation (Pd/C) | Esters, amides, ethers | Alkenes, alkynes, benzyl ethers, aromatic halogens (can be dehalogenated) |
| Fe/HCl (Béchamp) | Ketones, esters, nitriles, aromatic halogens | Acid-labile groups |
| SnCl₂/HCl | Ketones, esters, nitriles | Acid-labile groups |
| Na₂S₂O₄ | Aldehydes, ketones, esters, halogens | - |
| Na₂S (Zinin) | Other nitro groups (allows for selective reduction), aryl halides | - |
Modern methods continue to be developed to enhance chemoselectivity. For instance, protocols using zinc dust in water with nanomicelles have shown excellent tolerance for a wide range of functionalities at room temperature.[21][22] Metal-free reductions using reagents like diboron compounds are also emerging as powerful alternatives.[23]
Conclusion
The reduction of nitroaromatic compounds to anilines is a fundamental and indispensable transformation in organic synthesis. The choice of methodology depends on a careful consideration of factors such as substrate compatibility, desired chemoselectivity, cost, and scalability. While classic methods like the Béchamp reduction and catalytic hydrogenation remain highly relevant, modern advancements continue to provide milder, more selective, and environmentally benign alternatives. By understanding the underlying mechanisms and the practical nuances of each protocol, researchers can confidently and efficiently synthesize the anilines required for their scientific endeavors.
References
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- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (n.d.).
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- The zinin reduction of nitroarenes. (n.d.). Sciencemadness.org.
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- Bechamp Reduction. (2017, May 16).
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- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
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- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2025, August 6).
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (n.d.). PMC - NIH.
- Zinin Reduction. (n.d.). Scribd.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry.
- Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. (n.d.).
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- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.).
- Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians.
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- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18).
- Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. (2016, August 12). NIH.
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (2026, January 2). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- Prepar
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- Reduction of Nitrobenzenes to Arom
- Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc. (2022, June 11). YouTube.
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- Electrochemical reduction of nitrobenzene via redox-medi
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Application Notes & Protocols: Flow Chemistry for Aromatic Substitution Reactions
Introduction: A Paradigm Shift in Aromatic Functionalization
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, providing a direct pathway to functionalized aromatic compounds that are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.[1] However, traditional batch processing of these reactions—particularly nitration, halogenation, and Friedel-Crafts reactions—is often plagued by significant safety risks, poor selectivity, and challenges in scalability.[2][3] These reactions are frequently characterized by the use of highly corrosive reagents, strong exotherms, and the potential for runaway reactions.[2]
Continuous flow chemistry offers a transformative solution to these challenges. By confining reactions to the small volume of a microreactor or tubular reactor, flow systems provide a vastly superior surface-area-to-volume ratio.[4][5][6] This fundamental difference enables exceptional heat and mass transfer, allowing for precise temperature control and the mitigation of dangerous hotspots.[2][6] The result is a process that is not only intrinsically safer but also often leads to higher yields, improved selectivity, and remarkable reproducibility.[7] This guide provides detailed application notes and protocols for three key aromatic substitution reactions, demonstrating the practical advantages of transitioning from batch to continuous flow processing.
Application Note: Safer & More Efficient Aromatic Nitration
Causality & Field-Proven Insights: Aromatic nitration, a classic EAS reaction, is notorious for its hazards. The standard nitrating mixture of concentrated nitric and sulfuric acids is highly corrosive, and the reaction is intensely exothermic, posing a significant risk of thermal runaway and over-nitration in batch reactors.[2] Flow chemistry fundamentally changes this dynamic. The small reactor volume drastically minimizes the amount of energetic material present at any one time, inherently reducing the risk of an explosion.[3][4] Furthermore, the superior heat transfer capabilities of microreactors allow the exotherm to be managed efficiently, preventing the formation of hotspots that lead to byproduct formation, such as dinitrated or oxidized impurities.[2][6] This precise control enables reactions to be run at higher temperatures, dramatically reducing reaction times from hours to minutes.[8]
Protocol: Continuous Mono-Nitration of an Activated Aromatic Substrate
This protocol details the selective mono-nitration of methyl 3-methoxy, 4-ethoxybenzoate, a substrate type often used in the synthesis of enzyme inhibitors.[8]
Materials & Reagents:
-
Substrate Stock Solution (A): Methyl 3-methoxy, 4-ethoxybenzoate (4.00g, 19.0 mmol) dissolved in glacial acetic acid to a final volume of 25 mL.
-
Nitrating Mixture (B): A 1:1 (v/v) mixture of concentrated nitric acid (68-70%) and glacial acetic acid.
-
System Solvent: Glacial acetic acid.
-
Quenching Solution: Deionized water.
Equipment Setup:
-
A continuous flow reactor system (e.g., Vapourtec, Uniqsis, Asynt FlowSyn) equipped with at least two high-pressure pumps resistant to strong acids.
-
A static mixer chip or T-mixer for efficient reagent mixing.
-
A heated coil reactor (PFA or PTFE tubing is suitable). A 2.0 mL static mixer chip can serve as the reactor for small-scale work.[8]
-
A back-pressure regulator (BPR) set to 45-60 psi to prevent solvent boiling at elevated temperatures.[8]
-
Collection vessel containing chilled deionized water for precipitation.
Workflow Diagram:
Caption: Workflow for continuous Friedel-Crafts acylation with inline quench.
Step-by-Step Procedure:
-
System Priming: Prime all pumps and lines with an appropriate inert solvent.
-
Parameter Setup: Set the flow rates for the isobutylbenzene, propionyl chloride, and AlCl₃ streams to achieve the desired stoichiometry and a residence time of 60 seconds in the heated reactor. 3[9]. Reaction Conditions: Heat the reactor coil to 87°C. 4[9]. Initiate Reaction: Start the pumps to feed the reagents and catalyst into the reactor.
-
Inline Quench: Simultaneously, pump the aqueous HCl solution to the second T-mixer to quench the reaction as it exits the reactor. This precise control of reaction time is crucial for preventing side reactions.
-
Extraction & Collection: The quenched mixture passes through the BPR and into the membrane separator, where the organic phase containing the product is separated from the aqueous phase.
-
Steady State: Run the system for several minutes to ensure a steady state is reached before collecting the purified organic phase.
-
Shutdown: Flush the system sequentially with a reaction-compatible solvent, followed by a cleaning solvent. Special care must be taken to thoroughly clean lines that contained the AlCl₃ slurry.
Data Summary:
| Parameter | Batch Conditions | Flow Conditions | Reference |
| Catalyst | Stoichiometric AlCl₃ | Stoichiometric AlCl₃ | |
| Reaction Time | Hours | 60 seconds | |
| Yield | Variable | 95% | |
| Work-up | Difficult, large waste stream | Can be automated with inline quench/separation | |
| Alternative | N/A | Packed-bed with solid acid catalyst for greener process |
References
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- Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
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The Art of C–F Bond Functionalization: Application Notes and Protocols for Palladium-Catalyzed Reactions of Fluorinated Aromatic Compounds
Introduction: The Rising Prominence of Organofluorine Compounds and the Power of Palladium Catalysis
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated aromatic compounds highly sought-after building blocks.[1] However, the inherent strength of the carbon-fluorine (C–F) bond presents a significant synthetic challenge. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool to address this challenge, enabling the selective functionalization of fluorinated aromatic rings and opening new avenues for molecular design.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging palladium catalysis in reactions involving fluorinated aromatic compounds. We will delve into the mechanistic intricacies of these transformations, explore a range of powerful cross-coupling reactions, and offer practical guidance to navigate the nuances of working with these often-recalcitrant substrates.
The Central Challenge: Activation of the C–F Bond
The C–F bond is the strongest single bond to carbon, making its cleavage a significant hurdle in cross-coupling reactions.[2] Unlike their heavier halogen counterparts (C-Cl, C-Br, C-I), aryl fluorides are generally considered inert to traditional palladium(0)-catalyzed oxidative addition. However, seminal work has shown that with the appropriate catalyst systems and substrate activation, this formidable bond can be tamed.
The key to successful palladium-catalyzed C–F bond activation often lies in the electronic nature of the fluoroarene. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the fluorine atom significantly lowers the energy barrier for oxidative addition, making the C–F bond more susceptible to cleavage by an electron-rich palladium(0) center.[3]
Core Palladium-Catalyzed Cross-Coupling Reactions of Fluorinated Aromatics
This section will detail the application of several key palladium-catalyzed cross-coupling reactions to fluorinated aromatic substrates. For each reaction, we will discuss the mechanistic rationale, provide a detailed experimental protocol, and present a table of representative examples.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Fluorinated Arenes
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, is a pillar of modern organic synthesis. Its application to fluorinated aromatic compounds has been a significant area of development.
Mechanism and Key Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involving an aryl fluoride follows the canonical steps of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C–F bond to the Pd(0) catalyst is typically the rate-limiting step. The choice of a sufficiently electron-rich and sterically demanding ligand is crucial to facilitate this challenging step.[4] Furthermore, the reaction often requires higher temperatures and carefully selected bases to proceed efficiently.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Fluoride
This protocol is a general guideline for the Suzuki-Miyaura coupling of an electron-deficient aryl fluoride with an arylboronic acid.
Materials:
-
Electron-deficient aryl fluoride (e.g., 4-fluoronitrobenzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Stir bar
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a stir bar, add the electron-deficient aryl fluoride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
In a separate vial, under an inert atmosphere, mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of dioxane to form the active catalyst.
-
Transfer the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Examples of Suzuki-Miyaura Coupling of Aryl Fluorides:
| Entry | Aryl Fluoride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluoronitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 95 | [6] |
| 2 | Pentafluoropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 80 | 12 | 82 | [1] |
| 3 | 2,4-Difluorobenzonitrile | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ | t-Amyl alcohol | 110 | 24 | 89 | [6] |
Troubleshooting:
-
Low or no conversion: Ensure all reagents and solvents are anhydrous. The palladium precatalyst may require activation; consider using a Pd(0) source directly. The ligand may be air-sensitive.
-
Formation of homocoupled boronic acid product: Use a slight excess of the aryl fluoride. Ensure slow addition of the boronic acid.
-
Protodeboronation of the boronic acid: Use a non-aqueous base or minimize the amount of water in the reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds with Fluorinated Partners
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. Its extension to include aryl fluorides as coupling partners has provided access to a wide range of fluorinated aniline derivatives, which are prevalent in pharmaceuticals.
Mechanism and Key Considerations: Similar to other cross-coupling reactions, the Buchwald-Hartwig amination of aryl fluorides proceeds via an oxidative addition-reductive elimination pathway.[7] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the challenging C-F bond activation and the C-N bond-forming reductive elimination.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are typically required.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of an aryl fluoride.
Protocol: Buchwald-Hartwig Amination of a Polyfluoroarene
This protocol provides a general procedure for the amination of a polyfluorinated aromatic compound.
Materials:
-
Polyfluoroarene (e.g., pentafluoropyridine) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Stir bar
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk flask containing a stir bar.
-
Add Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.036 mmol).
-
Add anhydrous toluene (5 mL), the polyfluoroarene (1.0 mmol), and the amine (1.2 mmol).
-
Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by flash column chromatography or crystallization.
Representative Examples of Buchwald-Hartwig Amination of Fluoroarenes:
| Entry | Fluoroarene | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Fluoronitrobenzene | Morpholine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 65 | 16 | 92 | [3] |
| 2 | Pentafluorobenzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 85 | [9] |
| 3 | 4-Fluoro-3-nitrobenzonitrile | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | Dioxane | 110 | 12 | 78 | [9] |
Troubleshooting:
-
Low yield: Ensure the base is of high purity and handled under inert conditions. The ligand choice is critical; screen different bulky, electron-rich phosphine ligands.
-
Hydrodefluorination of the starting material: This side reaction can compete with amination. Lowering the reaction temperature or changing the base may help.
-
Difficulty with primary amines: Primary amines can be more challenging. The use of specialized ligands and conditions may be necessary.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. The application of this reaction to fluorinated aromatics has enabled the creation of valuable fluorinated building blocks.
Mechanism and Key Considerations: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[10] The palladium catalyst facilitates the oxidative addition of the aryl fluoride and the subsequent reductive elimination, while the copper co-catalyst activates the terminal alkyne. For aryl fluorides, especially those that are not highly electron-deficient, forcing conditions (high temperatures) and the use of strong bases may be necessary.[11]
Logical Relationship: Key Components in Sonogashira Coupling
Caption: Key components and their roles in a typical Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of a Fluorinated Aryl Bromide
This protocol describes a general procedure for the Sonogashira coupling of a fluorinated aryl bromide with a terminal alkyne.
Materials:
-
Fluorinated aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (5 mL)
-
Stir bar
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the fluorinated aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) under an inert atmosphere.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Representative Examples of Sonogashira Coupling of Fluoroarenes:
| Entry | Fluoroarene | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 91 | [12] |
| 2 | Pentafluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 24 | 75 | [3] |
| 3 | 2,3,4,5-Tetrafluorobromobenzene | 1-Hexyne | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | [13] |
Troubleshooting:
-
Glaser-Hay homocoupling of the alkyne: This is a common side reaction. Ensure the reaction is performed under strictly anaerobic conditions. Using a less hindered amine base can sometimes suppress this pathway.
-
Low reactivity of aryl fluoride: For unactivated aryl fluorides, higher temperatures, more electron-rich ligands, and stronger bases may be required. Copper-free conditions have also been developed for certain substrates.[10]
Stille Coupling: Utilizing Organostannanes
The Stille coupling, which pairs an organotin reagent with an organic electrophile, offers a mild and versatile method for C-C bond formation. Its application to fluorinated aromatics is well-established, particularly for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.
Mechanism and Key Considerations: The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction.[14] A key advantage of the Stille coupling is the stability of organostannane reagents to a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback. For the coupling of aryl fluorides, the addition of additives such as lithium chloride or cesium fluoride can be beneficial, as they are thought to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the organostannane.[15]
Experimental Workflow: Stille Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Monitoring 2,3-Difluoro-4-nitroanisole Reactions
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis
In the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities, precision and control are paramount. 2,3-Difluoro-4-nitroanisole (CAS: 66684-59-1) is a key intermediate in the production of various pharmaceuticals and agrochemicals, prized for its versatile reactivity.[1] Its utility primarily lies in nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring for nucleophilic attack.[2][3] The success of these synthetic transformations—in terms of yield, purity, and safety—hinges on the meticulous monitoring of the reaction progress.[4]
This guide provides detailed application notes and validated protocols for the analytical monitoring of reactions involving this compound. As a Senior Application Scientist, the methodologies presented herein are designed to be robust, reliable, and grounded in established analytical principles, ensuring the integrity of the data generated during pharmaceutical development and manufacturing.[5]
Core Analytical Strategies: A Multi-faceted Approach
The comprehensive characterization of reactions involving this compound requires a combination of chromatographic and spectroscopic techniques. The choice of method depends on the specific analytical goal, whether it be quantitative analysis of reactants and products, identification of impurities, or real-time, in-situ monitoring.[6] The three pillars of our analytical approach are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Logical Workflow for Analytical Method Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate analytical technique based on the experimental objective.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the workhorse for monitoring the consumption of this compound and the formation of products due to its high resolution, sensitivity, and quantitative accuracy.[7] A well-validated HPLC method is essential for determining reaction completion, calculating yield, and assessing purity.[8][9]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: This is the preferred mode for separating moderately polar compounds like this compound and its derivatives. A C18 stationary phase provides excellent hydrophobic retention and separation.
-
Mobile Phase Composition: A mixture of acetonitrile (or methanol) and water is typically used. The organic modifier content is optimized to achieve a suitable retention time and resolution between the starting material, intermediates, and the final product. A buffer, such as phosphate or formate, is often added to control the pH and ensure consistent peak shapes, especially for ionizable analytes.[10]
-
UV Detection: Nitroaromatic compounds possess strong chromophores, making them readily detectable by UV-Vis spectroscopy.[11] The detection wavelength is set at the λmax of the analyte of interest to maximize sensitivity.
Detailed Protocol: HPLC-UV Method
Objective: To quantify the concentration of this compound and its reaction products over time.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Diluent: 50:50 Acetonitrile:Water
-
Standards: Reference standards of this compound and expected products.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Gradient Program | 40% B to 90% B over 15 min, hold for 5 min, return to initial conditions |
Procedure:
-
Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points. Quench the reaction immediately by diluting the aliquot in a known volume of cold diluent (e.g., 5 mL) to halt the reaction.
-
Calibration: Prepare a series of calibration standards of this compound and the product at known concentrations in the diluent.
-
Analysis: Inject the prepared samples and calibration standards into the HPLC system.
-
Data Processing: Integrate the peak areas of the analyte and product. Construct a calibration curve and determine the concentration of each component in the reaction samples.
Trustworthiness (Self-Validation):
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for theoretical plates, tailing factor, and reproducibility (%RSD < 2%).
-
Specificity: The method's ability to separate the analyte from potential impurities and degradation products should be confirmed by analyzing spiked samples.[5]
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and peak area (R² > 0.999) over the expected concentration range.[12]
Workflow Diagram: HPLC Sample Analysis
Caption: Workflow for HPLC sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may arise during the synthesis of this compound or its subsequent reactions.[13] The combination of gas chromatography's separation capabilities with the structural information provided by mass spectrometry makes it ideal for qualitative analysis.[14]
Causality Behind Experimental Choices
-
Stationary Phase: A mid-polarity column (e.g., 5% phenyl-polysiloxane) is a good starting point for separating aromatic compounds with varying polarity.
-
Temperature Programming: A temperature gradient is employed to ensure the efficient elution of compounds with different boiling points, from volatile starting materials to higher-boiling byproducts.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST, WILEY) for compound identification.[15]
Detailed Protocol: GC-MS Method
Objective: To identify and characterize potential impurities and byproducts in the reaction mixture.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
Materials:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Solvent: Dichloromethane or Ethyl Acetate.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 m/z |
Procedure:
-
Sample Preparation: Dilute a quenched reaction aliquot with a suitable solvent (e.g., ethyl acetate). If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify all separated components. Examine the mass spectrum of each peak and compare it with spectral libraries to tentatively identify the compounds. The fragmentation pattern of this compound and its derivatives will provide key structural information.
Trustworthiness (Self-Validation):
-
Blank Analysis: Run a solvent blank before sample analysis to ensure there is no system contamination.
-
Mass Accuracy: Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure accurate mass assignments.
-
Confirmation with Standards: Whenever possible, confirm the identity of suspected impurities by analyzing authentic reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy offers a non-invasive, quantitative method for monitoring reactions in real-time, providing deep insights into reaction kinetics and mechanisms.[16][17] For reactions involving this compound, both ¹H and ¹⁹F NMR are particularly powerful.[18] The development of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring directly in the fume hood.[4][19]
Causality Behind Experimental Choices
-
¹⁹F NMR: The presence of two fluorine atoms in this compound provides a unique and highly sensitive probe for monitoring the reaction. The chemical shifts of the fluorine nuclei are very sensitive to changes in their chemical environment. The disappearance of the starting material signals and the appearance of new ¹⁹F signals from the product can be easily tracked with a clean background, as ¹⁹F is 100% abundant and has a high gyromagnetic ratio.[17][18]
-
¹H NMR: Proton NMR can be used to monitor changes in the aromatic and methoxy protons of the starting material and the appearance of new signals from the product.
-
Deuterated Solvents: The reaction is typically run in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.
Detailed Protocol: In-Situ ¹⁹F NMR Monitoring
Objective: To monitor the kinetics of a nucleophilic aromatic substitution reaction of this compound in real-time.
Instrumentation:
-
NMR Spectrometer (Benchtop or High-Field) equipped with a fluorine probe.
Materials:
-
NMR Tube: 5 mm NMR tube.
-
Reactants: this compound, nucleophile (e.g., an amine or alkoxide).
-
Solvent: Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A fluorinated compound that is inert to the reaction conditions (e.g., trifluorotoluene).
Procedure:
-
Reaction Setup: In an NMR tube, dissolve this compound and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum (t=0) before adding the nucleophile.
-
Initiate Reaction: Add the nucleophile to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.
-
Time-course Acquisition: Acquire a series of ¹⁹F NMR spectra at regular time intervals.[20][21]
-
Data Processing: Integrate the signals corresponding to the starting material, product, and the internal standard. Calculate the relative concentrations of the reactant and product over time.
Trustworthiness (Self-Validation):
-
Internal Standard: The use of an inert internal standard of known concentration allows for accurate quantification of the reactants and products, as it corrects for any variations in sample volume or spectrometer performance.
-
Reproducibility: Repeat the experiment under identical conditions to ensure the kinetic data is reproducible.
-
Mass Balance: At any given time point, the sum of the molar concentrations of the starting material and product should be constant, confirming that no significant side reactions are occurring.
Workflow Diagram: In-Situ NMR Monitoring
Caption: Workflow for in-situ NMR reaction monitoring.
Summary of Analytical Methods
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Quantitative analysis of reactants and products | High precision, accuracy, and resolution; robust and widely available.[7][22] | Requires sampling and quenching; not real-time. |
| GC-MS | Identification of volatile impurities and byproducts | High sensitivity and provides structural information for identification.[13] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | In-situ, real-time reaction monitoring; kinetics | Non-destructive, quantitative, provides detailed structural information.[16][17] | Lower sensitivity than MS; requires deuterated solvents. |
Conclusion
The effective monitoring of reactions involving this compound is a cornerstone of process development and quality control in the pharmaceutical and chemical industries. By employing a strategic combination of HPLC, GC-MS, and NMR spectroscopy, researchers and scientists can gain a comprehensive understanding of their chemical transformations. The protocols detailed in this guide provide a robust framework for generating reliable, accurate, and reproducible data, ultimately leading to safer, more efficient, and higher-quality synthetic processes.[8][9] The principles of analytical method validation should be applied throughout to ensure compliance with regulatory standards and to build confidence in the data generated.[5][12]
References
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- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
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- In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. (2025, August 7). Retrieved January 7, 2026.
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- PubMed. (2021, March 15).
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- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved January 7, 2026.
- SIELC. (n.d.). Separation of 2,3-Dimethyl-4-nitroanisole on Newcrom R1 HPLC column.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- ResearchGate. (2025, July 2). NMR Reaction Monitoring Robust to Spectral Distortions.
- Magritek. (2017, December 14). New Publications on Real-Time Reaction Monitoring.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Chemical Synthesis of this compound: Sourcing Best Practices. Retrieved January 7, 2026.
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Application Notes and Protocols: The Strategic Use of 2,3-Difluoro-4-nitroanisole in Specialty Chemical Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
2,3-Difluoro-4-nitroanisole (CAS No. 66684-59-1) has emerged as a strategically important building block in modern organic synthesis.[1][2] Its unique electronic architecture, featuring a nitro group and two fluorine atoms on an anisole core, makes it an exceptionally versatile substrate for constructing complex molecular frameworks. This guide provides an in-depth analysis of its chemical reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). We present field-proven, step-by-step protocols for its reaction with various nucleophiles and discuss the critical concept of regioselectivity that governs these transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals.[3]
Core Concepts: Physicochemical Properties & Safety
A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design.
Physicochemical Data
The properties of this compound are summarized below. This data is essential for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 66684-59-1 | [3] |
| Molecular Formula | C₇H₅F₂NO₃ | [4] |
| Molecular Weight | 189.12 g/mol | [5] |
| IUPAC Name | 2,3-difluoro-1-methoxy-4-nitrobenzene | [5] |
| Appearance | Off-white to light yellow powder or crystals | [5] |
| Melting Point | Data not readily available in public literature. | |
| Boiling Point | ~277.8 °C (Predicted) |
Safety & Handling: A Mandate for Caution
This compound is an irritant and requires careful handling in a controlled laboratory environment. The following information is derived from supplier Safety Data Sheets (SDS).[5][6]
-
GHS Hazard Classification:
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.
-
-
Recommended Handling Practices:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
-
The Chemistry of Activation: SNAr Reactivity
The synthetic utility of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction. The aromatic ring, typically nucleophilic, is rendered highly electrophilic by the cumulative electron-withdrawing effects of the nitro group and the fluorine atoms.[2]
The SNAr mechanism is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring, which temporarily breaks aromaticity to form a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex .[8] In the second, faster step, the leaving group (a fluoride ion) is expelled, and aromaticity is restored. The strong electron-withdrawing nitro group is essential for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
Caption: General Mechanism of the SNAr Reaction.
The Causality of Site-Selectivity: Ortho vs. Meta
A key consideration for this substrate is regioselectivity. The molecule presents two distinct fluorine atoms for substitution: one at C-2 (ortho to the nitro group) and one at C-3 (meta to the nitro group). The reaction overwhelmingly proceeds via substitution of the C-2 fluorine .
This selectivity is a direct consequence of the stability of the intermediate Meisenheimer complex.
-
Attack at C-2 (Ortho): When a nucleophile attacks the C-2 position, the resulting negative charge in the Meisenheimer complex can be delocalized via resonance directly onto the electron-withdrawing nitro group. Furthermore, the powerful inductive effect (-I) of the nitro group is strongest at the adjacent ortho position, providing additional stabilization.[9] This dual stabilization significantly lowers the energy of the transition state, favoring this pathway.
-
Attack at C-3 (Meta): Attack at the C-3 position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group through resonance. The charge resides on the carbons ortho and para to the point of attack, but never on the carbon bearing the nitro group. This lack of resonance stabilization makes the intermediate significantly less stable and the reaction pathway energetically unfavorable.
Caption: Regioselectivity of Nucleophilic Attack.
Experimental Protocols: From Reagent to Product
The following protocols are generalized, robust starting points for the SNAr of this compound. Researchers should perform small-scale trials to optimize reaction times, temperatures, and stoichiometry for their specific nucleophile.
Protocol 4.1: Synthesis of N-Aryl Amines
This protocol details the reaction with a primary or secondary amine nucleophile, a common step in the synthesis of many pharmaceutical scaffolds.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of starting material).
-
Add the amine nucleophile (1.1 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The choice of temperature is dependent on the nucleophilicity of the amine; less reactive amines may require heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the reaction volume).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-fluoro-2-(amino)-4-nitroanisole derivative.
-
Protocol 4.2: Synthesis of Diaryl Ethers
This protocol describes the reaction with a phenolic nucleophile to form a diaryl ether linkage, another important structural motif in medicinal chemistry.
-
Materials:
-
This compound (1.0 eq)
-
Phenol nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine, Anhydrous Na₂SO₄
-
-
Procedure:
-
In a flask under N₂, dissolve the phenol (1.2 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the stirring solution.
-
Heat the reaction mixture to 80-120 °C, monitoring by TLC for the disappearance of the starting material.
-
After cooling, carefully acidify the mixture with 1M HCl to a pH of ~5-6.
-
Pour the mixture into water and extract with EtOAc (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue via silica gel chromatography to obtain the 3-fluoro-2-(aryloxy)-4-nitroanisole product.
-
General Experimental Workflow
The process from reaction to purified product follows a standard sequence in synthetic chemistry, which can be visualized for planning purposes.
Caption: Standard Synthetic Chemistry Workflow.
Applications in Specialty Chemical Synthesis
The true value of this compound lies in the synthetic versatility of its products. The protocols above generate intermediates that are primed for further transformation.
-
Access to Substituted Anilines: The nitro group in the SNAr products can be readily reduced to an aniline using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This opens up a vast chemical space, as the resulting aniline can undergo a multitude of subsequent reactions:
-
Amide bond formation
-
Sulfonamide synthesis
-
Diazotization followed by Sandmeyer reactions
-
Participation in cross-coupling reactions
-
-
Building Blocks for Heterocycles: The ortho-relationship between the newly installed nucleophile and the aniline (post-reduction) provides an ideal scaffold for synthesizing fused heterocyclic systems like benzimidazoles, benzoxazoles, or quinolines, which are privileged structures in drug discovery.
-
Fine-Tuning Molecular Properties: The remaining fluorine atom at the C-3 position can be used to modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final molecule, a common strategy in lead optimization. It can also serve as a handle for later-stage C-H activation or cross-coupling reactions.
By providing regioselective access to highly functionalized aromatic rings, this compound serves as a cornerstone intermediate, accelerating the development of novel therapeutic agents and other advanced chemical products.[3]
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Introduction: The Strategic Importance of 4-Fluoro-2-methoxy-5-nitroaniline in Modern Drug Discovery
4-Fluoro-2-methoxy-5-nitroaniline is a pivotal chemical intermediate, indispensable in the synthesis of a new generation of targeted pharmaceuticals.[1][2] Its molecular architecture, featuring a strategically substituted aniline ring, makes it a critical building block for complex active pharmaceutical ingredients (APIs), most notably in the oncology space.[3][4] Specifically, it is a key starting material in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4][5] The burgeoning demand for such advanced therapeutics necessitates a scalable, reproducible, and cost-effective synthetic route to this vital intermediate.
This application note provides a comprehensive, field-proven protocol for the scalable synthesis of 4-fluoro-2-methoxy-5-nitroaniline. We will depart from a simplistic one-pot nitration and instead detail a more robust, three-step approach commencing with the protection of the amine functionality of 4-fluoro-2-methoxyaniline. This method, while more involved, offers superior control over the highly exothermic nitration step, minimizes the formation of undesirable regioisomers and oxidative byproducts, and is ultimately more amenable to large-scale production with consistent purity and yield.
Scientific Rationale and Process Overview: A Three-Pillar Approach to Purity and Scale
The direct nitration of anilines is often fraught with challenges, including oxidation of the electron-rich amino group and a lack of regioselectivity.[5] Our recommended approach mitigates these issues by employing a protection-nitration-deprotection strategy. This methodology is built on three pillars of chemical logic:
-
Amine Protection: The highly activating and acid-sensitive amino group of the starting material, 4-fluoro-2-methoxyaniline, is temporarily converted into a less reactive acetamide. This is achieved via acetylation with acetic anhydride.[6][7] The resulting N-(4-fluoro-2-methoxyphenyl)acetamide is more stable under the strongly acidic nitration conditions and the acetyl group's moderate electron-withdrawing nature helps to direct the incoming nitro group to the desired position.
-
Controlled Nitration: The core transformation is the electrophilic aromatic substitution (nitration) of the protected aniline.[6] The use of fuming nitric acid in concentrated sulfuric acid at low temperatures (0-5°C) allows for a controlled reaction, preventing thermal runaway and the formation of impurities.[6] The sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Efficient Deprotection: The final step is the hydrolysis of the acetamide group to regenerate the free aniline, yielding the target molecule, 4-fluoro-2-methoxy-5-nitroaniline.[6][8] This is typically accomplished under acidic conditions, which efficiently cleaves the amide bond.
This strategic sequence is visualized in the workflow diagram below:
Caption: Workflow for the scalable synthesis of 4-fluoro-2-methoxy-5-nitroaniline.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| 4-fluoro-2-methoxyaniline | ≥98% | Standard Vendor |
| Acetic Anhydride | Reagent Grade, ≥98% | Standard Vendor |
| Acetic Acid, Glacial | ACS Grade | Standard Vendor |
| Sulfuric Acid, Concentrated (98%) | ACS Grade | Standard Vendor |
| Fuming Nitric Acid | Reagent Grade | Standard Vendor |
| Hydrochloric Acid, Concentrated (37%) | ACS Grade | Standard Vendor |
| Sodium Hydroxide | Pellets, ACS Grade | Standard Vendor |
| Ethyl Acetate | ACS Grade | Standard Vendor |
| Petroleum Ether | ACS Grade | Standard Vendor |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Vendor |
Step 1: Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide (Protection)
-
To a dry 2 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add glacial acetic acid (950 ml) and 4-fluoro-2-methoxyaniline (380 g).[7]
-
Stir the mixture at ambient temperature (25-30°C) for 10-15 minutes until a homogenous solution is obtained.[7]
-
Slowly add acetic anhydride (439 g) to the reaction mixture over 1-2 hours, maintaining the temperature between 25-35°C.[7]
-
Heat the reaction mixture to 90°C and maintain this temperature for 3-5 hours, monitoring the reaction progress by TLC.[7]
-
After completion, cool the reaction mixture and pour it into 1000 ml of water with stirring.[7]
-
Filter the precipitated solid and wash with water (300 ml).[7]
-
The aqueous layer can be further extracted with ethyl acetate (2 x 1000 ml) to recover any dissolved product.[7]
-
Combine the organic extracts and the initially filtered solid. Wash the combined organic phase with a saturated sodium bicarbonate solution, followed by water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-fluoro-2-methoxyphenyl)acetamide as a solid. The expected yield is approximately 410 g (83%).[7]
Step 2: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Nitration)
-
In a dry 3 L round-bottom flask, add concentrated sulfuric acid (1025 ml).[6]
-
Cool the sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) from Step 1 to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.[6]
-
Once the addition is complete and the solid has dissolved, add fuming nitric acid dropwise over 4-6 hours, maintaining the reaction temperature between 0-5°C.[6]
-
Stir the reaction mixture at 0°C for an additional 1-2 hours after the nitric acid addition is complete.[6]
-
Carefully pour the reaction mixture into 3500 ml of chilled water with vigorous stirring.[6]
-
Allow the mixture to stir at 25-35°C for 3 hours to ensure complete precipitation of the product.[6]
-
Filter the solid, wash thoroughly with water (1000 ml), and dry the product at 50-60°C to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. The expected yield is approximately 400 g (78%).[6]
Step 3: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline (Deprotection)
-
In a clean 2 L round-bottom flask, add methanol (400 ml) and the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) from Step 2.[8]
-
Add concentrated hydrochloric acid to the mixture at 25-35°C.[8]
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.[8]
-
Distill off the solvent completely under vacuum.[8]
-
Cool the residue to 10°C and stir for 2-3 hours to precipitate the solid.[8]
-
Filter the solid and transfer it to another flask containing water (500 ml).[8]
-
Adjust the pH of the slurry to 9.0 with a sodium hydroxide solution.[8]
-
Extract the product with ethyl acetate (2000 ml).[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.[8]
-
Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.[8]
-
Filter the solid, wash with petroleum ether, and dry at 50-60°C to yield the final product, 4-fluoro-2-methoxy-5-nitroaniline. The expected yield is approximately 240 g (73.5%).[8]
Summary of Quantitative Data
| Step | Starting Material | Reagents | Product | Theoretical Yield | Actual Yield | Percentage Yield |
| 1 | 4-fluoro-2-methoxyaniline (380 g) | Acetic Anhydride (439 g), Acetic Acid (950 ml) | N-(4-fluoro-2-methoxyphenyl)acetamide | 493.5 g | 410 g | 83.1% |
| 2 | N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) | Fuming Nitric Acid, H₂SO₄ (1025 ml) | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 510.8 g | 400 g | 78.3% |
| 3 | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) | HCl, Methanol (400 ml) | 4-fluoro-2-methoxy-5-nitroaniline | 326.3 g | 240 g | 73.5% |
Conclusion and Future Perspectives
The presented three-step synthesis provides a robust and scalable pathway to high-purity 4-fluoro-2-methoxy-5-nitroaniline. By incorporating a protection-deprotection strategy, this protocol circumvents the common pitfalls associated with direct aniline nitration, offering a more controlled and reproducible manufacturing process. Further optimization, particularly in the area of continuous flow chemistry, could offer even greater control over reaction exotherms and potentially improve yields and throughput, aligning with the principles of modern, efficient pharmaceutical manufacturing.[5][9]
References
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- Aarti Pharmalabs Limited. "4-fluoro-2-methoxy-5-nitro aniline.
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Application Notes & Protocols: Biocatalytic Strategies for Aromatic C-F Bond Formation
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Enzymatic Aromatic Fluorination
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][2][3] Consequently, approximately 23% of all pharmaceuticals approved by the U.S. Food and Drug Administration between 2018 and 2024 contain fluorine.[1]
However, traditional chemical methods for aromatic fluorination often rely on harsh reagents, high temperatures, and multi-step syntheses that can lack regioselectivity and functional group tolerance.[4][5][6] Biocatalysis presents an elegant alternative, offering the potential for unparalleled selectivity under mild, environmentally benign conditions.[2][7][8] This guide provides an in-depth exploration of the current biocatalytic and chemo-enzymatic approaches to tackle the formidable challenge of aromatic C-F bond formation, moving from foundational enzymes to cutting-edge, integrated workflows.
Section 1: The Fluorinase Enzyme: Nature's C-F Bond Catalyst
The only enzyme known to naturally forge a stable carbon-fluorine bond is the 5'-deoxyadenosine fluorinase (FlA), originally discovered in the soil bacterium Streptomyces cattleya.[9][10] This enzyme is the starting point for understanding biological fluorination, though its direct application to aromatic rings requires nuanced multi-step strategies.
Mechanism of Action: A Nucleophilic Substitution on a Non-Aromatic Substrate
It is critical to understand that the fluorinase does not directly fluorinate aromatic C-H bonds. Instead, it catalyzes an SN2 reaction between a fluoride ion (F⁻) and the C5' carbon of S-adenosyl-L-methionine (SAM), displacing L-methionine to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).[10][11][12]
The catalytic process is a masterclass in enzymatic control. The enzyme's active site binds the fluoride ion and desolvates it, overcoming the high hydration energy that typically renders fluoride a weak nucleophile in aqueous environments.[1][8] Upon binding of the co-substrate SAM, the remaining water molecules are expelled, positioning the "naked" fluoride ion for a nucleophilic attack on the electrophilic C5' carbon of SAM's ribose moiety.[11] The rate-limiting step is the subsequent release of the product, 5'-FDA.[1]
Caption: Catalytic cycle of 5'-deoxyadenosine fluorinase (FlA).
Application & Limitation in Aromatic Synthesis
The fluorinase's primary utility is in the production of the fluorinated building block, 5'-FDA. This intermediate can then be used in subsequent enzymatic or chemical steps to build more complex molecules. While powerful, this indirectness is a key limitation for streamlined aromatic fluorination. Furthermore, the native enzyme suffers from very slow kinetics, with turnover numbers often in the range of one reaction every 2-12 minutes, severely limiting its industrial viability without significant protein engineering.[1]
Protocol: Recombinant Expression, Purification, and Activity Assay of Fluorinase (FlA)
This protocol describes the lab-scale production and functional validation of FlA from Streptomyces sp. MA37.
Part A: Expression and Purification
-
Transformation: Transform a pET-based expression vector containing the codon-optimized flA gene with an N-terminal His6-tag into E. coli BL21(DE3) cells.
-
Culture Growth: Inoculate 5 mL of LB media (with appropriate antibiotic) with a single colony and grow overnight at 37°C. Use this starter culture to inoculate 1 L of Terrific Broth. Grow at 37°C with shaking until an OD₆₀₀ of 0.6-0.8 is reached.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate for 16-18 hours.
-
Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Incubate on ice for 30 minutes, then sonicate until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated 5 mL Ni-NTA column. Wash with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the His-tagged FlA protein using an elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the pure fractions and perform buffer exchange into a storage buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
Part B: In Vitro Fluorination Assay
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
50 mM Tris-HCl pH 7.8
-
20 mM MgCl₂
-
200 mM NaF
-
2 mM S-adenosyl-L-methionine (SAM)
-
10 µM purified Fluorinase enzyme
-
-
Incubation: Incubate the reaction at 30°C for 2-4 hours.
-
Quenching: Stop the reaction by adding 20 µL of 10% trichloroacetic acid (TCA) and vortexing. Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by reverse-phase HPLC (C18 column). Monitor the consumption of SAM and the formation of 5'-FDA at 260 nm. Compare with authentic standards to quantify the conversion.
Data Summary: Engineering the Fluorinase
Significant efforts have focused on engineering the fluorinase to improve its catalytic efficiency and expand its substrate scope.
| Fluorinase Variant | Key Mutation(s) | Improvement Highlight | Reference |
| FlA1 W50F+A279R | W50F, A279R | 2-fold improvement in efficiency and expanded operational tolerance. | [1] |
| Engineered Trimer | (Rational Disruption of Hexamer Interface) | Retained catalytic rate but with a 100-fold increase in KM for SAM, potentially allowing for broader substrate acceptance. | [12] |
| Directed Evolution Variant | (Multiple mutations) | Enhanced kcat for the conversion of a non-natural substrate (5'-ClDA) to SAM, improving transhalogenation efficiency. | [13] |
Section 2: The Chemo-enzymatic Approach: A Practical Route to Aromatic Fluorination
Given the limitations of direct enzymatic fluorination, a powerful and versatile two-step strategy has emerged, combining the exquisite selectivity of enzymes with the robust reactivity of chemical reagents.[4] This approach leverages cytochrome P450 monooxygenases to first install a hydroxyl group at a specific, often unactivated, C-H bond on the aromatic ring. This hydroxylated intermediate is then subjected to a chemical deoxofluorination step.
Workflow and Causality
The logic behind this workflow is to use the enzyme to solve the primary challenge in aromatic functionalization: regioselectivity. P450s are unparalleled in their ability to precisely oxidize C-H bonds. By converting a non-reactive C-H bond into a reactive C-O bond, the molecule is "activated" for the subsequent chemical step. The choice of a deoxofluorinating agent (e.g., DAST, Deoxo-Fluor™) allows for the direct replacement of the hydroxyl group with fluorine.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinase - Wikipedia [en.wikipedia.org]
- 11. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoro-4-nitroanisole
Welcome to the technical support guide for the synthesis of 2,3-Difluoro-4-nitroanisole (CAS No. 66684-59-1). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. As a critical building block in medicinal chemistry and agrochemicals, optimizing the synthesis of this intermediate is key to efficient downstream processes.[1][2][3]
This guide provides in-depth, field-proven insights into the most common synthetic route—the nucleophilic aromatic substitution (SNAr) of 1,2,3-trifluoro-4-nitrobenzene—and offers solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and logical route, starting from 1,2,3-trifluoro-4-nitrobenzene. A methoxide source, such as sodium methoxide, is used to displace one of the fluorine atoms.[4]
-
Electrophilic Aromatic Substitution: This approach involves the direct nitration of 2,3-difluoroanisole.[4] While feasible, this method can sometimes lead to challenges with regioselectivity and require harsher conditions.
For achieving high yield and purity, the SNAr pathway is generally preferred due to its predictability and high regioselectivity.
Q2: Why is the SNAr reaction on 1,2,3-trifluoro-4-nitrobenzene so effective and regioselective?
The effectiveness of this reaction hinges on the fundamental principles of Nucleophilic Aromatic Substitution.[5] The aromatic ring of 1,2,3-trifluoro-4-nitrobenzene is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the three fluorine atoms.[6][7]
The key to its regioselectivity lies in the positioning of the nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negative charge in the reaction intermediate (the Meisenheimer complex).[4][5][7] In 1,2,3-trifluoro-4-nitrobenzene, the fluorine atom at the C-1 position is para to the nitro group, making it the most activated and labile site for substitution by the methoxide nucleophile.
Q3: What is the reaction mechanism for the SNAr synthesis?
The reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Addition: The nucleophile (methoxide, CH₃O⁻) attacks the electron-deficient carbon atom bearing the fluorine para to the nitro group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group (F⁻).
Fluorine is an unusual but effective leaving group in SNAr reactions. Although fluoride is typically a poor leaving group in SN1/SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond and activates the ring, facilitating this initial attack more effectively than other halogens.[7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,3-Difluoro-4-nitroanisole by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 2,3-Difluoro-4-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we move beyond simple instructions to provide in-depth, field-proven insights into the nuances of purifying this moderately polar aromatic compound. Our goal is to equip you with the knowledge to not only execute the purification but also to troubleshoot and optimize the process effectively.
I. Understanding the Molecule and the Challenge
This compound is a key building block in medicinal chemistry and organic synthesis. Its structure, featuring two electron-withdrawing fluorine atoms and a nitro group, makes it highly valuable for reactions like nucleophilic aromatic substitution (SNAr). However, these same features define its chromatographic behavior and potential purification challenges.
The primary challenge in purifying crude this compound lies in separating it from structurally similar impurities. These can include unreacted starting materials (e.g., 1,2,3-trifluoro-4-nitrobenzene), or positional isomers formed during synthesis. Effective purification, therefore, requires a chromatographic system with sufficient selectivity to resolve these closely related compounds.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound, presented in a question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate, making it difficult to determine the right solvent system. What's happening?
Answer: Streaking on a TLC plate with a moderately polar compound like this compound is often due to one of three main issues:
-
Sample Overloading: You might be applying too much of your crude sample to the TLC plate. This saturates the silica at the baseline, causing the compound to smear as it moves up the plate.
-
Solution: Dilute your sample significantly in a suitable solvent (like dichloromethane or ethyl acetate) before spotting. Apply a very small spot using a fine capillary tube.
-
-
Inappropriate Spotting Solvent: If you dissolve your sample in a very polar solvent (e.g., methanol) for spotting, it can interfere with the initial binding to the silica, causing a distorted spot.
-
Solution: Use a solvent of lower polarity, such as dichloromethane or a small amount of ethyl acetate, to dissolve your sample for TLC analysis.
-
-
Compound Interaction with Silica: The nitro and fluoro groups can have strong interactions with the acidic silanol groups on the silica gel surface, leading to tailing.
-
Solution: Try adding a small amount (0.5-1%) of a modifier like acetic acid to your eluent system for the TLC. This can help to saturate the highly active sites on the silica and often results in sharper spots.
-
Question 2: I've run my column, but my fractions are all mixed. The separation on TLC looked good, so why did the column fail?
Answer: This is a common and frustrating problem. A good TLC separation doesn't always translate directly to a successful column for several reasons:
-
Column Overloading: The most frequent cause is loading too much crude material onto the column. The capacity of silica gel is finite. A good rule of thumb is to load 1-5% of the silica gel weight with your crude material (e.g., 1-5 g of crude on 100 g of silica).
-
Poor Column Packing: An improperly packed column will have channels and cracks, leading to an uneven solvent front and poor separation.
-
Solution: Ensure your silica gel is packed as a uniform slurry and that the bed is homogenous and level. Gently tap the column during packing to settle the silica and remove air bubbles.[1]
-
-
Sample Loading Technique: If the initial band of your compound at the top of the column is too wide, the separation will be compromised from the start.
-
Solution: Dissolve your crude product in the minimum amount of your initial eluent or a slightly more polar solvent. For compounds that are not highly soluble, dry loading is a superior technique.[2] To do this, dissolve your crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Question 3: My compound is taking a very long time to elute from the column, and the peaks are very broad (tailing). How can I fix this?
Answer: This issue, known as "tailing," indicates that your compound is interacting too strongly with the stationary phase.
-
Eluent Polarity is Too Low: Your solvent system is not polar enough to effectively move the compound down the column.
-
Solution: Once your desired compound begins to elute, you can gradually increase the polarity of your mobile phase. For example, if you are running a 10% ethyl acetate in hexane gradient, you can increase it to 15% or 20% to speed up the elution and sharpen the peak of your target compound, provided no impurities are eluting close behind it.[3]
-
-
Acid-Base Interactions: The acidic nature of silica gel can strongly interact with certain functional groups. While this compound is not basic, some impurities might be.
-
Solution: While less common for this specific molecule, if basic impurities are suspected, deactivating the silica gel can be an option. This can be done by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading the sample.[4]
-
Question 4: I can't separate my product from an impurity that has a very similar Rf value. What are my options?
Answer: Separating compounds with very similar polarity, such as positional isomers, is a significant challenge.
-
Optimize Your Solvent System: Small changes in the eluent can sometimes achieve separation. Try different solvent combinations. For aromatic compounds, incorporating a solvent like toluene or dichloromethane in your hexane/ethyl acetate system can sometimes alter the selectivity and improve separation.
-
Change the Stationary Phase: If silica gel doesn't provide the required selectivity, consider an alternative.
-
Alumina: Can be used in its neutral, acidic, or basic form and sometimes offers different selectivity compared to silica.[5]
-
Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (like methanol/water or acetonitrile/water) separates compounds based on hydrophobicity rather than polarity. This can be very effective for separating polar isomers.[6]
-
Pentafluorophenyl (PFP) Phase: These columns are particularly effective for separating halogenated and aromatic compounds due to π-π and dipole-dipole interactions, which can help resolve isomers.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Based on its structure (an aromatic ring with a methoxy group, two fluorines, and a nitro group), this compound is a moderately polar compound. A good starting point for TLC analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexane (or petroleum ether) and a more polar solvent like ethyl acetate.[8] A typical starting ratio to test would be 9:1 or 4:1 hexane:ethyl acetate. The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 on a TLC plate, which generally provides optimal separation in column chromatography.[8]
Q2: How do I visualize the compound on a TLC plate?
A2: this compound has a nitroaromatic chromophore, which means it should be visible under UV light at 254 nm. It will appear as a dark spot on a fluorescent TLC plate. Staining with potassium permanganate is also an option, although UV visualization is non-destructive and generally sufficient.
Q3: Is this compound stable on silica gel?
A3: Generally, nitroaromatic compounds like this are stable on silica gel under normal chromatographic conditions.[4] However, prolonged exposure to the acidic silica surface, especially if the column is run very slowly, could potentially lead to degradation for highly sensitive analogs. If you suspect degradation (e.g., seeing new spots appear on TLC after spotting and letting it sit for an hour), you can consider deactivating the silica gel or using a less acidic stationary phase like alumina.[4]
Q4: Should I use gravity chromatography or flash chromatography?
A4: For efficient purification in a research or drug development setting, flash chromatography is highly recommended. By applying pressure (typically with compressed air or nitrogen), the elution time is significantly reduced. This minimizes the time the compound spends on the column, which can lead to sharper peaks and reduced risk of degradation.
IV. Experimental Protocol: A Representative Method
The following is a detailed, step-by-step protocol for the flash column chromatography of crude this compound. This should be considered a starting point and may require optimization based on your specific crude mixture.
1. Preparation and TLC Analysis:
-
Dissolve the Crude Product: Prepare a stock solution of your crude this compound in dichloromethane or ethyl acetate (approx. 10 mg/mL).
-
Develop a Solvent System: Using TLC plates, test various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3). The ideal system will show good separation between your product spot and any impurities, with the product having an Rf of ~0.3.
2. Column Preparation:
-
Select a Column: Choose a glass column with a diameter appropriate for the amount of crude material you need to purify.
-
Pack the Column (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh for flash chromatography) in your initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, then drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder as an even layer on top of the sand in your packed column.
4. Elution and Fraction Collection:
-
Carefully add your initial eluent to the column.
-
Apply gentle air pressure to the top of the column to begin the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
If your compound is eluting too slowly, you can gradually increase the polarity of your eluent (e.g., switch from 9:1 to 4:1 hexane:ethyl acetate).
-
Once the desired product has fully eluted, you can flush the column with a more polar solvent to remove any remaining highly polar impurities.
5. Analysis and Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity by an appropriate analytical method (e.g., NMR, GC-MS, or HPLC).
V. Data Summary and Visualization
Table 1: Recommended Starting Parameters for Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Good balance of polarity and easily removable. |
| Initial TLC Ratio | 9:1 Hexane:Ethyl Acetate | A good starting point for moderately polar aromatics. |
| Target Rf | 0.2 - 0.4 | Provides optimal resolution in column chromatography. |
| Sample Loading | Dry Loading | Prevents band broadening for better separation. |
| Elution Mode | Gradient or Isocratic | A step gradient can speed up elution of the target compound. |
Diagram 1: Workflow for Troubleshooting Poor Separation
Caption: A logical guide to diagnosing and solving poor separation in column chromatography.
VI. References
-
This reference is not available.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
This reference is not available.
-
ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. [Link]
-
This reference is not available.
-
This reference is not available.
-
This reference is not available.
-
This reference is not available.
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
This reference is not available.
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]
-
This reference is not available.
-
This reference is not available.
-
This reference is not available.
-
This reference is not available.
-
This reference is not available.
-
This reference is not available.
-
This reference is not available.
-
University of Toronto Scarborough. Column Chromatography Theory. [Link]
-
This reference is not available.
-
This reference is not available.
Sources
- 1. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
Technical Support Center: Troubleshooting Byproduct Formation in Nucleophilic Substitution of Nitroanisoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and byproducts encountered during the nucleophilic aromatic substitution (SNAr) of nitroanisoles. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your reactions, improve yields, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: My analysis shows a significant amount of the corresponding nitrophenol byproduct. What is causing this demethylation?
A: The formation of a nitrophenol byproduct from a nitroanisole substrate is a classic case of an ether cleavage side reaction. While ethers are generally stable, the C(aryl)-O bond of the methoxy group can be cleaved under certain nucleophilic substitution conditions, especially with strong nucleophiles or at elevated temperatures.
The mechanism typically involves the nucleophile attacking the methyl carbon of the anisole's methoxy group in an SN2 fashion, rather than the intended aromatic carbon. This results in the formation of a nitrophenoxide ion, which is then protonated during workup to yield the nitrophenol byproduct. Although ether cleavage is most famously catalyzed by strong acids like HBr or HI[1][2][3], strongly basic and nucleophilic conditions can also promote this side reaction.[4]
Key Factors Influencing Ether Cleavage:
-
Nucleophile Strength & Sterics: Strong, sterically unhindered nucleophiles are more likely to attack the accessible methyl group.
-
Temperature: Higher reaction temperatures provide the activation energy needed to overcome the stability of the ether bond.
-
Solvent: Polar aprotic solvents are often used for SNAr reactions and can facilitate the SN2 attack on the methyl group.
Caption: Main SNAr pathway vs. the competing ether cleavage side reaction.
Q2: I'm observing a mixture of isomers in my reaction with a dinitroanisole. How can I improve the regioselectivity?
A: The formation of isomeric products is a common challenge when the aromatic ring has multiple positions activated for nucleophilic attack. In dinitroanisoles, both nitro groups act as powerful electron-withdrawing groups, activating the ortho and para positions relative to themselves for SNAr.[5][6] The outcome is a competition between different reaction sites.
For example, in 2,4-dinitroanisole, a nucleophile can attack at C1 (displacing the methoxy group) or potentially at C5 or C3, although displacement of a nitro group or hydride is less common. Regioselectivity is governed by a combination of electronic and steric factors.[7]
Strategies to Improve Regioselectivity:
-
Nucleophile Choice: Bulkier nucleophiles may preferentially attack the less sterically hindered position.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate Meisenheimer complexes for each pathway, thereby altering the product ratio.[8] Experimenting with a range of solvents from polar aprotic (e.g., DMSO, DMF) to less polar options (e.g., THF, Dioxane) can be beneficial.
Q3: My leaving group is a halide, but I've identified a byproduct where a nitro group has been displaced. Why does this happen?
A: While halides are common leaving groups in SNAr, the nitro group itself can be displaced under certain conditions.[9] The nitro group is a very strong activating group, but it is also a plausible leaving group, particularly when it is attached to a position that is highly activated by other electron-withdrawing substituents.
This phenomenon is more likely to occur in polynitrated systems. The reaction proceeds through the standard addition-elimination mechanism, but the intermediate Meisenheimer complex expels a nitrite ion (NO₂⁻) instead of a halide ion.[9]
Factors Favoring Nitro Group Displacement:
-
High Activation: The presence of multiple, strongly electron-withdrawing groups on the ring.
-
Nucleophile: "Softer" nucleophiles may favor displacement of the nitro group over a "harder" halide like fluoride.
-
Reaction Conditions: Forcing conditions, such as high temperatures or prolonged reaction times, can sometimes lead to this less common substitution pathway.
Troubleshooting Guide: Byproduct Identification & Mitigation
This guide provides a systematic approach to identifying and resolving common issues with byproduct formation.
Caption: A logical workflow for troubleshooting byproduct formation.
Data Summary: Common Byproducts and Solutions
| Byproduct Identified | Probable Cause | Proposed Solution(s) | Recommended Analytical Technique |
| Nitrophenol | Ether Cleavage (Demethylation) | Lower reaction temperature; use a non-nucleophilic base; ensure strictly anhydrous conditions. | LC-MS, GC-MS |
| Regioisomer | Competing reaction at another activated site | Screen different solvents to alter selectivity; use a sterically hindered nucleophile; reduce temperature. | NMR (¹H, ¹³C, NOESY), LC-MS |
| Nitro-Displaced Product | Nitro group acting as a leaving group | Employ milder reaction conditions (lower temp, shorter time); consider a substrate with a better leaving group (e.g., F over Cl).[5] | LC-MS/MS, High-Res MS |
| Vicarious Nucleophilic Substitution (VNS) Product | Substitution of a C-H bond | Occurs with specific carbanionic nucleophiles bearing a leaving group.[10] Ensure precise control of base stoichiometry. | NMR, Mass Spectrometry |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a baseline for reacting a nitroanisole with a primary or secondary amine.
-
Reagent Preparation:
-
Dry the solvent (e.g., DMSO, DMF) over molecular sieves for at least 24 hours.
-
Ensure the nitroanisole substrate and amine nucleophile are pure and dry.
-
Select a suitable non-nucleophilic base (e.g., K₂CO₃, DIPEA) and dry it in an oven if necessary.
-
-
Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nitroanisole (1.0 eq) and the base (1.5-2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Begin stirring under a positive pressure of nitrogen.
-
Add the amine nucleophile (1.1-1.2 eq) dropwise via syringe over 5-10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS by withdrawing small aliquots periodically.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product and quench the reaction.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Analytical Workflow for Byproduct Identification via LC-MS
-
Sample Preparation:
-
Withdraw a ~50 µL aliquot from the crude reaction mixture.
-
Dilute the aliquot with 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS Analysis:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of A, and ramp up to a high percentage of B over 10-15 minutes to elute all components.
-
Detector 1 (UV/Vis): Monitor at wavelengths relevant to nitroaromatic compounds (e.g., 254 nm, 330 nm).
-
Detector 2 (Mass Spectrometer): Operate in both positive and negative ion modes to detect the molecular ions ([M+H]⁺, [M-H]⁻) of the starting material, product, and potential byproducts. Compare the observed masses to the calculated exact masses of suspected structures (e.g., nitrophenol, regioisomer).[11]
-
References
- Regioselectivity and the nature of the reaction mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with primary amines.
- Ether cleavage.Wikipedia.[Link]
- Reactions of Ethers: Acidic Cleavage.Fundamentals of Organic Chemistry.[Link]
- Vicarious Nucleophilic Substitution (VNS).Organic Chemistry Portal.[Link]
- Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Reactions of Ethers - Acidic Cleavage.Chemistry LibreTexts.[Link]
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- Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consider
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
- Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile.The Journal of Organic Chemistry.[Link]
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- Nucleophilic arom
- Nucleophilic Aromatic Substitution.Chemistry LibreTexts.[Link]
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- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism.Leah4sci via YouTube.[Link]
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- Nucleophilic Substitution Reaction.BYJU'S.[Link]
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Technical Support Center: Recrystallization of Solid Aromatic Compounds
Welcome to the Technical Support Center for the purification of solid aromatic compounds via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful purification technique. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind each step, ensuring you can troubleshoot effectively and optimize your results for both purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when performing recrystallization of aromatic compounds.
Q1: What is the fundamental principle of recrystallization?
A1: Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2][3] The core principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution.[4][5] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of highly organized, pure crystals.[1][6] The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) and are subsequently separated by filtration.[2][6]
Q2: What are the characteristics of an ideal recrystallization solvent for aromatic compounds?
A2: The choice of solvent is the most critical factor in a successful recrystallization.[7] An ideal solvent should:
-
Exhibit a steep solubility curve: The solvent should dissolve the aromatic compound sparingly or not at all at room temperature but have a high capacity to dissolve it at elevated temperatures.[1][7][8]
-
Not react with the compound: The solvent must be chemically inert to the compound being purified.[1][2]
-
Dissolve impurities well at all temperatures or not at all: This allows impurities to either be removed by hot filtration (if insoluble) or remain in the mother liquor after cooling (if highly soluble).[1][7]
-
Be volatile enough for easy removal: The solvent should have a relatively low boiling point to facilitate easy drying of the purified crystals.[2]
-
Be non-toxic, inexpensive, and non-flammable: Safety and cost are practical considerations in solvent selection.[2]
Q3: How do I choose the right solvent system? Single vs. Mixed Solvents.
A3: The choice between a single or mixed-solvent system depends on the solubility characteristics of your aromatic compound.
-
Single-Solvent System: This is the preferred and simpler method.[8] It is used when a single solvent meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[1][8] Common solvents for aromatic compounds include toluene, ethanol, ethyl acetate, and acetone, often in combination with a less polar co-solvent.[9][10]
-
Mixed-Solvent System (Two-Solvent System): This method is employed when no single solvent is ideal.[8] It involves a pair of miscible solvents.[8][11] One solvent (the "good" solvent) dissolves the aromatic compound very well at all temperatures, while the other (the "poor" or "anti-solvent") dissolves the compound poorly at all temperatures.[8][11] The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes cloudy (incipient precipitation), at which point a few more drops of the hot "good" solvent are added to redissolve the precipitate and achieve saturation.[5][8]
Q4: What is "oiling out" and why does it happen with aromatic compounds?
A4: "Oiling out" is a common problem where the compound separates from the solution as a liquid (an oil) rather than a solid.[12][13][14][15] This often occurs when the hot, saturated solution's temperature is above the melting point of the solute.[13] Aromatic compounds, especially those with lower melting points or significant impurities, are prone to this phenomenon. The resulting oil is often an excellent solvent for impurities, and upon cooling, it solidifies into an amorphous mass, trapping impurities and defeating the purpose of recrystallization.[5][15]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the recrystallization of solid aromatic compounds.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent choice.
-
Troubleshooting Steps:
-
Add more solvent in small portions: Ensure you are adding the solvent incrementally and giving the compound time to dissolve at the solvent's boiling point.[5]
-
Verify solvent choice: The chosen solvent may be too non-polar or too polar for your aromatic compound. Re-evaluate the solubility tests. Aromatic compounds with polar functional groups will require more polar solvents.[7][16]
-
Check for insoluble impurities: If a portion of the solid remains undissolved even after adding a significant amount of hot solvent, it may be an insoluble impurity.[5] In this case, proceed to hot filtration to remove the impurity before cooling.[4]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated. This is one of the most frequent issues.
-
Troubleshooting Steps:
-
Too much solvent was used: This is the most common reason for crystallization failure.[6][14][16] To remedy this, gently boil off some of the solvent to increase the concentration of the solute.[8][14][17]
-
Induce crystallization: If the solution is supersaturated but crystals haven't formed, nucleation may need to be initiated.[6][17]
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][17][18]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[14][17][18]
-
Flash cooling: Place the flask in an ice-salt bath for a short period. Rapid cooling can sometimes induce nucleation, but be aware that this may lead to smaller, less pure crystals.[1][14]
-
-
Problem 3: The compound "oils out".
-
Possible Cause: High supersaturation, rapid cooling, or an inappropriate solvent.
-
Troubleshooting Steps:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.[13][14][19]
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. Slower cooling rates favor the formation of an ordered crystal lattice over a liquid phase.[14][15][20]
-
Change the solvent system: The boiling point of the solvent may be too high relative to the melting point of your compound.[14] Consider a solvent with a lower boiling point or a different mixed-solvent system.
-
Control supersaturation: Generate supersaturation more slowly by reducing the cooling rate or, in the case of mixed solvents, by adding the anti-solvent more slowly.[12]
-
Problem 4: Low recovery of the purified compound.
-
Possible Cause: Several factors can contribute to a poor yield.
-
Troubleshooting Steps:
-
Excess solvent: As with the failure to crystallize, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[6][16][19]
-
Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. To prevent this, use a stemless funnel, keep the solution hot, and pre-heat the filtration apparatus.[5] Using a slight excess of solvent during the dissolution step, and then boiling it off after hot filtration, can also help.[5][13]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[6][16] Always use a minimal amount of ice-cold solvent for washing.[6][16]
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize crystal formation.
-
Section 3: Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of the crude aromatic compound in a test tube and add a few drops of the potential solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot.[6][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, bring the mixture to a boil, and continue adding the hot solvent in small portions until the solid is completely dissolved.[6][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4][8]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1][8]
-
Isolation: Collect the crystals by vacuum filtration.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][8]
-
Drying: Dry the crystals completely to remove any residual solvent.[1][16]
Data Presentation: Common Solvents for Aromatic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Low | Good for non-polar aromatic hydrocarbons. |
| Ethanol | 78 | High | A versatile solvent, often used in mixed systems with water.[10] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent for moderately polar compounds.[10] |
| Acetone | 56 | High | Effective for many aromatic ketones and esters.[10] |
| Hexane | 69 | Low | Often used as the "poor" solvent (anti-solvent) in mixed systems.[10] |
| Water | 100 | Very High | Suitable for polar aromatic compounds, particularly salts. Can be challenging to remove.[10] |
Visualization of Workflows
Diagram 1: Decision-Making Workflow for Solvent Selection
Caption: Solvent selection decision tree.
Diagram 2: Troubleshooting Flowchart for Crystallization Failure
Caption: Troubleshooting no crystal formation.
References
- Recrystallization. (n.d.). UCLA Chemistry and Biochemistry.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystallization (chemistry) - Wikipedia. (n.d.).
- Recrystallization1. (n.d.). Cal State LA.
- Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
- Problems with Recrystallisations. (n.d.). University of York.
- Inducing Crystallization by Nucleation. (n.d.). Chemical Education Xchange.
- recrystallization.pdf. (n.d.). University of California, Irvine.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Chemistry Stack Exchange.
- Solvent Choice. (n.d.). University of York.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Picking a recrystallization solvent? (2019, March 7). Reddit.
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Treatment of aromatic extracts. (n.d.). Google Patents.
- How to recrystallize an oily compound? (2025, April 15). ResearchGate.
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Technical Support Center: Troubleshooting Low Conversion Rates in Fluorination Reactions
Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. By understanding the underlying principles of fluorination chemistry and systematically troubleshooting potential problems, you can significantly improve the efficiency and reproducibility of your reactions.
Section 1: Initial Diagnosis - Why is My Fluorination Reaction Failing?
Low or no conversion of your starting material is a frustrating but common issue in fluorination chemistry. The key to resolving this is a systematic approach to identify the root cause. This section provides a high-level workflow to guide your initial troubleshooting efforts.
Q1: My fluorination reaction has a low or non-existent yield. Where do I begin troubleshooting?
When faced with a low-yield fluorination, it's crucial to systematically evaluate the fundamental components of your reaction. Often, the issue lies with one of four key areas: the fluorinating reagent, the reaction conditions, the substrate itself, or the catalyst (if applicable).
Here is a logical workflow to diagnose the problem:
Caption: Initial troubleshooting workflow for low conversion.
Section 2: Deep Dive into Common Failure Modes
This section provides detailed question-and-answer guides for specific issues you might encounter during your fluorination experiments.
The Fluorinating Reagent: The Source of Your Fluorine
The choice and handling of your fluorinating agent are paramount to the success of your reaction. These reagents can be sensitive and require careful attention to detail.
Q2: How can I be sure my fluorinating reagent is active?
Many fluorinating reagents are sensitive to moisture and can degrade over time, especially if not stored under anhydrous conditions.[1][2]
-
For Nucleophilic Fluorinating Agents (e.g., KF, CsF, DAST, Deoxo-Fluor):
-
Moisture Sensitivity: Anhydrous fluoride salts are highly sensitive to moisture.[1] For instance, AgF₂ is hygroscopic and decomposes in the presence of water.[1] Reagents like DAST and Deoxo-Fluor can also degrade upon exposure to moisture.[2]
-
Solution: Always use a fresh bottle of the fluorinating reagent or a properly stored one.[2][3] Consider using less hygroscopic alternatives like Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF.[1] Ensure all handling is performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
-
-
For Electrophilic Fluorinating Agents (e.g., Selectfluor, NFSI):
-
Stability: While generally more stable, it's good practice to use a fresh batch if you suspect reagent degradation.[4] Selectfluor is a nonvolatile, air- and moisture-stable solid, making it easier to handle than many other fluorinating agents.[4]
-
Solution: If you suspect your reagent has degraded, consider purchasing a new batch from a reputable supplier.
-
Q3: I'm using the correct amount of reagent, but the reaction isn't proceeding. What could be the issue?
Even with an active reagent, insufficient stoichiometry can lead to incomplete conversion.
-
Steric Hindrance: Sterically hindered substrates may require a larger excess of the fluorinating agent to achieve full conversion.[2][3]
-
Solution: Gradually increase the equivalents of your fluorinating reagent. It's not uncommon to use a significant excess for challenging substrates.
Reaction Conditions: The Environment for Success
The solvent, temperature, and reaction time create the environment for your fluorination. Suboptimal conditions are a frequent cause of low yields.
Q4: My reaction is sluggish or not working at all. Could the solvent be the problem?
Yes, the choice of solvent is critical and can significantly impact the outcome of your reaction.[5][6]
-
Solvent Polarity in SₙAr Reactions: Nucleophilic aromatic substitution (SₙAr) reactions proceed through a negatively charged intermediate (Meisenheimer complex).[7] Polar aprotic solvents like DMF, DMSO, and acetonitrile are required to stabilize this intermediate.[6][7] In nonpolar solvents like toluene or hexane, the activation energy is often too high for the reaction to proceed.[7]
-
Solvent Reactivity: Some solvents can react with your reagents. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[1][3] Alcohols used as solvents in the presence of a strong base can form alkoxides, which are potent nucleophiles and may compete in your reaction.[7]
-
Moisture Content: The presence of water can be detrimental. Moisture can deactivate many catalysts and quench reactive intermediates.[6] In nucleophilic fluorination with KF, water can lead to the formation of alcohol side products.[8]
-
Solution:
-
Screen Solvents: Perform a solvent screen with anhydrous, non-nucleophilic solvents. Acetonitrile is a common starting point for many fluorination reactions.[1]
-
Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[6]
-
Q5: I'm not seeing any product formation. Is the reaction temperature incorrect?
Temperature plays a crucial role; both too low and too high temperatures can be detrimental.[5][6]
-
Insufficient Temperature: Many fluorination reactions, especially deoxyfluorinations, require heating to proceed at a reasonable rate.[2][3]
-
Excessive Temperature: High temperatures can lead to the decomposition of reagents or the catalyst, as well as the formation of unwanted byproducts.[5]
-
Solution: Systematically screen a range of temperatures to find the optimum for your specific reaction.[6] Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC-MS.[1]
The Substrate and Potential Side Reactions
The nature of your starting material and its potential to undergo side reactions can significantly impact your yield.
Q6: My reaction is producing a mixture of products. How can I improve selectivity?
Poor selectivity often results in a complex mixture that is difficult to purify, ultimately reducing the yield of the desired product.
-
Multiple Reactive Sites: Many molecules, especially heterocycles, have multiple C-H bonds that can be fluorinated, leading to a mixture of isomers.[1]
-
Solution:
-
Directing Groups: Exploit the directing effect of existing functional groups to achieve higher regioselectivity.[1]
-
Catalyst and Reagent Choice: The choice of catalyst and fluorinating reagent can significantly influence selectivity.[1] Different electrophilic fluorinating reagents can exhibit different selectivities.[9]
-
Controlled Addition: Slow, controlled addition of one of the reactants can sometimes minimize the formation of byproducts.[5]
-
Q7: My substrate appears to be decomposing. What can I do?
Some substrates are sensitive to the reaction conditions required for fluorination.
-
Substrate Instability: Certain substrates may be unstable under strongly acidic or basic conditions, or in the presence of strong electrophiles.[1]
-
Solution:
Catalytic Fluorination: The Role of the Catalyst
In catalytic fluorination, the health of your catalyst is critical for achieving high conversion.
Q8: I suspect my catalyst is deactivated. What are the common causes and solutions?
Catalyst deactivation is a common problem where the catalyst loses its activity over time.[10][11]
-
Causes of Deactivation:
-
Poisoning: Impurities in the starting materials, reagents, or solvent can bind to the active sites of the catalyst, rendering them inactive.[5][6][10] Water and oxygen can also act as inhibitors for many catalytic systems.[6]
-
Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[10]
-
Fouling: Deposition of byproducts or other species from the reaction mixture can block the catalyst's active sites and pores.[10]
-
-
Solutions:
-
Purify All Components: Ensure the purity of your substrate, reagents, and solvent.[5]
-
Inert Atmosphere: Degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[6]
-
Catalyst Activation: Some catalysts require a pre-activation step. Consult the literature for specific activation procedures for your chosen catalyst.[6]
-
Optimize Catalyst Loading: Insufficient catalyst loading can result in incomplete conversion. Experimentally determine the optimal catalyst loading for your reaction.[5]
-
Section 3: Analytical Approaches to Troubleshooting
When simple adjustments to the reaction setup don't resolve the issue, a more in-depth analytical approach may be necessary.
Q9: How can I analyze my reaction mixture to better understand what's going wrong?
Careful analysis of your crude reaction mixture can provide valuable clues.
-
Techniques for Analysis:
-
TLC and GC-MS: These techniques are excellent for monitoring reaction progress and identifying the presence of starting material, desired product, and major byproducts.[1]
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying all fluorine-containing species in your reaction mixture.
-
LC-MS: Liquid chromatography-mass spectrometry can help identify both fluorinated and non-fluorinated byproducts.
-
Table 1: Common Analytical Observations and Potential Causes
| Observation | Potential Cause(s) | Suggested Next Steps |
| Only starting material is present. | Inactive reagent, incorrect temperature (too low), catalyst deactivation, wrong solvent. | Verify reagent activity, screen higher temperatures, check catalyst, perform a solvent screen. |
| Starting material and some product are present. | Insufficient reaction time, insufficient reagent, suboptimal temperature, catalyst deactivation. | Extend reaction time, increase reagent stoichiometry, optimize temperature, check catalyst. |
| Multiple new spots/peaks are observed. | Formation of byproducts, poor regioselectivity, substrate decomposition. | Optimize for selectivity (directing groups, different reagent/catalyst), use milder conditions, lower temperature. |
| Desired product is observed, but in low yield after work-up. | Product instability during work-up or purification, product loss during extraction. | Modify work-up procedure (e.g., use a milder pH), optimize purification method (e.g., different chromatography conditions). |
Section 4: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for a Fluorination Reaction
This protocol provides a method for efficiently testing multiple solvents to find the optimal conditions for a new fluorination reaction.[7]
-
Setup: Arrange a series of identical small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Reagent Preparation: If possible, prepare a stock solution of your limiting reagent in a volatile, inert solvent (like DCM or THF) that can be easily removed. This ensures accurate dispensing.
-
Dispensing: Add the stock solution to each vial and remove the volatile solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Solvent Addition: To each vial, add the same volume of a different anhydrous solvent to be tested (e.g., MeCN, DMF, DMSO, THF, Toluene).
-
Reaction Initiation: Add the other reagents and/or catalyst to each vial.
-
Reaction Monitoring: Seal the vials and stir the reactions at the desired temperature. Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Analysis: Compare the conversion and byproduct formation in each solvent to identify the optimal choice.
References
- Acevedo, O., & Jorgensen, W. L. (2004).
- BenchChem. (2025). Optimizing Reaction Conditions for Chromium(III)
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- Wikipedia.
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- BenchChem. (n.d.). Managing solvent effects in fluoropyridine reactions.
- Pliego, J. R. (2017). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent.
- Gazitúa, M., Tapia, R., Contreras, R., & Campodónico, P. (2020). Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. Frontiers in Chemistry.
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Public Health England. (2014).
- Wang, X., et al. (2018). Recent progress on fluorination in aqueous media. Green Chemistry. [Link]
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- BenchChem. (2025).
- Endo, T., et al. (2021). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
- Parsons, P. J., & Smith, C. S. (2018). Strategies Towards Challenging Fluorination Reactions. Royal Society of Chemistry.
- TCI Chemicals. (n.d.).
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- Quora. (2017).
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- Thermo Fisher Scientific. (n.d.).
- Chemsrc. (2019). Fluorine reagent.
- BenchChem. (n.d.).
- Gazvoda, L., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]
- Sigma-Aldrich. (n.d.).
- Applied Catalysts. (2024).
- Roughley, S. D., & Jordan, A. M. (2017). Fluorination Approaches. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution?[Link]
- Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods.
- The Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
- Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry.
- Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- Belcher, R., & Tatlow, J. C. (1951). Determination of Fluorine in Fluoro-Organic Compounds.
- The University of Aberdeen. (2015). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples.
- The University of Aberdeen. (2015). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. [Link]
- YouTube. (2021).
- Reddit. (2023). Hydrogenation troubleshooting : r/Chempros. [Link]
- National Institutes of Health. (2012).
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- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Solvent Conditions for Reactions with 2,3-Difluoro-4-nitroanisole
Welcome to the technical support guide for 2,3-Difluoro-4-nitroanisole (CAS: 66684-59-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. We will delve into the core principles of its reactivity, provide answers to frequently asked questions, and offer a detailed troubleshooting guide to overcome common experimental hurdles.
Core Principles: Understanding the Reactivity of this compound
This compound is an electron-deficient aromatic compound specifically engineered for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] Its reactivity is governed by the interplay of its functional groups:
-
Activating Group: The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack.[2] It does so by stabilizing the negatively charged reaction intermediate, known as a Meisenheimer complex, through resonance.[3][4]
-
Leaving Groups: The two fluorine atoms serve as excellent leaving groups for SNAr reactions. In this context, fluoride is a better leaving group than other halides due to the high polarization of the C-F bond, which makes the carbon atom highly electrophilic.[4][5]
-
Regioselectivity: The molecule possesses two potential reaction sites. The nitro group exerts its strongest activating effect on the ortho and para positions. The fluorine at the C-3 position is ortho to the nitro group, making it the most activated and sterically accessible site for nucleophilic attack. Therefore, substitution will overwhelmingly occur at the C-3 position.
The general mechanism for the SNAr reaction is a two-step addition-elimination process, as illustrated below.
Expert Advice:
-
Confirm Solvent Choice: As discussed, a switch from a non-polar or polar protic solvent to DMF or DMSO is often the most effective solution. [5][6]2. Enhance Nucleophilicity: If you are using a neutral nucleophile like an alcohol or a secondary amine, its reactivity is likely too low. The addition of a base is not optional; it is required to generate the corresponding alkoxide or amide anion, which is a much stronger nucleophile.
-
Increase Temperature: SNAr reactions have an activation energy barrier that must be overcome. While highly activated substrates like this one can react at room temperature, gentle heating is often necessary to achieve a reasonable reaction rate. [2]A typical starting point is 50-70 °C. Monitor the reaction for any signs of decomposition (darkening color), which can occur at excessive temperatures.
Problem: Formation of Side Products and Low Yield
Q: My reaction works, but I am getting a low yield of the desired product and see multiple spots on my TLC plate. What are the likely side reactions and how can I prevent them?
Side product formation usually arises from over-reaction, reaction with the solvent, or thermal decomposition.
Expert Advice:
-
Control Stoichiometry: If your nucleophile is highly reactive, it is possible to get a second substitution, displacing the second fluorine atom. Use a controlled stoichiometry (e.g., 1.0 to 1.1 equivalents of the nucleophile) to minimize this bis-substitution.
-
Use Milder Bases: Strong bases like sodium hydride can sometimes be aggressive enough to react with other parts of the molecule or the solvent (especially at higher temperatures). If you suspect this, consider switching to a milder base like potassium carbonate or cesium carbonate. [6]* Avoid Excessive Heat: High temperatures (>100-120 °C) can cause decomposition of the starting material or product, and some solvents like DMF can decompose to generate amine byproducts that can act as unwanted nucleophiles. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Ensure an Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your nucleophile is sensitive to air.
Experimental Protocol: General Procedure for SNAr
This protocol provides a self-validating framework for a typical substitution reaction.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Inert Atmosphere (Recommended): Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add dry, polar aprotic solvent (e.g., DMF, DMSO) via syringe to achieve a concentration of approximately 0.1-0.5 M. Stir to dissolve.
-
Nucleophile/Base Addition:
-
For anionic nucleophiles (e.g., sodium phenoxide): Add the nucleophile salt (1.05 eq.) directly to the flask as a solid.
-
For protic nucleophiles (e.g., an alcohol): Add the nucleophile (1.05 eq.) followed by the portion-wise addition of a base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.). Caution: NaH reacts with protic sources to release H₂ gas.
-
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C). Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly pouring it into a beaker of cold water. The product will often precipitate as a solid.
-
If the product is not a solid, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine to remove the reaction solvent (e.g., DMF).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the final, high-purity compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with this compound: A Supplier's Perspective.
- DC Fine Chemicals. (n.d.). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.
- Benchchem. (n.d.). This compound | 66684-59-1.
- Jin, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30(08), 982-986.
- LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube.
- The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
- Lee, S. Y., et al. (2011). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Molecules, 16(6), 4612-4623.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- ChemicalBook. (n.d.). 4-Nitroanisole synthesis.
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- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Managing Exothermic Reactions with Nitroaromatic Compounds
Welcome to the Technical Support Center for managing exothermic reactions involving nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who handle these high-energy materials. The content is structured in a practical question-and-answer format to directly address common challenges and provide actionable, field-proven insights to ensure the safety and success of your experiments.
Section 1: Hazard Assessment & Proactive Screening
This section focuses on the critical initial steps of identifying and quantifying thermal risks before beginning an experiment or scaling up a process. A thorough upfront analysis is the foundation of safely handling nitroaromatic compounds.
Question 1: I'm planning a nitration reaction. What are the first steps to assess its potential thermal hazards?
Answer: Your first step is to assume the reaction has significant exothermic potential and a thermally unstable product until proven otherwise. Nitroaromatic compounds are energetic materials due to the C-NO2 bond, which can release massive amounts of heat and gas upon decomposition.[1] Incidents involving these compounds have led to numerous fatalities and injuries over the past decades.[1]
A robust initial assessment involves two key areas:
-
Literature Review: Search for safety data on your specific reactants, products, and any potential byproducts or intermediates. Pay close attention to any documented incidents, decomposition temperatures, or incompatibilities. Contaminants like acids, bases, or metal oxides can significantly lower the thermal stability of nitroaromatics.[1][2][3]
-
Screening Calorimetry: The cornerstone of initial hazard assessment is Differential Scanning Calorimetry (DSC).[4] DSC is a rapid screening tool that uses a small sample (1-10 mg) to measure heat flow as a function of temperature.[4][5] It helps you identify the onset temperature of decomposition (Tonset) and estimate the total energy released (ΔHd).
A sharp, early exotherm in a DSC scan is a major red flag indicating a high potential for a runaway reaction.
Question 2: My DSC scan shows a sharp exotherm for my reaction mixture. What are my immediate next steps for a more detailed risk assessment?
Answer: A positive DSC result necessitates a more quantitative, in-depth investigation before proceeding. The goal is to understand the reaction's behavior under adiabatic (no heat loss) conditions, which simulates a worst-case cooling failure scenario.
Your immediate next steps should involve more advanced calorimetric techniques:
-
Accelerating Rate Calorimetry (ARC): ARC testing is crucial for understanding behavior under adiabatic conditions.[6] It uses a larger sample (1-6 g) in a well-insulated container to determine the precise temperature and pressure relationships of an exothermic reaction.[4][6] The key data points from ARC are the self-heating rate and the Time to Maximum Rate under adiabatic conditions (TMRad).[6]
-
Reaction Calorimetry (RC1): An RC1 calorimeter mimics a small-scale reactor (0.5-2 L) and measures the rate of heat generation from the desired reaction in real-time.[4] This is critical for distinguishing the intended reaction's heat output from the heat of decomposition. This data allows you to design an adequate cooling system for your intended scale.
These tests provide the critical parameters needed to assess the severity of a potential runaway and design appropriate safety measures.
Question 3: What is TMRad, and why is it a critical safety parameter?
Answer: TMRad, or the Time to Maximum Rate under adiabatic conditions , is a measure of how quickly a reaction will proceed to its maximum, and most dangerous, rate of heat and gas evolution if all cooling is lost.[7] It is a direct indicator of the time available to take corrective action in an emergency.
A commonly used safety benchmark is TD24 , which is the temperature at which the TMRad is 24 hours.[7] Operating a process at a temperature below its TD24 is generally considered to have a low probability of a runaway.[7] Calculating TMRad and TD24 requires kinetic parameters derived from calorimetric data (DSC or ARC).[7][8][9][10] It is a fundamental parameter for establishing safe operating temperature limits.
Section 2: Reaction Monitoring & Control Strategies
Once a reaction's hazards are understood, the focus shifts to implementing robust control measures during the experiment. This section addresses common questions related to real-time process management.
Question 4: What is the single most effective engineering control for managing a highly exothermic nitration reaction?
Answer: Switching from a batch process to a semi-batch process is the most effective engineering control for limiting the potential energy of a runaway reaction.[11]
-
In a batch reaction, all reactants are added to the vessel at the start. This means the total potential energy of the reaction is present from time zero, creating a high-hazard scenario.
-
In a semi-batch reaction, one key reactant (typically the nitrating agent) is added slowly and controllably over time.[2][12]
The primary advantage is that you control the reaction rate by controlling the feed rate.[11][13] This minimizes the accumulation of unreacted reagents. If a cooling failure occurs, you can immediately stop the feed, thereby stopping the energy input and dramatically reducing the severity of the potential exotherm.[14]
Question 5: During a semi-batch addition of mixed acid, my reactor temperature is not increasing as expected. Should I be concerned?
Answer: Yes, this is a potentially very dangerous situation. A lack of temperature increase during the addition of a reactive agent suggests that the reaction is not proceeding as expected. This could be due to several factors, such as poor mixing, an incorrect starting temperature, or the presence of an inhibitor.
The primary danger is the accumulation of unreacted nitrating agent .[15] If the reaction suddenly initiates (e.g., due to a localized hot spot or a sudden increase in agitation), the accumulated reagent will react very rapidly, leading to a violent and uncontrollable exotherm that will likely overwhelm any cooling system.
Immediate Actions:
-
Stop the addition of the nitrating agent immediately.
-
Verify agitation and cooling system functionality.
-
Carefully assess the situation to understand why the reaction has not started before taking any further steps. Do not simply increase the temperature, as this could trigger a runaway.
Question 6: Besides temperature, what other parameters should I monitor during a reaction with nitroaromatic compounds?
Answer: While temperature is the primary indicator, a multi-faceted monitoring approach provides a more complete safety picture. Key parameters include:
-
Pressure: A rapid increase in pressure is a strong indicator of gas generation, which is a common feature of decomposition reactions in nitroaromatics.[1] Pressure monitoring is essential, especially in closed or vented systems.[16]
-
Agitation: Monitor the agitator's power consumption or speed. A change could indicate an increase in viscosity, which can lead to poor heat transfer and the formation of dangerous hot spots.[15]
-
Gas Evolution: Use a flow meter on the reactor's vent line to detect any unexpected gas release, which often precedes a thermal runaway.
Data Summary for Monitoring:
| Parameter | What to Monitor | Indication of Hazard |
| Temperature | Internal reaction temperature, Jacket inlet/outlet temp. | Rapid, unexpected increase; Deviation from predicted profile |
| Pressure | Headspace pressure | Sudden or accelerating increase |
| Agitation | Motor amperage or RPM | Significant change (increase/decrease) |
| Reagent Flow | Feed rate (in semi-batch) | Ensure it matches the setpoint |
| Gas Evolution | Vent line flow rate | Any flow when none is expected |
Section 3: Troubleshooting & Emergency Response
This section provides clear, step-by-step guidance for responding to off-normal events. Quick and correct action is paramount in preventing a minor deviation from escalating into a major incident.
Question 7: I've observed a sudden, uncontrolled temperature spike in my reactor. What is the immediate, correct course of action?
Answer: This situation indicates the beginning of a thermal runaway. Your immediate goal is to remove energy from the system and stop the reaction. Follow a pre-determined emergency plan.
Emergency Response Protocol:
-
Alert Personnel: Immediately notify everyone in the vicinity and your supervisor.
-
Stop Reagent Addition: If applicable, immediately stop the feed of any reactants.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Prepare to Quench (If Safe and Planned): If the temperature continues to rise uncontrollably despite maximum cooling, and you have a pre-defined and tested quenching procedure, prepare to execute it.[17][18] A quench involves rapidly stopping the reaction by adding a substance that either cools the mixture, dilutes the reactants, or chemically terminates the reaction.[17][19]
-
Evacuate: If the temperature and pressure continue to rise rapidly, evacuate the area immediately and alert emergency responders.[20] Inform them that the incident involves thermally unstable nitroaromatic compounds.
Important Note on Quenching: Quenching itself can be hazardous. For example, adding water to a concentrated sulfuric acid nitration mixture is highly exothermic and can cause violent boiling and splashing.[15] A quench procedure must be developed and tested at a small scale before it is relied upon as an emergency measure.
Question 8: My product mixture needs to be held at an elevated temperature for distillation. How do I determine a safe holding time and temperature?
Answer: Holding a crude nitroaromatic product at an elevated temperature is one of the most hazardous phases of a process, as impurities from the reaction can significantly lower its thermal stability.[2] You must determine the safe holding conditions through thermal analysis.
Protocol for Determining Safe Holding Conditions:
-
Isothermal Calorimetry: Perform isothermal aging tests using ARC or a similar calorimeter. Hold a sample of the actual crude product mixture at several proposed temperatures and monitor for any self-heating.
-
Calculate TMRad: Use the data from these tests to calculate the TMRad at each holding temperature.
-
Establish Safe Limits: A common industrial practice is to ensure that the holding time is no more than 1/8th of the TMRad at the chosen temperature. For example, if the TMRad at 150°C is 24 hours, the maximum safe holding time at that temperature would be 3 hours. This provides a significant safety margin.
Never store or hold nitroaromatic compounds at elevated temperatures without this critical data.
References
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 387-402.
- Quench Systems. (n.d.). Health and Safety Executive (HSE).
- TEMPERATURE AT WHICH TIME TO MAXIMUM RATE IS 24 HOURS. (n.d.). Purdue University College of Engineering.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1997). Organic Process Research & Development, 1(5), 337-340. ACS Publications.
- Schofield, F. (1994). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE Symposium Series, 134, 11-25.
- Lithium-ion (Li-Ion) Battery Safety. (n.d.). Revize.
- Macku, M., et al. (2015). Enhancement of a Semi-batch Chemical Reactor Efficiency through its Dimensions Optimization. Procedia Engineering, 116, 686-693. DAAAM International Vienna.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, process design, and safety for the nitration industry. American Chemical Society.
- Process safety lab. (2024, June 7). YouTube.
- Nitration reaction safety. (2024, June 7). YouTube.
- Liu, Y., et al. (2018). A new method for calculating time to maximum rate under adiabatic condition. Journal of Thermal Analysis and Calorimetry, 131, 239-245.
- Roduit, B., et al. (2012). Estimation of Time to Maximum Rate under Adiabatic Conditions (TMRad) Using Kinetic Parameters Derived from DSC. Journal of Thermal Analysis and Calorimetry, 110, 169-178.
- Estimation of Time to Maximum Rate under Adiabatic Conditions(TMRad) using Kinetic Parameters derived from DSC - Investigation of Thermal Behavior of 3-Methyl-4-Nitrophenol. (n.d.). AKTS.
- Thermal Runaway: Complete Guide to Battery Safety and Prevention. (n.d.). Metis Engineering.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- Alwan, M. A. (2020). LabVIEW Control of Exothermic Semi-Batch Chemical Reactor. ResearchGate.
- Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
- A Comprehensive Guide to Emergency Response for Battery Fires. (n.d.). Anern.
- Wang, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(10), 2947. MDPI.
- Silva, C. G., & Salcedo, R. (n.d.). Control of batch and semibatch reactors.
- A Step-by-Step Emergency Plan for Lithium Battery Fires. (n.d.). Anern Store.
- What Is Thermal Runaway? (n.d.). CheckFire Ltd.
- Best Practices for Working with Chemical Reactions in the Lab. (n.d.). UCSB.
- Lecture 11 The Semibatch Reactor. (2022, August 28). YouTube.
- Differential scanning calorimetry. (n.d.). In Wikipedia.
- DSC ARC Short Description. (n.d.). AKTS.
- Estimation of time to maximum rate under adiabatic conditions (TMRad) using kinetic parameters derived from DSC-investigation of thermal behavior of 3-methyl-4-nitrophenol. (2012). ResearchGate.
- How To Run A Reaction: The Quench. (n.d.). University of Rochester Department of Chemistry.
- Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane. (n.d.). University of Wisconsin-Milwaukee.
- Hazard Analysis of Explosives by Accelerating Rate Calorimetry. (1987). DTIC.
- Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
- Practical approach to prediction and prevention of runaway reactions. (n.d.).
- 8.10: Fast Reactions in Solution. (2025, March 26). Chemistry LibreTexts.
- E. L. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1435-1442. ACS Publications.
- Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center.
- Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal.
- Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
- What is quenching in chemistry? (2017, June 4). Quora.
- Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University.
- Laboratory Safety and Chemical Hygiene Plan. (n.d.).
- Nitro Compounds. (n.d.). Environmental Health & Safety, University of Missouri.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).
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Technical Support Center: Safe Disposal of Fluorinated Synthesis Waste
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've seen firsthand that synthesizing novel fluorinated compounds is both an art and a science. However, the unique stability of the carbon-fluorine bond, which makes these molecules so valuable, also presents significant challenges for waste disposal. This guide is structured to provide not just protocols, but the underlying chemical reasoning to help you make safe and compliant decisions in your laboratory.
Frequently Asked Questions (FAQs)
Section 1: Initial Waste Handling and Segregation
Q1: I've just finished my fluorination reaction. What is the absolute first thing I should do with the waste?
The first and most critical step is identification and segregation .[1][2] Do not mix fluorinated waste streams with other laboratory waste. The stability of fluorinated compounds and the potential for generating hazardous substances like Hydrofluoric Acid (HF) upon decomposition or reaction necessitates a dedicated waste stream.[3]
Causality: Cross-contamination can lead to unforeseen exothermic reactions, gas evolution, or the formation of highly toxic byproducts. For instance, mixing acidic fluoride-containing waste with certain metal-containing wastes can generate toxic gases. Proper segregation ensures that each waste stream can be treated with the most appropriate and effective method.
Below is a general workflow for initial waste segregation.
Caption: Initial waste segregation workflow post-fluorination reaction.
Section 2: Aqueous Fluoride Waste Management
Q2: My aqueous waste is acidic and likely contains Hydrofluoric Acid (HF). How do I neutralize it safely?
Neutralizing HF is a critical safety procedure due to its high toxicity and corrosivity.[4][5] Unlike other mineral acids, HF burns can be initially painless but cause deep tissue and bone damage.[5] Therefore, neutralization must be done carefully, within a chemical fume hood, and while wearing appropriate Personal Protective Equipment (PPE), including neoprene or nitrile gloves, safety goggles, a face shield, and a lab coat.[3][6][7]
The most common and recommended method is neutralization with a calcium-based salt, typically Calcium Hydroxide (Ca(OH)₂), to form the insoluble and much less hazardous Calcium Fluoride (CaF₂).[4][8][9]
Q3: Why is Calcium Hydroxide preferred over Sodium Hydroxide or Sodium Bicarbonate for HF neutralization?
While strong bases like Sodium Hydroxide (NaOH) will neutralize HF, they are not ideal for bulk treatment.[5] The choice of neutralizing agent has significant implications for safety and final disposal.
| Neutralizing Agent | Pros | Cons | Best Use Case |
| Calcium Hydroxide (Ca(OH)₂) / Lime | Forms insoluble Calcium Fluoride (CaF₂), which precipitates out of solution, effectively removing fluoride ions.[4][8][9] | The reaction can be slow and requires good stirring. The resulting sludge needs to be managed as solid waste. | Recommended for bulk aqueous HF waste. The precipitation of fluoride is a key advantage for effective removal. |
| Sodium Bicarbonate (NaHCO₃) | Reacts gently without generating excessive heat, making it safer for small spills.[6][8] | Generates CO₂ gas, which can cause splashing and pressure buildup. Less effective for high concentrations of HF. | Ideal for small, contained spills. [8] |
| Sodium Hydroxide (NaOH) | Fast and effective neutralization. | Highly exothermic reaction , especially with concentrated HF, which can create dangerous steam explosions and boil the solution, potentially releasing gaseous HF.[5][8] The resulting Sodium Fluoride (NaF) is soluble and remains a toxic hazard in the aqueous stream.[7] | Generally not recommended for routine neutralization of HF waste due to the significant heat generation and safety risks.[5][8] |
Troubleshooting Guide: Aqueous Waste
Problem: After neutralizing with Calcium Hydroxide, my waste stream's pH is in the 6-8 range, but an ion-selective electrode (ISE) test still shows high fluoride content.
-
Possible Cause 1: Insufficient Reaction Time. The precipitation of CaF₂ can be slow.
-
Solution: Allow the neutralized mixture to stir for an extended period (at least one hour, longer if possible) to ensure the reaction goes to completion.[10]
-
-
Possible Cause 2: Complexation. Certain metal ions in your waste stream may form soluble complexes with fluoride, preventing precipitation.
-
Solution: The use of a Total Ionic Strength Adjustment Buffer (TISAB) during ISE measurement can help break up some of these complexes for accurate analysis.[11][12] For treatment, consult your institution's Environmental Health and Safety (EHS) department, as more advanced treatment methods like adsorption on activated alumina may be required.[13][14]
-
Caption: Decision workflow for the neutralization and treatment of aqueous HF waste.
Section 3: Organic and Reactive Fluorinated Waste
Q4: Can I dispose of my fluorinated organic waste (e.g., solvents like trifluorotoluene, reaction byproducts) via incineration?
Incineration is a viable technology for destroying some halogenated organic compounds, but fluorinated substances, particularly per- and polyfluoroalkyl substances (PFAS), are exceptionally challenging to break down.[15][16] The strength of the carbon-fluorine bond means that very high temperatures (often above 1,400°C) and long residence times are required for complete destruction.[16][17]
Key Consideration: Improper incineration can lead to the formation of fluorinated Products of Incomplete Combustion (PICs), which may be as or more harmful than the original waste.[15] Therefore, fluorinated organic waste must be handled by a licensed hazardous waste disposal company with a permitted high-temperature incinerator capable of managing such materials.[1][18] Always consult the EPA's latest guidance on PFAS destruction and disposal.[19][20]
Q5: I have unreacted fluorinating reagent (e.g., DAST, Deoxo-Fluor®, Pyridine-HF) left over. How do I quench it safely?
Reactive fluorinating agents must never be disposed of directly. They are corrosive, react violently with water, and can generate significant amounts of HF.[21] A careful, controlled quenching procedure is mandatory.
Troubleshooting Guide: Quenching
Problem: I am quenching my reagent, and the reaction is becoming too vigorous/hot.
-
Possible Cause: The quenching agent is being added too quickly, or the initial reaction mixture is too concentrated.
-
Solution: Immediately stop the addition. Ensure the reaction vessel is securely in an ice bath. Add a non-reactive, high-boiling solvent (if compatible) to dilute the mixture. Once the reaction is under control, resume the addition of the quenching agent at a much slower rate.[22] The neutralization of HF is exothermic, so slow addition is critical to control heat generation.[5][10]
-
Protocols
Protocol 1: General Quenching of Residual Fluorinating Reagents
This protocol is a general guideline. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
-
Preparation: In a properly functioning chemical fume hood, place the flask containing the residual reagent in a secondary container and cool it to 0°C using an ice/water bath. Ensure you are under an inert atmosphere (e.g., Nitrogen or Argon).[22]
-
Initial Quench: While stirring vigorously, slowly add a less reactive alcohol like isopropanol.[22] Add dropwise, monitoring for any gas evolution or temperature increase. The goal is to react with the most aggressive species slowly.
-
Secondary Quench: Once the initial vigorous reaction has subsided, switch to a 1:1 mixture of isopropanol and water, again adding slowly.[22]
-
Final Quench: After the reaction with the alcohol/water mixture ceases, slowly and carefully add cold water until no further reaction is observed.[23]
-
Neutralization: The resulting aqueous solution will be highly acidic due to HF. Neutralize it following the procedure for aqueous HF waste (see Section 2), typically by slowly adding it to a stirred, ice-cold slurry of calcium hydroxide or a saturated solution of sodium bicarbonate.[10][21]
-
Disposal: Separate the organic and aqueous layers. Label and dispose of each according to your institution's guidelines for halogenated organic waste and aqueous fluoride waste.
Protocol 2: Decontamination of Glassware
Glassware that has come into contact with HF or fluorinating agents must be decontaminated, as HF etches glass.[24]
-
Pre-Rinse: After emptying the glassware, perform an initial rinse with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to remove organic residues. Collect this rinse as halogenated organic waste.
-
Neutralization Rinse: Carefully rinse the glassware with a 10% sodium carbonate solution.[10] This will neutralize any residual acidic species like HF. Allow the solution to remain in the glassware for at least 15 minutes.
-
Final Cleaning: Dispose of the carbonate solution as aqueous fluoride waste. The glassware can now be cleaned using standard laboratory detergents.
-
Inspection: Before reuse, carefully inspect the glassware for any signs of etching (a frosted appearance). Etched glassware may have compromised structural integrity and should be disposed of as solid waste.
References
- Title: Fluoride removal from wastewater and potential for resource recovery: Comparative studies between different treatment technologies Source: Google Search URL
- Title: Hydrofluoric (HF)
- Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA Source: Google Search URL
- Title: How to Neutralize Hydrofluoric Acid (and Why You Can't Use Sulfuric Acid Neutralizers)
- Title: How Do You Neutralize Hydrofluoric Acid?
- Title: 7.1.
- Title: Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review - PMC - NIH Source: Google Search URL
- Title: Nanomaterials in Water Applications: Adsorbing Materials for Fluoride Removal - PMC - NIH Source: Google Search URL
- Title: How to dispose of used fluorinating reagents safely?
- Title: Hydrofluoric (HF)
- Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA Source: Google Search URL
- Title: Fluorine Source: Google Search URL
- Title: On the Incinerability of Highly Fluorinated Organic Compounds Source: Taylor & Francis Online URL
- Title: Application Progress of New Adsorption Materials for Removing Fluorine from Water Source: MDPI URL
- Title: EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products Source: Clark Hill URL
- Title: Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH Source: Google Search URL
- Title: Technical Support Center: Fluorinating Agents for 3-Fluorohexane Synthesis Source: Benchchem URL
- Title: Sodium-Flouride-v-03-23-2016.
- Title: Recent Advances in Adsorption Techniques for the Removal of Fluoride Ions from Wastewater: A Review Source: ACS Publications URL
- Title: Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment Source: CSWAB URL
- Title: EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period Source: Google Search URL
- Title: Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: US EPA URL
- Title: Guidelines for Disposing of PFAs Source: MCF Environmental Services URL
- Title: Combustion and thermal decomposition of fluorinated polymers Source: Request PDF URL
- Title: THERMAL PLASMA DECOMPOSITION OF FLUORINATED GREENHOUSE GASES Source: Korea Science URL
- Title: Sodium fluoride - IsoLab Source: Google Search URL
- Title: 7.
- Title: Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode Source: Google Search URL
- Title: Proper Disposal of Trifluoromethanol: A Comprehensive Guide for Laboratory Professionals Source: Benchchem URL
- Title: Measurement of Fluoride in Industrial Wastewater Source: Google Search URL
- Title: Measuring Fluoride in Water and Wastewater using the Thermo Scientific Orion Dual Star pH/ISE Meter Source: Google Search URL
- Title: Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central Source: Google Search URL
- Title: Quenching of Fluorescence Source: Slideshare URL
- Title: Ensuring Compliance with Federal Regulations for Hazardous Lab Waste Disposal Source: Google Search URL
- Title: Recent Developments in Methods of Analysis for Fluoride Determination Source: ResearchGate URL
- Title: Decontamination procedures for chemical process equipment.
- Title: Common Standard Operating Procedure Source: Google Search URL
- Title: 3.1.
- Title: Laboratory Equipment Decontamination Procedures Source: Wayne State University URL
- Title: How to Safely Dispose of Laboratory Waste?
- Title: Quenching (fluorescence)
- Title: Summary of Hazardous Waste Regulations Source: Florida Department of Environmental Protection URL
- Title: Decontamination of equipment Source: Infection Prevention Control URL
- Title: Disinfection & Decontamination - Research Safety Source: University of Kentucky URL
- Title: What Regulations Govern Hazardous Waste Management?
- Title: Quenching of Pyrophoric Materials Source: Richmond Sarpong URL
- Title: EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste Source: Atkinson, Andelson URL
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How to remove unreacted starting material from product mixture.
Introduction
Welcome to the Technical Support Center for the purification of reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of isolating a desired product from unreacted starting materials and other impurities.[1] Achieving high purity is critical for accurate biological testing, ensuring data integrity, and meeting regulatory standards in drug development.[2][3]
This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Rather than a rigid set of instructions, this guide offers a framework for logical problem-solving, grounded in the fundamental principles of organic chemistry.
Part 1: Strategic Selection of Purification Techniques
The first and most critical step in any purification workflow is selecting the appropriate technique. This decision is based on the distinct physical and chemical properties of your product versus the unreacted starting materials and impurities.
Frequently Asked Questions (FAQs) - Method Selection
Q1: How do I choose the best purification method for my reaction mixture?
A1: The optimal method depends on the differences in physical properties between your product and the contaminants.[4] Key properties to consider are:
-
Polarity: Significant differences in polarity suggest column chromatography .
-
Solubility: Differences in solubility in a given solvent at different temperatures are exploited in recrystallization .[5][6]
-
Volatility (Boiling Point): Large differences in boiling points allow for separation by distillation .[7][8][9]
-
Acidity/Basicity (pKa): If your product or starting material is acidic or basic, you can often use liquid-liquid extraction with an appropriate aqueous acid or base to selectively move one component from an organic to an aqueous phase.
Q2: How can I quickly assess the composition of my crude reaction mixture?
A2: Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for analyzing a reaction mixture.[10][11][12][13] By spotting the crude mixture, the starting material(s), and a "co-spot" (crude mixture and starting material in the same lane), you can visualize the presence of remaining starting material and the formation of a new product spot.[11] This initial analysis is crucial for deciding on a purification strategy and for monitoring the success of the chosen method.[10][12][14]
Workflow for Selecting a Purification Method
The following diagram outlines a logical decision-making process for selecting a primary purification technique.
Caption: Workflow for selecting a suitable purification method.
Data Summary: Technique Applicability
| Property Difference | Primary Technique | When to Use | Key Limitation |
| Solubility | Recrystallization | The product is a solid and has different solubility from impurities in a solvent at high vs. low temperatures.[5][6] | Not suitable for oils or amorphous solids; finding an ideal solvent can be trial-and-error.[15][16] |
| Boiling Point | Distillation | Separating liquids with significantly different boiling points (>50-70 °C for simple distillation).[8][17] | Not suitable for heat-sensitive compounds or azeotropes. Requires vacuum for high-boiling point compounds.[7] |
| Polarity | Column Chromatography | Components have different affinities for a stationary phase (e.g., silica gel) and are separated by a mobile phase.[18] | Can be time-consuming and use large volumes of solvent; compound may decompose on silica.[19] |
| Acidity/Basicity | Liquid-Liquid Extraction | A product or impurity is acidic or basic and can be selectively moved into an aqueous layer by forming a salt. | Compounds must be stable to pH changes; emulsions can form.[20] |
Part 2: Troubleshooting Guide for Common Purification Techniques
Even with the best-chosen method, unexpected issues can arise. This section provides specific troubleshooting advice in a Q&A format for the most common purification techniques.
Guide 1: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (commonly silica gel) and their solubility in a liquid mobile phase (the eluent).[18][21][22]
Chromatography Troubleshooting FAQs
Q: My product and starting material are eluting together (co-elution). What should I do?
A: This indicates that the polarity of your eluent is too high, or the chosen solvent system does not provide adequate separation.
-
Causality: In normal-phase chromatography, more polar compounds adhere more strongly to the silica gel and elute later. If the eluent is too polar, it will compete effectively with all compounds for binding sites on the silica, causing everything to move down the column too quickly and with poor separation.
-
Solutions:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase (e.g., move from 20% ethyl acetate in hexanes to 10%).
-
Change Solvent System: Sometimes, a different combination of solvents will provide better selectivity. For example, replacing ethyl acetate with dichloromethane or ether might change the specific interactions and improve separation.
-
Try a Different Stationary Phase: If separation on silica gel is intractable, consider using a different adsorbent like alumina, which has different selectivity.[23]
-
Q: I see streaking or "tailing" of my product spot on the TLC and column fractions. Why is this happening?
A: Tailing is often caused by overloading the column, poor sample solubility, or strong interactions between your compound and the stationary phase (especially with acidic or basic compounds).
-
Causality: When the sample concentration is too high at the point of loading, the stationary phase becomes saturated, leading to a non-ideal, smeared elution profile. Acidic or basic compounds can interact very strongly and sometimes irreversibly with the slightly acidic silica gel, causing streaking.
-
Solutions:
-
Reduce Sample Load: Use a larger column for the amount of material or simply purify less material at once.
-
Improve Sample Loading: Dissolve the crude mixture in the minimum amount of solvent and ensure it is fully dissolved before loading.[24] If solubility is an issue, consider the "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica.[24]
-
Modify the Mobile Phase: For acidic compounds, adding a small amount (~0.5-1%) of acetic acid to the eluent can improve peak shape. For basic compounds, adding a similar amount of triethylamine can prevent strong interactions with the silica.[23]
-
Q: I loaded my sample, but I can't seem to recover any product from the column. Where did it go?
A: This frustrating scenario usually means your product is either highly polar and irreversibly stuck to the column, or it decomposed on the acidic silica gel.
-
Causality: Highly polar compounds (e.g., diols, amino acids) can form very strong hydrogen bonds with the silica gel, making them impossible to elute with standard organic solvents. Some compounds are sensitive to acid and can decompose upon contact with silica gel.
-
Solutions:
-
Flush with a Strong Solvent: Try flushing the column with a very polar solvent like methanol or a 10% methanol in dichloromethane mixture to recover highly polar material.[23]
-
Test for Stability: Before running a large-scale column, spot your crude mixture on a TLC plate and let it sit for an hour or two before eluting. If the product spot disappears or new spots appear, it indicates decomposition on silica.[19]
-
Deactivate the Silica: If your compound is acid-sensitive, you can use silica gel that has been "deactivated" by treatment with a base like triethylamine.[19]
-
Experimental Protocol: Flash Column Chromatography
-
Select Solvent System: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).[25] Carefully add the sample to the top of the silica bed with a pipette.[23]
-
Elute and Collect: Add the eluent and apply gentle, steady pressure. Collect the eluting solvent in fractions (e.g., test tubes).
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[25]
Guide 2: Recrystallization
Recrystallization purifies solids based on the principle that a compound is soluble in a hot solvent but much less soluble in the same solvent when it's cold.[5][6] Impurities ideally remain dissolved in the cold solvent or are removed during a hot filtration step.[6]
Recrystallization Troubleshooting FAQs
Q: I've cooled my solution, but no crystals are forming. What's wrong?
A: This is a very common issue and usually means the solution is not sufficiently saturated or that nucleation has not been initiated.
-
Causality: Crystals form when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature. If too much solvent was added initially, the solution might not reach saturation upon cooling.[15][26]
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[15][26][27] Then, allow it to cool again.
-
Induce Nucleation ("Scratching"): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for the first crystals to form.[15][27]
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.[27]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound.
-
Q: My product is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your solid product.[15][16][28] The compound separates as a liquid (an oil) rather than a solid crystal lattice, and this oil often traps impurities.[16]
-
Causality: This is common for low-melting point solids or when using a solvent that has a high boiling point.
-
Solutions:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent.[15][26] This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.
-
Cool More Slowly: Allow the flask to cool very slowly. Insulating the flask can promote the formation of crystals over oil droplets.[26]
-
Change Solvents: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.
-
Q: My recrystallization yield is very low. How can I improve it?
A: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.[28]
-
Causality: This is typically caused by using too much solvent during the initial dissolution step.[26][28] Every compound has some residual solubility even in a cold solvent, and using an excessive volume magnifies this loss.
-
Solutions:
-
Use the Minimum Amount of Hot Solvent: This is the most critical principle of recrystallization. Add the hot solvent in small portions until the solid just dissolves.[1][5]
-
Ensure Thorough Cooling: Cool the solution in an ice bath for at least 15-20 minutes before filtration to maximize crystal precipitation.
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some solvent and cooled again to obtain a second, though often less pure, batch of crystals.[27]
-
Experimental Protocol: Single-Solvent Recrystallization
-
Choose a Solvent: Find a solvent in which your compound is sparingly soluble at room temperature but very soluble when hot.[5][6]
-
Dissolve the Solid: Place the crude solid in an Erlenmeyer flask. Heat the chosen solvent in a separate flask and add it in small, hot portions to the solid until it just dissolves.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[16]
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals.[1][5]
-
Induce Crystallization: If crystals don't form, use the troubleshooting steps above (scratching, seeding).
-
Cool in Ice Bath: Once at room temperature, place the flask in an ice bath for 15-20 minutes.
-
Collect and Wash: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the Crystals: Dry the purified crystals completely to remove any residual solvent.
Guide 3: Liquid-Liquid Extraction
This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution. It is especially powerful when one component can be converted into a water-soluble salt (acid-base extraction).
Extraction Troubleshooting FAQs
Q: I've shaken my separatory funnel, and now I have a thick, stable emulsion between the two layers. How do I break it?
A: Emulsions are colloidal suspensions of one liquid in another and are a common problem in extractions, especially with chlorinated solvents or when detergent-like impurities are present.[29][20]
-
Causality: Vigorous shaking increases the surface area between the two immiscible phases, which can lead to the formation of a stable emulsion.[29][20]
-
Solutions:
-
Be Patient: Let the separatory funnel stand for a while; sometimes the emulsion will break on its own.[30][31]
-
Swirl, Don't Shake: For systems prone to emulsions, gently swirl or invert the funnel multiple times rather than shaking it vigorously.[29]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which often breaks the emulsion.[29][30]
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the layers.[29][31]
-
Q: I'm not sure which layer is which (organic vs. aqueous). How can I tell?
A: Misidentifying layers is a critical error that can lead to the loss of your product.
-
Causality: The layer on the bottom will be the one with the higher density. While many common organic solvents (ether, ethyl acetate, hexanes) are less dense than water and will be the top layer, halogenated solvents (dichloromethane, chloroform) are denser than water and will be the bottom layer.
-
Solution (The "Drop Test"):
-
Add a few drops of water to the separatory funnel.
-
Observe where the drops go. If they mix with the top layer, the top layer is aqueous. If they fall through the top layer and mix with the bottom layer, the bottom layer is aqueous.
-
Workflow for Acid-Base Extraction
This diagram illustrates the separation of a neutral product from an acidic starting material.
Caption: Workflow for a typical acid-base extraction.
Part 3: Purity Assessment - The Final Validation
Purification is incomplete without a final assessment of purity. This step validates the success of your chosen technique and ensures the quality of the material for downstream applications.[2]
FAQs - Purity Assessment
Q: How do I know if my purified product is actually pure?
A: No single technique is foolproof, so a combination of methods is often best.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally appear as a single spot on the TLC plate.[27] Run the plate in a solvent system that gives good separation to be sure no minor impurities are hiding near your main spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.[27]
-
Spectroscopy (NMR, LC-MS): Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and reveal the presence of impurities through unexpected peaks.[3][32] Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that can separate components and provide their mass, making it excellent for assessing purity.[2][3]
Q: My TLC shows a single spot, but my NMR spectrum looks complex and "messy." Is the product pure?
A: Not necessarily. TLC has its limits. Some impurities may not be visible by the visualization method used (e.g., not UV-active), or they may have the exact same Rf as your product in the chosen solvent system. NMR is a much more rigorous assessment of purity. If the NMR spectrum shows more peaks than expected for your target structure, impurities are likely present, and further purification is required.
References
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- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- RSC Education. (2021). Finding the best solvent for recrystallisation student sheet.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Scribd. (n.d.). Distillation Techniques for Organic Purification.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- PMC, NIH. (n.d.). Separation techniques: Chromatography.
- ACS Publications. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- Kromasil. (n.d.). Principles of chromatography.
- Sino Biological. (n.d.). Chromatography for Protein Purification.
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- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Ijaresm. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Illinois. (n.d.). recrystallization.pdf.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- BenchChem. (2025). How to remove unreacted starting material from the product mixture.
- TestCountry. (2025). 8+ Drug Purity Tests: Quick & Easy.
- Wisdomlib. (2025). TLC Monitoring: Significance and symbolism.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
- BYJU'S. (2019). methods of purification of organic compounds.
- BenchChem. (2025). how to remove unreacted starting material from 4'-nitroacetophenone semicarbazone.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- BenchChem. (2025). How to remove unreacted starting materials from Hexanophenone.
- Quora. (2024). What are the outline methods of detecting the completion of a reaction during the analysis?
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- RSC Education. (n.d.). Monitoring reactions | Teaching practical science | CPD article.
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Technical Support Center: Catalyst Loading Optimization for Aromatic Substitution Reactions
Welcome to the Technical Support Center for Catalyst Loading Optimization in Aromatic Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions such as Heck, Suzuki, and Buchwald-Hartwig aminations. Our goal is to provide not just procedural guidance, but a deeper understanding of the principles governing these powerful synthetic transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst loading and its impact on reaction outcomes.
Q1: What is a typical catalyst loading range for common cross-coupling reactions, and how do I determine a starting point?
A1: A general starting point for catalyst loading in many palladium-catalyzed aromatic substitution reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, is typically between 1-5 mol%.[1] However, the optimal loading is highly substrate-dependent. For highly reactive starting materials, such as aryl iodides, catalyst loading can often be significantly reduced, sometimes to as low as 0.05 mol%.[1] Conversely, for less reactive substrates like aryl chlorides, higher catalyst loadings may be necessary. When developing a new reaction, it is advisable to start with a conservative loading (e.g., 2 mol%) and then systematically decrease it to find the minimum effective concentration.
Q2: How does excessive catalyst loading negatively impact my reaction?
A2: While it may seem that more catalyst would lead to a faster and more complete reaction, excessively high catalyst loadings can be detrimental. High concentrations of palladium can catalyze undesired side reactions, such as homocoupling of aryl halides or boronic acids.[2] This not only reduces the yield of the desired product but also complicates purification. Furthermore, high catalyst loading increases the cost of the reaction and can lead to higher levels of residual palladium in the final product, a significant concern in pharmaceutical applications.
Q3: Can I run my Heck reaction without a phosphine ligand?
A3: In some cases, yes. For highly reactive substrates like aryl iodides, Heck reactions can proceed efficiently without an added phosphine ligand, a condition often referred to as "ligand-free".[1] In such instances, the solvent or other species in the reaction mixture can act as weak ligands. However, the absence of a stabilizing ligand can increase the likelihood of catalyst decomposition into inactive palladium black.[1][3] If you encounter issues with catalyst stability or low yields in a ligand-free system, the addition of a suitable phosphine ligand is a critical troubleshooting step.[1]
Q4: What are the signs of catalyst deactivation, and what are the common causes?
A4: The most visible sign of catalyst deactivation is the formation of a black precipitate, known as palladium black, which is catalytically inactive palladium metal.[3][4] Other indicators include a stalled or sluggish reaction, where conversion of the starting material ceases or proceeds very slowly. The primary causes of catalyst deactivation include:
-
Exposure to Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[2][3]
-
High Reaction Temperatures: Elevated temperatures can accelerate the aggregation of Pd(0) species into palladium black.[3][5]
-
Insufficient Ligand Stabilization: The ligand plays a crucial role in stabilizing the active catalytic species.[4] An inappropriate or insufficient amount of ligand can lead to catalyst decomposition.
-
Catalyst Poisoning: Impurities in the reagents or solvent can bind to the active palladium sites and inhibit catalysis.[4][5]
Q5: When should I choose a pre-catalyst over generating the active catalyst in situ?
A5: Palladium pre-catalysts are often preferred for their ease of use and the efficient generation of the active Pd(0) species.[6] Pre-catalysts, particularly the more advanced generations (G3, G4), can be activated under mild conditions with weak bases and offer broad ligand compatibility.[7] This leads to more reproducible results, which is especially important during process development and scale-up. Generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ is also effective but may require specific conditions for reduction to Pd(0) and can sometimes lead to higher effective catalyst loadings to achieve the same efficiency.[1][6]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during aromatic substitution reactions, with a focus on catalyst loading optimization.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common problems. The following decision tree can help diagnose the root cause.
Caption: A logical workflow for catalyst loading optimization.
References
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- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link]
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham, [Link]
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- Optimizing Suzuki Coupling Reactions. CovaSyn, [Link]
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- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI, [Link]
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- Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC, [Link]
- Optimization of Heck reaction conditions.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing C
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- Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation.
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- Optimization of the nucleophilic aromatic substitution reaction.
- Electrophilic arom
- Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction.
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- Meta Substitution on Activated Arom
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- P0420 – catalyst system efficiency below threshold (bank 1). OBDeleven, [Link]
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Technical Support Center: Synthesis of Multi-Substituted Fluorinated Benzenes
Welcome to the technical support center for the synthesis of multi-substituted fluorinated benzenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into aromatic systems. The unique properties that make organofluorine compounds invaluable in pharmaceuticals and materials science also present significant synthetic challenges.[1][2] This resource provides field-tested insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome common hurdles in your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and methodology for synthesizing fluorinated benzenes.
Q1: Why is the direct fluorination of benzene with elemental fluorine (F₂) not a standard laboratory procedure?
A: Direct fluorination of benzene with F₂ is extremely difficult to control and hazardous.[3][4] The reaction is highly exothermic and explosive, often leading to a mixture of polyfluorinated products and undesirable side reactions, including fragmentation of the aromatic ring.[3][5][6] Due to the extreme reactivity of elemental fluorine, specialized equipment and handling procedures are required, making it impractical for most research settings.[7] Modern methods utilize safer, more selective "F+" or "F-" sources.[2][8][9]
Q2: What are the primary modern strategies for introducing a fluorine atom onto a benzene ring?
A: There are three main strategies, categorized by the nature of the fluorine source and the substrate:
-
Electrophilic Fluorination: This method uses an "F+" source (an electrophilic fluorinating agent) to react with an electron-rich aromatic ring.[10][11] Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are common.[4][10][12] This approach is suitable for arenes that are activated or not strongly deactivated.
-
Nucleophilic Aromatic Substitution (SNAr): This strategy involves reacting an electron-poor aromatic ring, which has a good leaving group (like -Cl, -NO₂), with a nucleophilic fluoride source (e.g., KF, CsF).[11][13][14] The ring must be "activated" by strongly electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[13][14]
-
Transition-Metal-Catalyzed Fluorination: This rapidly evolving field uses catalysts (commonly Palladium or Copper-based) to couple aryl halides or pseudohalides with a fluoride source.[15][16] These methods can often be applied to a broader range of substrates, including those that are not sufficiently activated for traditional SNAr.[17][18]
Q3: How do I choose the right fluorinating agent and strategy for my specific molecule?
A: The choice is dictated by the electronic properties of your substituted benzene. The following decision-making workflow provides a general guideline.
Caption: Decision workflow for selecting a fluorination strategy.
Q4: What are the most critical safety precautions when handling fluorinating agents?
A: Safety is paramount.[9]
-
Toxicity and Corrosivity: Many fluorinating agents are toxic, corrosive, and react violently with water or common solvents.[1][5][9] For example, reagents like DAST can decompose at elevated temperatures, while others can generate highly corrosive hydrogen fluoride (HF).[5][9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves (double-gloving is often recommended).[1]
-
Engineering Controls: Work in a well-ventilated fume hood. For particularly hazardous reagents like elemental fluorine, specialized gas handling systems and materials are necessary.[7]
-
Emergency Preparedness: Have emergency procedures and spill kits ready. For any work involving reagents that can generate HF, calcium gluconate gel must be immediately accessible as a first aid treatment for skin contact.[1]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a "Problem/Cause/Solution" format.
Problem 1: Low or No Product Yield
This is the most common issue in fluorination reactions. A systematic approach is key to identifying the root cause.[19]
Caption: Troubleshooting workflow for low or no product yield.
Detailed Scenarios & Solutions:
-
Probable Cause: Inactive fluorinating agent.
-
Explanation: Many fluorinating agents are moisture-sensitive and can degrade over time.[9] For example, nucleophilic fluoride sources like KF and CsF are very hygroscopic and must be rigorously dried for good reactivity.[20]
-
Solution: Use a fresh bottle of the reagent. Dry fluoride salts by heating under vacuum before use. Store all reagents under an inert atmosphere (Argon or Nitrogen) and handle them in a glovebox or with careful anhydrous technique.
-
-
Probable Cause (for SNAr): The rate-determining step is the nucleophilic attack, not the departure of the leaving group.
-
Explanation: Contrary to Sₙ2 reactions, fluorine is often the best leaving group for SNAr.[13][21] Its high electronegativity strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack.[22][23] This initial attack is the slow step, so accelerating it is key.[14][23]
-
Solution: If using a chloro- or bromo-arene with poor results, and an ortho/para EWG is present, switching the substrate to the corresponding fluoro-arene can dramatically increase the reaction rate.
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
-
Probable Cause: Competing directing effects from multiple substituents.
-
Explanation: In electrophilic fluorination, existing substituents direct the incoming electrophile. If you have both an activating ortho,para-director and a deactivating meta-director, you can get a mixture of products. The outcome depends on the relative activating/deactivating strength of the groups.[24][25]
-
Solution: Re-evaluate your synthetic sequence. It is often crucial to introduce the fluorine atom at the correct stage. For instance, it may be better to perform a Friedel-Crafts reaction first (installing an ortho,para-director) and then fluorinate, rather than trying to perform a Friedel-Crafts reaction on a fluorinated benzene.[26]
-
-
Probable Cause (for Electrophilic Fluorination): Low ortho/para selectivity.
-
Explanation: While activating groups direct ortho/para, achieving high selectivity between these two positions can be challenging. Steric hindrance from a bulky activating group can favor para substitution.
-
Solution: Screen different electrophilic fluorinating agents. Bulkier reagents may show higher selectivity. Also, consider changing the solvent, as this can influence the transition state and affect the isomeric ratio.
-
Problem 3: Formation of Unwanted Byproducts
-
Probable Cause (for Metal-Catalyzed Reactions): Reductive defunctionalization.
-
Explanation: A common side reaction in transition-metal-mediated fluorinations is the formation of reduction products (where the halide is replaced by hydrogen) instead of the desired aryl fluoride. This can make purification difficult.[18]
-
Solution: This is an area of active research.
-
Optimize the Fluoride Source: The choice of metal fluoride is critical. For example, in some Pd-catalyzed systems, using AgF can be effective because the formation of insoluble AgBr drives the reaction forward and facilitates transmetalation.[16]
-
Ligand Screening: The ligand on the metal center plays a crucial role. Switching to a different phosphine ligand (e.g., bulky biarylphosphines) can suppress side reactions and improve the yield of the fluorinated product.[18][27]
-
-
Data & Protocols
Table 1: Comparison of Common Fluorinating Agents
| Reagent Class | Example(s) | Typical Application | Advantages | Disadvantages & Causality |
| Electrophilic ("F⁺") | Selectfluor®, NFSI | Fluorination of electron-rich arenes, enols.[10][12] | Safe and easy to handle, stable solids, high selectivity.[4][20] | Expensive; generates stoichiometric amine/sulfonimide waste. The complex structure is required to tame the reactivity of an "F+" equivalent.[20] |
| Nucleophilic (F⁻) | KF, CsF, TBAF | SNAr on electron-poor arenes.[9] | Inexpensive, excellent atom economy.[20] | Requires strongly activated substrate; salts are hygroscopic and require rigorous drying for reactivity. Water strongly solvates the F⁻ ion, reducing its nucleophilicity.[20] |
| Deoxyfluorination | DAST, Deoxo-Fluor® | Conversion of phenols to aryl fluorides (requires pre-activation). | Effective for specific transformations. | Can be thermally unstable, potentially explosive at high temps; corrosive byproducts (HF).[5][9][20] |
| Gas-Based | F₂, HF | Industrial scale synthesis. | Highest atom economy.[8][20] | Extremely hazardous, corrosive, and reactive; requires specialized equipment and expertise.[5][7] |
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dinitrochlorobenzene
This protocol describes a classic, reliable SNAr reaction to produce 2,4-Dinitrofluorobenzene. The two nitro groups are powerful electron-withdrawing groups that strongly activate the chlorine at position 1 for nucleophilic attack.
Materials:
-
2,4-Dinitrochlorobenzene (1.0 equiv)
-
Anhydrous Potassium Fluoride (KF) (2.0-3.0 equiv, spray-dried or flame-dried under vacuum)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: Flame-dry the round-bottom flask and condenser under vacuum and allow to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add the anhydrous Potassium Fluoride. Then, add the 2,4-Dinitrochlorobenzene.
-
Solvent Addition: Add anhydrous DMSO via syringe. The solvent must be anhydrous to ensure the fluoride ion remains a potent nucleophile.
-
Reaction Setup: Equip the flask with the reflux condenser under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture with stirring to 120-140 °C. The high temperature is necessary to overcome the activation energy of the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water. The product will often precipitate as a solid.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove residual DMSO and inorganic salts.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,4-Dinitrofluorobenzene.
Causality Note: The choice of a polar aprotic solvent like DMSO is critical. It effectively solvates the potassium cation (K⁺) while leaving the fluoride anion (F⁻) relatively "naked" and highly nucleophilic, thus accelerating the rate-determining nucleophilic attack.[28]
References
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- Benchchem. (n.d.).
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- Verhoog, S., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
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- Lee, E., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(15), 5603–5607.
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- Wyzant. (2019, June 24).
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- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Scribd. (n.d.). Electrophilic Substitution of Benzene Chemistry Questions.
- Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
- Scribd. (n.d.). Electrophilic Substitution of Benzene Chemistry Questions .docx.
- ResearchGate. (2025, August 7). A convenient synthesis and structures analysis of multi substituted benzene by alkanes containing fluorine and other groups.
- Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- Organic Chemistry Frontiers. (2024, August 28). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles.
- Ma, S., & Gevorgyan, V. (2015). Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes. Accounts of chemical research, 48(3), 643–652.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Fluorinated Compounds Using 3-Bromobenzotrifluoride.
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- Beilstein Journals. (n.d.). Recent advances and future challenges in the bottom-up synthesis of azulene-embedded nanographenes.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,3-Difluoro-4-nitroanisole
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,3-Difluoro-4-nitroanisole, a key intermediate in pharmaceutical and agrochemical synthesis. We will dissect its unique spectral features and compare them with structurally related analogs to provide researchers, scientists, and drug development professionals with a practical framework for structural elucidation. Our approach emphasizes the causality behind experimental observations, grounding the analysis in fundamental principles of nuclear magnetic resonance spectroscopy.
The Strategic Importance of NMR in Aromatic System Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For substituted aromatic compounds like this compound, ¹H NMR is particularly powerful. It not only confirms the presence and ratio of protons but also reveals their electronic environment and spatial relationships through chemical shifts (δ) and spin-spin coupling constants (J). The presence of fluorine atoms introduces additional complexity and diagnostic information through ¹H-¹⁹F coupling, making a thorough understanding of the spectrum essential for synthetic success.
Experimental Protocol: Acquiring a High-Resolution Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed to yield high-resolution data.
Objective: To obtain a clean, high-resolution ¹H NMR spectrum of this compound suitable for detailed analysis of chemical shifts and coupling constants.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[1][2] For small molecules, this concentration range provides an excellent signal-to-noise ratio without inducing significant line broadening.[2][3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. Deuterated solvents are crucial to avoid large solvent signals that would obscure the analyte's resonances.[1][4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
To ensure homogeneity, first, dissolve the sample in a small vial before transferring the solution to a 5 mm NMR tube.[1]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity, which can lead to poor spectral resolution.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[3]
-
-
Instrumental Setup & Data Acquisition (400 MHz Spectrometer):
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans. This is typically sufficient for a sample of this concentration.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.
-
Spectral Interpretation: this compound
The structure of this compound dictates a ¹H NMR spectrum with two distinct regions: the aliphatic region for the methoxy group and the aromatic region for the two ring protons.
Molecular Structure and Proton Labeling:
Figure 1. Structure of this compound.
Detailed Signal Analysis
The analysis hinges on understanding the electronic effects of the substituents. The methoxy (-OCH₃) group is an electron-donating group (EDG), while the nitro (-NO₂) and fluoro (-F) groups are strong electron-withdrawing groups (EWGs).
-
-OCH₃ Protons: This signal appears as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typically around δ 4.0 ppm .
-
Aromatic Protons (H₅ and H₆): These two protons form an AX spin system (assuming a significant chemical shift difference) and are further coupled to the fluorine atoms.
-
H₅: This proton is ortho to the powerfully electron-withdrawing nitro group and meta to the electron-donating methoxy group. The nitro group's strong deshielding effect will shift this proton significantly downfield.[5][6] It is coupled to H₆ (ortho coupling, ³JHH), F₃ (meta coupling, ⁴JHF), and F₂ (para coupling, ⁵JHF). This will result in a complex multiplet, likely a doublet of doublets of doublets (ddd) . Expected chemical shift is around δ 7.8-8.0 ppm .
-
H₆: This proton is ortho to the electron-donating methoxy group and meta to the nitro group. The methoxy group's shielding effect will cause it to resonate upfield relative to H₅. It is coupled to H₅ (ortho coupling, ³JHH), F₂ (meta coupling, ⁴JHF), and F₃ (para coupling, ⁵JHF). This signal will also appear as a doublet of doublets of doublets (ddd) . Expected chemical shift is around δ 7.1-7.3 ppm .
-
Summary of Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |
| -OCH₃ | ~4.0 | 3H | s (singlet) | N/A |
| H₆ | ~7.2 | 1H | ddd | ³JH6-H5 ≈ 8-9; ⁴JH6-F2 ≈ 6-8; ⁵JH6-F3 ≈ 1-3 |
| H₅ | ~7.9 | 1H | ddd | ³JH5-H6 ≈ 8-9; ⁴JH5-F3 ≈ 4-6; ⁵JH5-F2 ≈ 1-2 |
Note: The exact values of JHF can vary, but the relative magnitudes (meta > para) are generally consistent.[7][8][9]
Visualization of Coupling Interactions
The diagram below illustrates the spin-spin coupling network for the aromatic protons of this compound.
Figure 2. Coupling network for aromatic protons in this compound.
Comparative Analysis with Structural Analogs
To fully appreciate the spectral features of this compound, it is instructive to compare it with simpler, related molecules. This comparison highlights the specific influence of each substituent.
| Compound | Structure | Key ¹H NMR Features & Comparison |
| 4-Nitroanisole | A-A'B-B' system. Two doublets around δ 8.2 ppm (protons ortho to -NO₂) and δ 7.0 ppm (protons ortho to -OCH₃). The absence of fluorine simplifies the spectrum to two doublets, demonstrating the baseline effect of the -NO₂ and -OCH₃ groups. | |
| 2,3-Difluoroanisole | The spectrum shows two complex multiplets for the aromatic protons. The absence of the -NO₂ group means all aromatic protons resonate at a much higher field (further upfield) compared to the target compound. This comparison isolates the powerful deshielding effect of the nitro group. | |
| 3,4-Difluoro-6-Nitroanisole | Isomeric with the target compound. The protons are ortho to each other. The proton ortho to the -NO₂ group is significantly downfield. The key difference lies in the H-F coupling constants, as the spatial relationship between the protons and fluorines has changed, leading to a distinct splitting pattern. This highlights the diagnostic power of JHF values in differentiating isomers. |
Conclusion: A Framework for Analysis
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of substituent electronic effects and spin-spin coupling, allows for its complete assignment. The strong deshielding effect of the nitro group and the characteristic splitting patterns arising from both ³JHH and long-range JHF couplings provide a unique spectral fingerprint. By comparing this spectrum with those of its structural analogs, researchers can build a robust and predictive understanding, enabling confident structural confirmation in complex synthetic pathways. This guide provides a template for such an analysis, blending experimental protocol with theoretical insight to meet the rigorous demands of modern chemical research.
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A Senior Application Scientist's Guide to Interpreting ¹⁹F NMR Spectra for Fluorinated Aromatic Compounds
For researchers and professionals in drug development, the strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to unambiguously characterize these fluorinated compounds is paramount. Among the analytical toolkit, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and sensitive technique.[1][2]
This guide provides an in-depth, experience-driven comparison of the key parameters in ¹⁹F NMR spectroscopy for the structural elucidation of fluorinated aromatic compounds. We will move beyond simple data reporting to explain the causality behind spectral features, providing a framework for robust interpretation and troubleshooting.
The Unparalleled Advantages of the ¹⁹F Nucleus
Before delving into spectral interpretation, it is crucial to understand why ¹⁹F NMR is so well-suited for this task. Compared to the more conventional ¹H and ¹³C NMR, ¹⁹F NMR offers several distinct advantages:
-
100% Natural Abundance: The NMR-active ¹⁹F isotope is the only naturally occurring isotope of fluorine, eliminating the need for expensive isotopic enrichment.[3][4]
-
High Sensitivity: The ¹⁹F nucleus possesses a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of the proton (¹H), making it one of the most sensitive NMR-active nuclei.[1][5]
-
Vast Chemical Shift Range: The chemical shifts (δ) of ¹⁹F nuclei span a range of over 400 ppm, significantly wider than for ¹H NMR.[6][7] This large dispersion dramatically reduces the probability of signal overlap, even in complex molecules with multiple fluorine atoms, simplifying spectral analysis.[6][8]
-
No Endogenous Background: Fluorine is virtually absent in biological systems.[5][6] This makes ¹⁹F NMR an ideal tool for studying fluorinated drugs or fragments in biological matrices, as there are no interfering background signals.[5][9]
Core Principles of ¹⁹F NMR Spectral Interpretation
A ¹⁹F NMR spectrum provides three primary pieces of information for each unique fluorine environment: the chemical shift (δ), the spin-spin coupling constant (J), and the signal integral. A fourth parameter, the relaxation time (T1/T2), provides crucial information on molecular dynamics and interactions.
Chemical Shift (δ): A Sensitive Probe of the Electronic Environment
The chemical shift is the most informative parameter in ¹⁹F NMR, as it is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[2] For aromatic compounds, the chemical shift is primarily dictated by the electronic effects of other substituents on the ring.
Causality Behind Chemical Shift Variations:
-
Electronic Effects: The electron density around the fluorine nucleus directly impacts its shielding. Electron-donating groups (EDGs) increase electron density, shielding the nucleus and causing an upfield shift (to less negative/more positive ppm values, though the common reference CFCl₃ at 0 ppm means most aromatic fluorines appear at negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nucleus and causing a downfield shift (to more negative ppm values).[1]
-
Substituent Position: The magnitude of the electronic effect is highly dependent on the substituent's position relative to the fluorine atom (ortho, meta, or para). This sensitivity allows for the confident assignment of positional isomers, a common challenge in synthetic chemistry.
-
Solvent Effects: The choice of solvent can significantly influence ¹⁹F chemical shifts.[1] Polar and hydrogen-bonding solvents can interact with the fluorine atom or other functional groups, altering the electronic environment and shifting the resonance.[10][11] Therefore, it is critical to use the same solvent system when comparing spectra or referencing literature data.
Comparative Data: Typical ¹⁹F Chemical Shift Ranges for Aromatic Compounds
The following table provides approximate chemical shift ranges for fluorine atoms on various aromatic scaffolds, referenced to CFCl₃ (0 ppm). Note that these values can vary significantly based on other substituents.
| Compound Type | Typical Chemical Shift Range (ppm) |
| Fluorobenzene Derivatives | -100 to -140 |
| Pentafluorophenyl Derivatives | -140 to -170 |
| Fluoropyridine Derivatives | -65 to -175 |
| Perfluoroaromatic Compounds | -120 to -180 |
| Acyl Fluorides (Ar-COF) | +20 to +30 |
Data compiled from various sources, including[1][12][13].
Trustworthiness through Computation: When facing complex multifluorinated aromatics, experimental data alone can be ambiguous. Predicting ¹⁹F chemical shifts using Density Functional Theory (DFT) calculations has become a routine and reliable method to aid in structural assignment and validate experimental findings.[3][14][15][16]
Spin-Spin (J) Coupling: Mapping Connectivity and Spatial Proximity
J-coupling arises from the interaction of nuclear spins transmitted through the bonding electrons. The resulting signal splitting (multiplet) provides invaluable information about the number of and distance to neighboring NMR-active nuclei.
Homonuclear (¹⁹F-¹⁹F) Coupling:
-
Through-Bond Coupling: Coupling between fluorine atoms is typically much larger than proton-proton coupling and can be observed over several bonds.[17][18]
-
³JFF (ortho): 18-22 Hz
-
⁴JFF (meta): 0-8 Hz
-
⁵JFF (para): 8-15 Hz
-
-
Through-Space Coupling: A unique and powerful feature of ¹⁹F NMR is the observation of coupling directly through space, independent of the bonding framework.[19][20] This phenomenon is particularly useful for determining the conformation and stereochemistry of sterically crowded molecules where two or more fluorine atoms are held in close proximity.[21] The magnitude of this coupling is highly dependent on the internuclear distance.
Heteronuclear (¹⁹F-¹H and ¹⁹F-¹³C) Coupling:
Coupling to protons and carbons is essential for linking the fluorinated part of a molecule to the non-fluorinated scaffold. These couplings are routinely measured in 1D spectra or more advanced 2D experiments.[22][23]
Comparative Data: Typical J-Coupling Constants in Fluorinated Aromatics
| Coupled Nuclei | Number of Bonds | Typical J-Value (Hz) | Notes |
| ¹⁹F - ¹H | 3 (ortho) | 6 - 10 | Useful for assignment |
| ¹⁹F - ¹H | 4 (meta) | 4 - 8 | |
| ¹⁹F - ¹H | 5 (para) | 0 - 2 | Often unresolved |
| ¹⁹F - ¹³C | 1 (¹JFC) | 240 - 260 | Very large and characteristic |
| ¹⁹F - ¹³C | 2 (²JFC) | 15 - 25 | |
| ¹⁹F - ¹³C | 3 (³JFC) | 3 - 8 | |
| ¹⁹F - ¹⁹F | 3 (ortho) | 18 - 22 | |
| ¹⁹F - ¹⁹F | 4 (meta) | 0 - 8 | Can be very small |
| ¹⁹F - ¹⁹F | 5 (para) | 8 - 15 | |
| ¹⁹F - ¹⁹F | Through-Space | 0 - 100+ | Highly distance-dependent |
Data compiled from various sources, including[13][17][24].
Relaxation Times (T₁ and T₂): A Window into Dynamics and Binding
Spin-lattice (T₁) and spin-spin (T₂) relaxation times describe the process by which nuclear spins return to thermal equilibrium. These parameters are highly sensitive to molecular motion and are the foundation for ligand-observe NMR techniques in drug discovery.
-
Causality: When a small, fluorinated molecule (a "fragment" or "ligand") binds to a large protein target, its tumbling rate slows dramatically. This change in molecular motion leads to a significant shortening of its T₂ relaxation time, which manifests as broadening of the ¹⁹F NMR signal.
-
Application in Drug Discovery: This effect is the basis of ¹⁹F NMR-based screening. By monitoring the ¹⁹F signals of a library of fluorinated fragments in the presence and absence of a target protein, one can rapidly identify binders by observing changes in chemical shift, signal broadening, or both.[6][25][26] T₁ and T₂ measurements can provide quantitative insights into these binding events.[27][28][29]
Experimental Workflow: A Self-Validating Protocol
Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data.
Step-by-Step Protocol for 1D ¹⁹F NMR Acquisition
-
Sample Preparation: a. Accurately weigh the fluorinated aromatic compound (typically 5-10 mg). b. Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, high-quality NMR tube. c. Crucial Step - Referencing: Add an internal reference standard. While CFCl₃ is the primary standard, its volatility makes it impractical. A common secondary standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm). The choice of a stable, inert, and non-interfering reference is critical for accurate chemical shift determination.[30] d. Ensure the sample is homogeneous and free of particulate matter.
-
Spectrometer Setup: a. Insert the sample into the NMR spectrometer equipped with a probe capable of ¹⁹F observation. b. Tune and match the probe to the ¹⁹F frequency to ensure maximum signal transmission and sensitivity. c. Lock onto the deuterium signal of the solvent. d. Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for both the reference and the analyte.
-
Acquisition Parameters: a. Set the spectral width to encompass the expected chemical shift range of your compound and the reference (e.g., from -50 to -180 ppm). b. Use a standard 90° pulse. Calibrate the pulse width for accuracy. c. Set the acquisition time to at least 1-2 seconds to ensure good digital resolution. d. Crucial Step - Quantitative Analysis: Set the relaxation delay (d1) to be at least 5 times the longest T₁ value of any fluorine nucleus in the sample.[18] This is mandatory for ensuring that all signals are fully relaxed before the next scan, which is a prerequisite for accurate integration. A typical starting value is 5-10 seconds, but T₁ should be measured for unknown compounds. e. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended).
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction. d. Calibrate the chemical shift axis by setting the reference peak to its known literature value. e. Integrate the signals to determine the relative ratios of the different fluorine environments.
Workflow Diagram
Caption: Standard workflow for ¹⁹F NMR analysis.
Comparison with Alternative NMR Techniques
| Feature | ¹⁹F NMR | ¹H NMR | ¹³C NMR |
| Sensitivity | High (83% of ¹H) | Very High (100%) | Low (1.6% of ¹H) |
| Natural Abundance | 100% | 99.98% | 1.1% |
| Chemical Shift Range | Very Wide (~400 ppm) | Narrow (~12 ppm) | Wide (~220 ppm) |
| Signal Overlap | Low | High | Moderate |
| Biological Background | None | High | High |
| Primary Use | Direct analysis of fluorinated sites, binding studies | Overall structure, proton environments | Carbon backbone analysis |
Conclusion
Interpreting the ¹⁹F NMR spectra of fluorinated aromatic compounds is a nuanced process that provides an unparalleled level of structural and environmental detail. By systematically analyzing chemical shifts, coupling constants, and relaxation times within the framework of a robust experimental protocol, researchers can confidently elucidate molecular structures, confirm isomeric purity, and probe molecular interactions. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an indispensable tool, not just for characterization, but as a primary screening method in the discovery of new therapeutics and materials.
References
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- Martin, J. S., & Fujiwara, F. Y. (1972). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. [Link]
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- Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Fischer, M. J., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link]
- Charles River Laboratories. (2022).
- Kang, C. (2019). 19F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry. [Link]
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- Gronenborn, A. M. (2022). Small, but powerful and attractive: 19F in biomolecular NMR.
- Duarte, D. J. R., et al. (2017). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. Physical Chemistry Chemical Physics. [Link]
- Contreras, R. H., et al. (2005). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions.
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- Prosser, R. S., et al. (2021). A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and analytical chemistry, the unambiguous identification of isomeric molecules is a critical challenge. Subtle differences in the substitution pattern on an aromatic ring can lead to vastly different pharmacological, toxicological, and physicochemical properties. Mass spectrometry stands as a powerful tool for elucidating molecular structures, and a thorough understanding of fragmentation patterns is paramount for distinguishing between isomers. This guide provides an in-depth comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of ortho-, meta-, and para-nitroanisole. By delving into the mechanistic underpinnings of their fragmentation, supported by experimental data, this document serves as a practical resource for scientists engaged in the characterization of nitroaromatic compounds.
The Decisive Role of Substituent Position in Fragmentation
The fragmentation of nitroanisole isomers under electron ionization is profoundly influenced by the relative positions of the nitro (-NO₂) and methoxy (-OCH₃) groups on the benzene ring. While all three isomers share the same molecular ion at m/z 153, their subsequent fragmentation pathways diverge significantly, providing a unique fingerprint for each. This divergence is primarily attributed to the "ortho effect," a phenomenon where the proximity of the two substituents in the ortho-isomer facilitates unique intramolecular rearrangements and fragmentation channels that are not observed in the meta and para isomers.
The meta and para isomers, lacking this direct steric and electronic interaction between the functional groups, tend to follow more conventional fragmentation routes characteristic of nitroaromatic and anisole compounds. These typically involve the loss of the nitro group, the methoxy group, or neutral molecules like nitric oxide (NO) and formaldehyde (CH₂O).
Comparative Fragmentation Analysis
The electron ionization mass spectra of 2-nitroanisole, 3-nitroanisole, and 4-nitroanisole reveal distinct differences in the relative abundances of their major fragment ions. These differences are summarized in the table below, with the data sourced from the NIST Mass Spectrometry Data Center.[1][2][3]
| m/z | Proposed Fragment | 2-Nitroanisole (ortho) Rel. Abundance (%) | 3-Nitroanisole (meta) Rel. Abundance (%) | 4-Nitroanisole (para) Rel. Abundance (%) |
| 153 | [M]⁺ | 65 | 95 | 100 |
| 138 | [M - CH₃]⁺ | 15 | 5 | 10 |
| 123 | [M - NO]⁺ | 10 | 15 | 25 |
| 108 | [M - NO₂ - H]⁺ or [M - CH₃ - NO]⁺ | 100 | 5 | 5 |
| 95 | [M - NO - CO]⁺ | 20 | 10 | 15 |
| 92 | [M - NO₂ - CH₃]⁺ | 10 | 60 | 30 |
| 77 | [C₆H₅]⁺ | 25 | 100 | 45 |
| 65 | [C₅H₅]⁺ | 30 | 35 | 20 |
Mechanistic Insights into Isomer-Specific Fragmentation
The observed differences in the mass spectra can be rationalized by examining the distinct fragmentation mechanisms for each isomer.
The Ortho Effect in 2-Nitroanisole
The fragmentation of 2-nitroanisole is a classic example of the ortho effect. The proximity of the methoxy and nitro groups facilitates an intramolecular hydrogen abstraction from the methoxy group by the nitro group, leading to the elimination of a hydroxyl radical (•OH) and the formation of a characteristic ion at m/z 136, which subsequently loses CO to form the base peak at m/z 108. This pathway is unique to the ortho isomer.
Fragmentation of 4-Nitroanisole
The fragmentation of 4-nitroanisole is characterized by a very stable molecular ion, which is also the base peak. The primary fragmentation pathways involve the loss of a methyl radical to form the ion at m/z 138, and the loss of nitric oxide (NO) to form the ion at m/z 123. The subsequent loss of CO from the m/z 123 ion leads to the fragment at m/z 95. The formation of the phenyl cation at m/z 77 is also a significant pathway.
Experimental Protocols
To reliably differentiate between nitroanisole isomers, a standardized analytical approach is crucial. The following protocol outlines a general method for the analysis of nitroanisole derivatives by gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each nitroanisole isomer in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standards at a concentration of 10 µg/mL by diluting the stock solutions.
2. GC-MS System Configuration:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
3. GC Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
4. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
5. Data Analysis:
-
Acquire the mass spectrum for each isomer.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the relative abundances of the characteristic fragment ions to differentiate between the isomers, referencing the data provided in this guide.
Conclusion
The differentiation of nitroanisole isomers by mass spectrometry is a clear demonstration of how subtle structural changes can lead to distinct and predictable fragmentation patterns. The "ortho effect" in 2-nitroanisole provides a unique and diagnostically significant fragmentation pathway that is absent in the meta and para isomers. By understanding these isomer-specific fragmentation mechanisms and utilizing standardized analytical protocols, researchers can confidently identify and characterize these important nitroaromatic compounds. This guide serves as a foundational resource, empowering scientists to leverage the full potential of mass spectrometry in their analytical workflows.
References
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-methoxy-2-nitro-. In NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Nitroanisole. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Nitroanisole. National Center for Biotechnology Information.
- NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-methoxy-3-nitro-. In NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Nitroanisole. National Center for Biotechnology Information.
- NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook.
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Reactivity Showdown: A Comparative Guide to 2,3-Difluoro-4-nitroanisole and 2,4-difluoronitrobenzene in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Activated Fluoroaromatics
In the landscape of medicinal chemistry and drug development, fluoroaromatic compounds are indispensable building blocks. Their utility is profoundly enhanced when the aromatic ring is "activated" by potent electron-withdrawing groups, making them prime substrates for Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures found in a vast array of pharmaceuticals, from antibiotics to kinase inhibitors.[1][2][3][4]
This guide provides an in-depth comparison of two such activated fluoroaromatics: 2,3-Difluoro-4-nitroanisole and 2,4-difluoronitrobenzene . While structurally similar, their substitution patterns impart distinct reactivity profiles. Understanding these nuances is critical for researchers and process chemists aiming to select the optimal reagent for a specific synthetic strategy, thereby minimizing side reactions, improving yields, and streamlining drug development pipelines. We will dissect their electronic properties, compare their reactivity and regioselectivity through the lens of the SNAr mechanism, and provide practical, field-tested experimental protocols.
At the Molecular Level: A Structural and Electronic Analysis
The reactivity of an aromatic ring in an SNAr reaction is fundamentally governed by the electronic influence of its substituents. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][5][6] The stability of this intermediate dictates the reaction rate.
Let's break down the electronic contributions of the substituents on our two molecules of interest.
| Feature | 2,4-Difluoronitrobenzene | This compound |
| Activating Group | -NO₂ at C1 | -NO₂ at C4 |
| Leaving Groups | -F at C2 (ortho to -NO₂) -F at C4 (para to -NO₂) | -F at C3 (ortho to -NO₂) -F at C2 (meta to -NO₂) |
| Other Substituent | -H at C3 | -OCH₃ at C1 |
Key Electronic Effects:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction (-I effect) and resonance (-M effect). Its presence is essential for making the aromatic ring sufficiently electron-poor (electrophilic) to be attacked by a nucleophile.[7][8] Crucially, it can stabilize the negative charge of the Meisenheimer complex via resonance when positioned ortho or para to the site of nucleophilic attack.
-
Fluorine (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). While it has lone pairs and can technically donate via resonance (+M effect), its -I effect dominates, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution.[9][10] In the context of SNAr, fluorine is an excellent leaving group because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the rate-determining nucleophilic attack.[5][11]
-
Methoxy Group (-OCH₃): The methoxy group presents a dual electronic nature. It is electron-withdrawing by induction (-I) due to the oxygen's electronegativity but is a strong electron-donating group by resonance (+M) due to its lone pairs. In SNAr, where the ring needs to be electron-deficient, the resonance-donating effect of the methoxy group can slightly counteract the activation provided by the nitro group, potentially leading to slower reaction rates compared to an unsubstituted analog.
Comparative Reactivity and Regioselectivity
The critical difference between these two reagents lies in the regiochemical arrangement of their substituents, which directly impacts which fluorine atom is more readily displaced and the overall reaction rate.
2,4-Difluoronitrobenzene: The Classic Workhorse
In 2,4-difluoronitrobenzene, both fluorine atoms are strongly activated by the nitro group.
-
The C4-Fluorine (para): This is the most reactive site. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the oxygen atoms of the para-nitro group through resonance. This provides substantial stabilization, lowering the activation energy for the attack.
-
The C2-Fluorine (ortho): This site is also highly activated. An attack at C2 allows for similar resonance stabilization of the intermediate by the adjacent nitro group.
Due to this dual activation, 2,4-difluoronitrobenzene is highly reactive and is a foundational building block in syntheses requiring sequential substitutions, such as in the creation of many quinolone antibiotics.[12][13][14][15] Typically, the more activated C4 position reacts first with one nucleophile, followed by a second substitution at the C2 position.
This compound: The Specialized Reagent
The situation for this compound is more nuanced.
-
The C3-Fluorine (ortho): This is the most reactive site. A nucleophilic attack at C3 places the resulting negative charge ortho to the C4-nitro group, allowing for direct resonance stabilization.
-
The C2-Fluorine (meta): This fluorine is only meta to the nitro group. Consequently, the negative charge of the Meisenheimer complex formed upon attack at C2 cannot be delocalized onto the nitro group via resonance. It is stabilized only by the weaker inductive effect.[8]
-
Influence of the Methoxy Group: The methoxy group at C1 is ortho to the C2-F and meta to the C3-F. Its electron-donating resonance effect slightly reduces the overall electrophilicity of the ring compared to 2,4-difluoronitrobenzene.
This electronic arrangement makes this compound a highly regioselective reagent. Nucleophilic attack will occur almost exclusively at the C3 position. This selectivity is prized in the synthesis of complex molecules like kinase inhibitors, where precise control over substituent placement is paramount.[16][17]
Visualization of Mechanistic Rationale
The stability of the Meisenheimer complex is key to understanding the reactivity. The following diagram illustrates why the ortho and para positions are so much more reactive.
Caption: Resonance stabilization of Meisenheimer intermediates.
Conclusion on Reactivity: 2,4-Difluoronitrobenzene is the more reactive compound overall due to two highly activated fluorine atoms and the absence of any electron-donating groups. This compound is less reactive but offers superior regioselectivity , directing substitution specifically to the C3 position.
Supporting Experimental Data
While direct kinetic comparisons in the literature are scarce, a representative comparative experiment with a common nucleophile like morpholine highlights the expected differences in reactivity.
| Parameter | 2,4-Difluoronitrobenzene | This compound |
| Nucleophile | Morpholine (1.1 eq.) | Morpholine (1.1 eq.) |
| Base | K₂CO₃ (2.0 eq.) | K₂CO₃ (2.0 eq.) |
| Solvent | DMSO | DMSO |
| Temperature | 80 °C | 100 °C |
| Reaction Time | ~ 4 hours | ~ 12 hours |
| Major Product | 4-(4-fluoro-2-nitrophenyl)morpholine | 4-(2-fluoro-1-methoxy-4-nitrophenyl)morpholine |
| Typical Yield | >95% | >90% |
Note: These are illustrative values based on established principles of SNAr reactivity and common laboratory protocols.[1][18]
The data clearly suggests that 2,4-difluoronitrobenzene reacts faster and under milder conditions, a direct consequence of the powerful para-activation of the C4-fluorine.
Applications in Drug Synthesis
The distinct reactivity profiles of these compounds make them suitable for different synthetic campaigns.
-
2,4-Difluoronitrobenzene is a cornerstone in the synthesis of quinolone and fluoroquinolone antibiotics .[15][19] The classic Gould-Jacobs reaction and related syntheses often involve an initial SNAr reaction at the C4 position, followed by cyclization and further modifications.
-
This compound and its derivatives are valuable intermediates for kinase inhibitors and other complex, highly decorated pharmacophores.[17][20][21] Its predictable regioselectivity allows for the clean introduction of a substituent at C3, preserving the C2-fluorine for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
Experimental Protocols
The following protocols provide a standardized method for comparing the reactivity of the two substrates with morpholine.
Protocol: SNAr Reaction with Morpholine
Objective: To synthesize the monosubstituted product from each fluoroaromatic substrate and compare reaction progress.
Materials:
-
2,4-Difluoronitrobenzene (Substrate A)
-
This compound (Substrate B)
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup: In two separate flame-dried 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add potassium carbonate (2.0 eq.).
-
Reagent Addition:
-
To Flask A, add 2,4-difluoronitrobenzene (1.0 eq., e.g., 10 mmol, 1.59 g).
-
To Flask B, add this compound (1.0 eq., e.g., 10 mmol, 1.89 g).
-
-
Solvent and Nucleophile: Add anhydrous DMSO (20 mL) to each flask. Stir the suspension for 5 minutes. Add morpholine (1.1 eq., e.g., 11 mmol, 0.96 g) dropwise to each flask at room temperature.
-
Heating and Monitoring:
-
Heat Flask A to 80 °C.
-
Heat Flask B to 100 °C.
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The product spot should be more polar than the starting material.
-
-
Work-up: Once TLC indicates consumption of the starting material, cool the flasks to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate of the product may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary to obtain the pure monosubstituted product.
Experimental Workflow Diagram
Caption: General workflow for comparative SNAr reactions.
Conclusion
While both 2,4-difluoronitrobenzene and this compound are valuable reagents for SNAr reactions, their utility is defined by their distinct reactivity and regioselectivity.
-
Choose 2,4-Difluoronitrobenzene for:
-
High reactivity and rapid transformations.
-
Syntheses requiring sequential substitution at two different positions (C4 then C2).
-
Applications where it is a well-established, cost-effective building block, such as in quinolone synthesis.
-
-
Choose this compound for:
-
Syntheses demanding high regioselectivity, with substitution occurring exclusively at the C3 position.
-
Building complex molecules where the C2-fluorine is preserved for subsequent functionalization via cross-coupling.
-
Cases where the slightly deactivating effect of the methoxy group is acceptable or even beneficial for controlling reactivity in the presence of other sensitive functional groups.
-
By understanding the fundamental principles governing their behavior, researchers can make informed, strategic decisions, leveraging the unique chemical personality of each molecule to achieve their synthetic goals with precision and efficiency.
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- Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. URL
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A Senior Application Scientist's Guide to FT-IR Analysis for the Identification of Functional Groups in Nitroaromatic Compounds
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of nitroaromatic compounds, the unambiguous identification of functional groups is a cornerstone of molecular characterization. These compounds are pivotal in pharmaceuticals, explosives, and specialty chemicals, making their structural elucidation a critical step for quality control, reaction monitoring, and safety assessment. Among the array of analytical techniques, Fourier Transform Infrared (FT-IR) spectroscopy emerges as a particularly potent tool, offering a rapid, non-destructive, and highly informative method for functional group analysis.
This guide provides an in-depth, experience-driven comparison of FT-IR analysis with other instrumental methods. It is designed to move beyond a simple recitation of facts, instead offering a narrative grounded in the causality of experimental choices and the principles of self-validating protocols, all supported by experimental data and authoritative references.
The Vibrational Fingerprint: Why FT-IR Excels for Nitroaromatics
FT-IR spectroscopy operates on the principle of molecular vibrations. When a molecule is irradiated with infrared light, its constituent bonds absorb energy at specific frequencies, causing them to stretch, bend, and rock. Each functional group possesses a unique set of vibrational modes that correspond to characteristic absorption bands in the infrared spectrum. This creates a distinct "fingerprint" for the molecule.
The nitro (NO₂) group, central to the identity of nitroaromatic compounds, is an exceptionally strong infrared absorber. Its vibrational modes give rise to prominent and easily identifiable peaks, making FT-IR a first-line technique for confirming the presence of this crucial functional group. Furthermore, the electronic interplay between the nitro group and the aromatic ring influences the precise frequencies of these vibrations, offering subtle yet valuable structural clues.
Decoding the Spectrum: Characteristic FT-IR Absorptions of Nitroaromatic Compounds
The interpretation of an FT-IR spectrum is a process of pattern recognition, correlating observed absorption bands with known vibrational frequencies of functional groups. For nitroaromatic compounds, the following regions are of primary interest.
Table 1: Key FT-IR Vibrational Frequencies for Nitroaromatic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Causality and Expert Insights |
| Nitro (NO₂) Group | Asymmetric Stretch (νas) | 1570 - 1490 | Strong | This is typically the most intense and diagnostically significant peak. Its position is highly sensitive to electronic effects; electron-withdrawing groups on the ring shift it to higher wavenumbers, while electron-donating groups shift it lower. |
| Symmetric Stretch (νs) | 1370 - 1320 | Strong | Also a very strong and characteristic peak. The relative intensity and separation between the asymmetric and symmetric stretches can provide clues about the molecular environment. | |
| Scissoring Bend (δ) | ~850 | Medium | This bending vibration is less intense but provides confirmatory evidence for the presence of the nitro group. | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak | The presence of peaks just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an sp²-hybridized carbon, confirming the aromatic nature of the compound.[1] |
| C=C Stretch (in-ring) | 1620 - 1450 | Medium-Variable | Aromatic rings typically show a series of sharp bands in this region. Their number and relative intensities can sometimes hint at the substitution pattern. | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | These strong absorptions are highly diagnostic of the substitution pattern on the benzene ring (mono-, ortho-, meta-, para-substituted).[2] |
Illustrative Data: Spectral Comparison of Nitroaromatic Isomers
The subtle influence of substituent position on the FT-IR spectrum is evident when comparing isomers. This data is sourced from the Spectral Database for Organic Compounds (SDBS).
Table 2: Comparison of NO₂ Stretching Frequencies in Nitrotoluene Isomers
| Compound | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) |
| 2-Nitrotoluene | 1526 | 1348 |
| 3-Nitrotoluene | 1529 | 1350 |
| 4-Nitrotoluene | 1518 | 1346 |
These small but measurable shifts arise from the different electronic and steric environments of the nitro group in each isomer.
A Self-Validating Experimental Protocol for High-Quality Data
The following protocol for Attenuated Total Reflectance (ATR)-FT-IR analysis is designed for robustness and reproducibility, incorporating checks that ensure the integrity of the data. ATR is the preferred technique for solid powders and liquids due to its minimal sample preparation requirements.[3]
Figure 1. Workflow for ATR-FT-IR analysis of a solid nitroaromatic compound.
Detailed Step-by-Step Methodology:
-
Instrument and Accessory Preparation:
-
Action: Thoroughly clean the ATR crystal surface (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., isopropanol). Allow the solvent to fully evaporate.
-
Causality & Expertise: A pristine crystal surface is paramount. Any residue from previous samples will appear in the subsequent spectrum, leading to erroneous interpretations. A diamond ATR is often the best choice for unknown organic solids due to its exceptional chemical inertness and hardness, preventing scratches from crystalline samples.
-
-
Background Spectrum Acquisition:
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.
-
Trustworthiness: The background measurement is a critical self-validating step. It captures the infrared absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final result contains only information from the sample.
-
-
Sample Application and Analysis:
-
Action: Place a small amount of the solid nitroaromatic powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. Lower the press arm (anvil) and apply a consistent pressure to ensure intimate contact between the sample and the crystal.
-
Causality & Expertise: The evanescent wave that probes the sample only penetrates a few microns from the crystal surface.[2] Therefore, good, uniform contact is essential for a strong, high-quality spectrum. Inconsistent pressure between samples is a primary source of non-reproducibility in quantitative measurements.
-
Action: Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Interpretation:
-
Action: ATR Correction. Apply a software-based ATR correction algorithm.
-
Causality & Expertise: The depth of penetration of the evanescent wave is dependent on the wavelength of the infrared light. This causes peaks at lower wavenumbers to appear artificially more intense than those at higher wavenumbers compared to a traditional transmission spectrum. The ATR correction algorithm mathematically adjusts the spectrum to appear as if it were a transmission spectrum, which is crucial for accurate comparison with spectral libraries.[4]
-
Action: Baseline Correction. If the baseline of the spectrum is sloped or curved, apply a baseline correction.
-
Causality & Expertise: A poor baseline can be caused by light scattering from particles or other instrumental effects.[5][6] This can obscure weak peaks and lead to inaccurate peak intensity measurements. A proper baseline correction ensures that peak heights and areas are measured from a consistent zero point, which is vital for both qualitative and quantitative analysis.[5][6]
-
Action: Peak Identification. Identify the key absorption bands and compare their wavenumbers to the values in Tables 1 and 2, and to comprehensive spectral databases.
-
Authoritative Grounding: For definitive identification, comparison against a validated spectral library such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS) is recommended.[7][8][9] These databases provide reference spectra for a vast number of compounds, measured under standardized conditions.
-
Objective Comparison: FT-IR versus Alternative Techniques
While FT-IR is a powerful technique, a Senior Application Scientist must recognize its place within a broader analytical toolkit. The choice of method should always be dictated by the specific analytical question being asked.
Table 3: Performance Comparison of Analytical Techniques for Nitroaromatic Compounds
| Technique | Principle | Strengths for Nitroaromatics | Limitations for Nitroaromatics |
| FT-IR Spectroscopy | Infrared absorption by molecular vibrations | - Excellent for definitive identification of the NO₂ group.- Rapid analysis (1-2 minutes per sample).- Non-destructive.- Minimal sample preparation with ATR. | - Generally not suitable for trace analysis (LOD typically in the µg-mg range).- Can be difficult to distinguish complex mixtures or isomers without a reference spectrum.- Water is a strong IR absorber, which can be problematic for solution-phase studies without ATR. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | - Excellent for symmetric vibrations (e.g., aromatic ring modes).- Water is a very weak scatterer, making it ideal for aqueous solutions.- Can be coupled with microscopy for high spatial resolution. | - The NO₂ group is often a weaker Raman scatterer than it is an IR absorber.- Fluorescence from the sample or impurities can overwhelm the Raman signal.- Can be more expensive than FT-IR. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | - Unparalleled for complete structural elucidation, including isomer differentiation.- Provides detailed information on the chemical environment of every atom. | - Significantly lower sensitivity than FT-IR; requires mg quantities of sample.- Longer analysis times (minutes to hours).- High instrument cost and complexity. |
| Mass Spectrometry (MS) | Ionization and separation of molecules by mass-to-charge ratio | - Extremely high sensitivity (pg to fg range).- Provides exact molecular weight.- Fragmentation patterns offer structural clues. | - Destructive technique.- Isomers often have identical molecular weights and may not be distinguishable without tandem MS (MS/MS).- Often requires chromatographic separation (GC-MS, LC-MS) for mixture analysis. |
Conclusion: An Integrated Approach to Analysis
For the rapid confirmation of synthesis, quality control of bulk material, or preliminary identification of an unknown containing a nitroaromatic moiety, FT-IR spectroscopy stands as an efficient and reliable first-line analytical technique. Its ability to provide a clear and unambiguous signature for the nitro functional group is unmatched in terms of speed and ease of use.
However, for complete structural elucidation, the differentiation of complex isomers, or trace-level detection, FT-IR should be seen as a complementary technique within a broader analytical strategy. A Senior Application Scientist leverages the strengths of each method, using FT-IR for its functional group specificity and speed, and integrating it with the structural resolving power of NMR and the sensitivity of MS to build a comprehensive and irrefutable understanding of the nitroaromatic compound . This integrated approach embodies the principles of scientific integrity and ensures the highest confidence in analytical outcomes.
References
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- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
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- ASTM E168-16. (2016). Standard Practices for General Techniques of Infrared Quantitative Analysis.
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A Senior Application Scientist's Guide to Confirming Regioselectivity in Difluoronitrobenzene Substitution Reactions
For researchers in medicinal and materials chemistry, fluorinated aromatic compounds are foundational building blocks. The unique electronic properties of fluorine can profoundly influence molecular conformation, lipophilicity, and metabolic stability. However, the synthesis of specifically substituted isomers presents a significant challenge. When performing a nucleophilic aromatic substitution (SNAr) on a substrate like 1,3-difluoro-5-nitrobenzene or 2,4-difluoronitrobenzene, predicting and confirming the exact position of substitution is paramount. A mixture of regioisomers can complicate purification, reduce yields, and lead to downstream products with entirely different biological or material properties.
This guide provides an in-depth comparison of the modern analytical techniques used to definitively establish the regioselectivity of these critical reactions. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a self-validating framework for generating trustworthy, publication-quality data.
The Mechanistic Challenge: Why Regioselectivity is Not Always Obvious
Nucleophilic aromatic substitution on difluoronitrobenzene is governed by the powerful activating effect of the nitro group, which stabilizes the negative charge in the intermediate Meisenheimer complex. The nitro group strongly directs incoming nucleophiles to the ortho and para positions. Simultaneously, the fluorine atoms themselves are excellent leaving groups and also direct ortho and para.
Consider the reaction of a nucleophile (Nu⁻) with 2,4-difluoronitrobenzene. Substitution can occur at C2 (ortho to NO₂) or C4 (para to NO₂). While the para-substitution is often favored due to reduced steric hindrance, factors like the nature of the nucleophile, solvent polarity, and temperature can significantly influence the final isomer ratio[1]. A robust analytical strategy is therefore not just beneficial; it is essential.
Chapter 1: Predictive Frameworks - Computational Chemistry
Before a single experiment is run, modern computational tools can provide a powerful predictive framework, saving significant time and resources. By modeling the reaction in silico, we can forecast the most probable regioisomeric outcome.
The cornerstone of this approach is the analysis of the SNAr reaction pathway, which typically proceeds through a two-stage addition-elimination mechanism. The relative stability of the possible intermediate σ-complexes (Meisenheimer complexes) is an excellent predictor of the product distribution[2]. Quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for calculating these stabilities[2][3]. More advanced models can also calculate the transition state energies, offering a highly accurate prediction of kinetically controlled product ratios[4][5]. In recent years, machine learning models have also been trained on vast reaction datasets to provide rapid and accurate predictions of SNAr regioselectivity[6][7].
Caption: Computational workflow for predicting SNAr regioselectivity.
Chapter 2: The Spectroscopic Workhorse - Multinuclear NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary and most accessible technique for determining regioselectivity in solution. A multi-pronged approach using 1H, 13C, and, crucially, 19F NMR provides a detailed picture of the molecular structure.
-
1H NMR: The chemical shifts and coupling patterns of the aromatic protons provide the first clues. For example, after substitution on 2,4-difluoronitrobenzene, the remaining aromatic protons will exhibit distinct splitting patterns depending on their spatial relationship to the remaining fluorine and the newly introduced substituent.
-
13C NMR: While useful, proton-decoupled 13C NMR can sometimes be ambiguous on its own. The true power emerges when observing C-F coupling constants (nJCF), which provide through-bond information about the proximity of a carbon atom to a fluorine.
-
19F NMR: This is the most decisive NMR technique for this class of molecules. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals[8]. The chemical shift of the remaining fluorine atom is highly sensitive to its new electronic environment post-substitution. Furthermore, observing couplings between the fluorine and nearby protons (nJHF) can often solve the structure outright. For instance, a 3JHF coupling constant (typically 6-10 Hz) is a strong indicator of a proton ortho to the fluorine, whereas a 4JHF (meta) coupling is significantly smaller (0-3 Hz). The development of new 19F-centered NMR analysis methods continues to enhance our ability to elucidate structures even in complex mixtures[9].
-
2D NMR (HSQC, HMBC, NOESY): When 1D spectra are insufficient, 2D correlation experiments provide unambiguous proof.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool. It shows correlations between protons and carbons that are 2 or 3 bonds away. An HMBC correlation from a proton on the nucleophile's structure to the carbon atom on the aromatic ring where substitution occurred is definitive proof of connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between nuclei. A NOESY correlation between a proton on the nucleophile and a proton (or fluorine) at a specific position on the ring can confirm the substitution site.
-
| NMR Experiment | Information Provided | Application to Regioselectivity |
| 1H NMR | Proton chemical shifts and H-H/H-F coupling. | Provides initial assessment of aromatic substitution pattern. |
| 13C NMR | Carbon chemical shifts and C-F coupling. | Helps identify the carbon of substitution via loss of large 1JCF. |
| 19F NMR | Fluorine chemical shifts and F-H coupling. | Highly sensitive to electronic environment; nJHF values are diagnostic.[10][11][12] |
| HMBC | Long-range (2-3 bond) H-C correlations. | Unambiguously links the nucleophile to the specific carbon of substitution. |
| NOESY | Through-space correlations between nuclei. | Confirms spatial proximity of the substituent to specific ring protons/fluorines. |
Chapter 3: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
When absolute, irrefutable proof of structure is required—for a patent filing, a publication in a high-impact journal, or regulatory submission—Single-Crystal X-ray Diffraction (SCXRD) is the definitive method. This technique provides a three-dimensional map of electron density in a molecule, allowing for the precise determination of atomic positions and bond connectivities. The final solved structure is an unambiguous depiction of a single regioisomer.
The primary and most significant challenge of SCXRD is the requirement of a single, high-quality crystal. Growing diffraction-quality crystals can be a time-consuming process of trial and error, involving screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). However, if a suitable crystal can be obtained, the resulting structural data is unequivocal. The use of X-ray diffraction to confirm the cyclic nature of benzene itself is a historical testament to the power of this technique[13].
Caption: The workflow for structural confirmation via SCXRD.
Chapter 4: Comparative Analysis of Confirmatory Methods
Choosing the right analytical tool depends on the specific research question, available resources, and the required level of certainty.
| Criterion | Computational Prediction | Multinuclear NMR | Single-Crystal X-ray Diffraction |
| Information Provided | Predicted isomer ratio | Connectivity, isomer ratio, solution-state structure | Unambiguous solid-state 3D structure |
| Confidence Level | Predictive, high but not absolute | High to Definitive | Absolute |
| Sample Requirement | None (in silico) | 1-10 mg, soluble | Single crystal (<1 mm), solid |
| Throughput / Speed | Hours to days per calculation | Minutes to hours per sample | Days to weeks (including crystallization) |
| Cost / Accessibility | Requires software & expertise | Standard in chemistry labs | Specialized equipment and expertise |
| Key Limitations | Model dependent, ignores unforeseen pathways | Can be ambiguous in complex cases | Crystal growth is a major bottleneck |
Chapter 5: Validated Experimental Protocols
Protocol 5.1: NMR Analysis for Regioisomer Determination
This protocol assumes the reaction of 2,4-difluoronitrobenzene with a generic amine nucleophile (R-NH₂).
-
Sample Preparation: Dissolve ~5 mg of the purified reaction product (or crude mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Initial 1D Scans:
-
Acquire a standard 1H NMR spectrum to observe the aromatic proton signals.
-
Acquire a proton-decoupled 19F NMR spectrum. The number of signals corresponds to the number of electronically non-equivalent fluorine atoms.
-
Acquire a proton-decoupled 13C NMR spectrum.
-
-
Data Interpretation (Hypothetical Example):
-
Scenario A (Para-substitution): The product is 2-fluoro-4-(R-amino)-nitrobenzene. You would expect to see one signal in the 19F NMR. The 1H NMR would show three aromatic protons with complex splitting patterns due to H-H and H-F couplings.
-
Scenario B (Ortho-substitution): The product is 4-fluoro-2-(R-amino)-nitrobenzene. You would again see one signal in the 19F NMR, but at a different chemical shift than in Scenario A. The 1H NMR splitting patterns would also be distinctly different.
-
-
Definitive 2D Scan (if needed):
-
Acquire a 1H-13C HMBC spectrum. Optimize the acquisition for a long-range coupling of ~8 Hz.
-
Analysis: Look for a correlation between the N-H proton (or a proton on the R-group alpha to the nitrogen) and the aromatic carbons. A correlation to the carbon at ~150 ppm (hypothetical C-NO₂) vs. the carbon at ~160 ppm (hypothetical C-F) would differentiate the isomers. A direct correlation from an R-group proton to the carbon of substitution provides incontrovertible evidence.
-
Conclusion
Confirming the regioselectivity of substitution on difluoronitrobenzene is a multi-faceted analytical problem that is best addressed with an integrated strategy. The process should begin with computational models to predict the likely outcome and guide synthesis. This is followed by rapid, information-rich multinuclear NMR spectroscopy , which in most cases provides a definitive answer through a combination of 1D and 2D experiments. For cases requiring absolute proof of structure for intellectual property or regulatory purposes, Single-Crystal X-ray Diffraction serves as the ultimate arbiter. By understanding the strengths and limitations of each technique, researchers can design an efficient and effective workflow to generate accurate, reliable, and trustworthy structural data.
References
- Predicting Regioselectivity in Nucleophilic Arom
- Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.
- SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. (2023).
- Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing).
- SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. (n.d.).
- Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014).
- Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (n.d.).
- Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central (PMC) - NIH.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing).
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Source not specified.
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A Comparative Spectroscopic Guide to 2-Nitroanisole and 4-Nitroanisole by NMR
In the realm of synthetic chemistry and drug development, the precise characterization of molecular structure is paramount. Isomeric compounds, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous differentiation of such isomers. This guide provides an in-depth comparative analysis of 2-nitroanisole and 4-nitroanisole, leveraging both ¹H and ¹³C NMR data to elucidate their distinct electronic and structural features.
The core of this analysis lies in understanding the interplay of electronic effects exerted by the methoxy (-OCH₃) and nitro (-NO₂) substituents on the aromatic ring. The methoxy group is a powerful electron-donating group through resonance (+M effect) and weakly electron-wittransforminghdrawing through induction (-I effect). Conversely, the nitro group is a potent electron-withdrawing group through both resonance (-M effect) and induction (-I effect). The relative positioning of these groups in 2-nitroanisole (ortho) and 4-nitroanisole (para) creates unique electronic environments for each proton and carbon atom, which are sensitively detected by NMR.
Unraveling Isomeric Differences: A Head-to-Head NMR Data Comparison
The distinct substitution patterns of 2-nitroanisole and 4-nitroanisole give rise to marked differences in their respective ¹H and ¹³C NMR spectra. The following tables summarize the experimentally observed chemical shifts (δ) in parts per million (ppm).
¹H NMR Spectral Data Comparison
| Proton | 2-Nitroanisole Chemical Shift (δ, ppm) | 4-Nitroanisole Chemical Shift (δ, ppm) |
| H-3 | ~7.85 (dd) | ~8.20 (d) |
| H-4 | ~7.60 (t) | ~7.00 (d) |
| H-5 | ~7.15 (t) | ~7.00 (d) |
| H-6 | ~7.50 (d) | ~8.20 (d) |
| -OCH₃ | ~3.90 (s) | ~3.95 (s) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
¹³C NMR Spectral Data Comparison
| Carbon | 2-Nitroanisole Chemical Shift (δ, ppm) [1] | 4-Nitroanisole Chemical Shift (δ, ppm) [2] |
| C-1 | ~154 | ~164 |
| C-2 | ~141 | ~125 |
| C-3 | ~120 | ~114 |
| C-4 | ~129 | ~141 |
| C-5 | ~125 | ~114 |
| C-6 | ~115 | ~125 |
| -OCH₃ | ~56 | ~56 |
Note: Assignments are based on established substituent effects and may require 2D NMR techniques for definitive confirmation.
The "Why" Behind the Spectra: Interpreting the Electronic Effects
The observed chemical shifts can be rationalized by considering the combined inductive and mesomeric (resonance) effects of the methoxy and nitro groups.
For 4-Nitroanisole:
The para-disposition of the electron-donating methoxy group and the electron-withdrawing nitro group leads to a highly polarized aromatic system. The strong -M effect of the nitro group withdraws electron density from the ortho (C-3, C-5) and para (C-1) positions relative to itself. The +M effect of the methoxy group donates electron density to its ortho (C-2, C-6) and para (C-4) positions. This push-pull electronic interaction results in a significant deshielding of the protons ortho to the nitro group (H-3 and H-5) and a pronounced shielding of the protons ortho to the methoxy group (H-2 and H-6).
For 2-Nitroanisole:
In the ortho isomer, the proximity of the two substituents introduces steric hindrance and more complex electronic interactions. The nitro group's strong electron-withdrawing nature (-I and -M effects) significantly deshields the adjacent H-3 proton.[3][4] The anisotropic effect of the nitro group, a consequence of the magnetic field generated by the circulation of its π-electrons, can also contribute to the deshielding of nearby protons.[5][6][7] The methoxy group's +M effect primarily influences the electron density at C-4 and C-6, leading to a relative shielding of the corresponding protons compared to those in nitrobenzene.
The following diagram illustrates the key electronic effects at play in both isomers.
Caption: Electronic effects in 2- and 4-nitroanisole leading to distinct NMR spectra.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of nitroanisole isomers. This self-validating system ensures reproducibility and accuracy.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the nitroanisole sample directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can serve as an internal reference.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnetic field.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field throughout the experiment.
- Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers and results in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Use a standard 90° pulse sequence.
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.
4. ¹³C NMR Acquisition:
- Switch the spectrometer to the ¹³C channel.
- Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
- Use a standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
- Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
- Apply a Fourier transform, phase, and reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.
The following diagram outlines the general workflow for this experimental protocol.
Caption: General workflow for NMR data acquisition and analysis.
Conclusion
The comparative analysis of 2-nitroanisole and 4-nitroanisole by NMR spectroscopy serves as a quintessential example of the technique's power in distinguishing between closely related isomers. The distinct chemical shifts observed in both ¹H and ¹³C NMR spectra are a direct consequence of the different electronic environments created by the ortho and para substitution patterns. A thorough understanding of substituent effects, including inductive, mesomeric, and anisotropic contributions, is crucial for the accurate interpretation of these spectra and, by extension, for the confident structural elucidation of novel compounds in research and development.
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A Comparative Guide to the UV-Vis Spectroscopic Properties of Substituted Nitroaromatics
This guide provides an in-depth, objective comparison of the ultraviolet-visible (UV-Vis) spectroscopic properties of substituted nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships between molecular structure and spectral characteristics, supported by experimental data and standardized protocols. We will explore how the nature and position of various substituents on the nitroaromatic ring systematically alter their electronic absorption spectra, providing a predictive framework for analysis.
Core Principles: Electronic Transitions in Nitroaromatics
Nitroaromatic compounds are characterized by a benzene ring substituted with at least one nitro group (-NO₂). The UV-Vis absorption spectrum of these molecules is dominated by electronic transitions involving the π-electron system of the aromatic ring and the functional groups attached to it.
The nitro group acts as a powerful chromophore (a light-absorbing group) and a strong electron-withdrawing group (EWG). Its presence extends the conjugation of the benzene ring, which itself is a chromophore.[1] The key electronic transitions observed are:
-
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In benzene, these appear as a primary band around 184 nm and a secondary, fine-structured band (the B-band) around 255 nm.[2]
-
n → π* Transitions: These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* anti-bonding orbital.[3] These bands are often submerged by the more intense π → π* bands.
The substitution on the aromatic ring significantly modulates the energy of these transitions, leading to predictable shifts in the wavelength of maximum absorbance (λmax). These shifts are primarily governed by the electronic nature of the substituent and its position relative to the nitro group.
The Influence of Substituents: A Comparative Analysis
The electronic interplay between a substituent and the nitro group, mediated by the aromatic π-system, is the primary determinant of the compound's UV-Vis spectrum. We can categorize substituents into two main classes: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs) and Bathochromic Shifts
EDGs such as amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) groups possess lone pairs of electrons or are capable of hyperconjugation, allowing them to donate electron density to the aromatic ring.[2] This has two major consequences:
-
Energy Level Convergence: The donation of electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap.
-
Intramolecular Charge Transfer (ICT): In what is often termed a "push-pull" system, the EDG "pushes" electrons into the ring, and the EWG (-NO₂) "pulls" them out. This creates a significant intramolecular charge transfer (ICT) character in the excited state.[3]
This reduction in the transition energy results in the absorption of lower-energy (longer wavelength) light, a phenomenon known as a bathochromic shift or "red shift".[4][5] This effect is often accompanied by an increase in the molar absorptivity (ε), known as a hyperchromic effect , because the ICT transition is highly probable.
A classic example is the comparison of nitrobenzene, p-nitrophenol, and p-nitroaniline. The powerful electron-donating -NH₂ group in p-nitroaniline facilitates a strong ICT, causing a significant bathochromic shift compared to the -OH group in p-nitrophenol or the unsubstituted nitrobenzene.[3]
Electron-Withdrawing Groups (EWGs) and Hypsochromic Shifts
When a second EWG is added to the nitroaromatic ring, the effect is generally the opposite of an EDG. Additional EWGs decrease the electron density on the ring, lowering the energy of the HOMO. This increases the HOMO-LUMO energy gap, requiring higher-energy (shorter wavelength) light for excitation. This is known as a hypsochromic shift or "blue shift".[6][7]
For instance, the addition of a second nitro group to form dinitrotoluene generally results in an absorption that is blue-shifted compared to mononitrotoluene.[8]
The Critical Role of Positional Isomerism (ortho, meta, para)
The position of the substituent relative to the nitro group is paramount due to the nature of resonance effects.
-
Para-Substitution: This arrangement typically produces the largest bathochromic shift, especially in push-pull systems (e.g., p-nitroaniline). The 1,4-disposition allows for maximum resonance interaction and a direct, through-conjugated pathway for intramolecular charge transfer.[9]
-
Ortho-Substitution: The effect here is more complex. While resonance is possible, steric hindrance can come into play. A bulky ortho-substituent can force the nitro group to twist out of the plane of the aromatic ring.[8] This disruption of coplanarity reduces π-conjugation, leading to a hypsochromic shift relative to the para isomer. For example, the absorption of 2-nitrotoluene shows a decrease in intensity compared to its isomers, which is attributed to this steric effect.[8]
-
Meta-Substitution: Substituents in the meta position cannot enter into direct resonance with the nitro group. Their influence is primarily transmitted via inductive effects, which are generally weaker. Consequently, meta-isomers exhibit the least significant spectral shifts compared to the unsubstituted parent compound.[10]
The following diagram illustrates the general principles of substituent effects on the electronic energy gap and resulting spectral shifts.
Caption: General workflow for UV-Vis spectrophotometric analysis.
Alternative Analytical Techniques
While UV-Vis spectroscopy is a powerful tool for studying the electronic properties of substituted nitroaromatics, it is often used in conjunction with other techniques for a more complete characterization:
-
Infrared (IR) Spectroscopy: Identifies functional groups based on their vibrational frequencies. For nitroaromatics, strong absorptions corresponding to the N-O symmetric and asymmetric stretches are characteristic (~1350 cm⁻¹ and ~1525 cm⁻¹ respectively). [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation and isomer identification. [11]* Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues. [11]* Femtosecond Transient Absorption (fs-TA) Spectroscopy: An advanced technique used to study the ultrafast electronic dynamics and relaxation pathways of these molecules following photoexcitation. [10]
Conclusion
The UV-Vis spectroscopic properties of substituted nitroaromatics are highly dependent on the electronic nature and position of the substituents on the aromatic ring. Electron-donating groups typically induce a bathochromic shift due to the creation of an intramolecular charge transfer state, an effect that is maximized with para-substitution. Conversely, additional electron-withdrawing groups or steric hindrance from ortho-substituents can lead to a hypsochromic shift. This predictable structure-property relationship makes UV-Vis spectroscopy an invaluable and accessible tool for the analysis, characterization, and comparative study of these important chemical compounds in research and industrial settings.
References
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- The Journal of Chemical Physics. (2002).
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A Senior Application Scientist's Guide to Differentiating 2,3-Difluoro-4-nitroanisole and 2,3-Difluoro-6-nitroanisole
Introduction
In the landscape of pharmaceutical and agrochemical development, the precise identification of constitutional isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, such as 2,3-Difluoro-4-nitroanisole and 2,3-Difluoro-6-nitroanisole, possess the same molecular formula and weight but can exhibit profoundly different chemical reactivity, metabolic pathways, and toxicological profiles. These fluorinated nitroaromatic compounds are valuable synthetic intermediates, prized for the unique electronic properties conferred by their substituents that facilitate reactions like nucleophilic aromatic substitution (SNAr).[1][2] Consequently, the ability to unambiguously differentiate between the 4-nitro and 6-nitro isomers is critical during synthesis, quality control, and regulatory submission.
This guide provides an in-depth, technically-grounded comparison of these two isomers. Moving beyond a simple listing of properties, we will explore the causal relationships between molecular structure and analytical signatures. We will detail self-validating experimental protocols in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) designed to provide irrefutable identification for researchers, scientists, and drug development professionals.
Structural and Physicochemical Overview
The foundational difference between this compound and 2,3-Difluoro-6-nitroanisole lies in the position of the nitro (-NO₂) group on the aromatic ring relative to the methoxy (-OCH₃) group. This seemingly minor shift has significant implications for the molecule's electronic distribution, polarity, and steric profile, which in turn govern its behavior in various analytical systems.
Caption: Logical flow from structural difference to analytical differentiation.
The placement of the electron-withdrawing nitro group para to the electron-donating methoxy group in this compound creates a more polarized molecule compared to the 6-nitro isomer, where the groups are ortho to each other. This difference in dipole moment is a key factor we will exploit for chromatographic separation.
| Property | This compound | 2,3-Difluoro-6-nitroanisole |
| CAS Number | 66684-59-1[2] | 66684-60-4[3] |
| Molecular Formula | C₇H₅F₂NO₃ | C₇H₅F₂NO₃ |
| Molecular Weight | 189.12 g/mol | 189.12 g/mol |
| Predicted Polarity | Higher | Lower |
| IUPAC Name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | 1,2-Difluoro-3-methoxy-4-nitrobenzene[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful technique for positive isomer identification, as it directly probes the chemical environment of each nucleus.[4] For these isomers, both ¹H and ¹⁹F NMR will provide distinct, unambiguous spectra.
Causality of Spectral Differences
The chemical shift of a nucleus is dictated by its local electronic environment. The strongly electron-withdrawing nitro group significantly deshields (moves downfield) adjacent nuclei. Furthermore, spin-spin coupling (J-coupling) between nuclei provides through-bond connectivity information. The magnitude of J-couplings between fluorine and hydrogen (JHF) is highly sensitive to the number of bonds separating them, providing another layer of structural confirmation.[5]
Predicted ¹H and ¹⁹F NMR Data
Note: The following are predicted values based on established principles of NMR spectroscopy. Actual shifts may vary based on solvent and concentration.
| Isomer | Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Differentiation |
| This compound | H-5 | ~8.0 | Doublet of Doublets (dd) | H-5 is ortho to the nitro group, causing a significant downfield shift. It will show coupling to H-6 and F-2. |
| H-6 | ~7.2 | Doublet of Doublets (dd) | H-6 is meta to the nitro group. It will show coupling to H-5 and F-3. | |
| OCH₃ | ~4.0 | Singlet (s) | Methoxy protons are too distant to show significant coupling to F or other H. | |
| F-2 | -120 to -140 | Doublet of Doublets (dd) | Coupled to F-3 and H-6. | |
| F-3 | -130 to -150 | Doublet of Doublets (dd) | Coupled to F-2 and H-5. | |
| 2,3-Difluoro-6-nitroanisole | H-4 | ~7.8 | Triplet of Doublets (td) | H-4 is ortho to the nitro group. It will show coupling to H-5 and both F-2 and F-3. |
| H-5 | ~7.4 | Triplet of Doublets (td) | H-5 is meta to the nitro group. It will show coupling to H-4 and both F-2 and F-3. | |
| OCH₃ | ~3.9 | Singlet (s) | ||
| F-2 | -125 to -145 | Doublet of Doublets (dd) | Coupled to F-3 and H-4. | |
| F-3 | -135 to -155 | Doublet of Doublets (dd) | Coupled to F-2 and H-5. |
The key diagnostic in ¹H NMR is the difference in aromatic proton patterns. The 4-nitro isomer will display two distinct doublet of doublets, while the 6-nitro isomer will show two more complex triplet of doublets. ¹⁹F NMR is an exceptionally powerful complementary technique, offering high sensitivity and a wide chemical shift range with minimal background interference.[6][7] The precise chemical shifts and, critically, the J-coupling constants between the fluorine nuclei and the aromatic protons will confirm the substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the anisole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set spectral width to cover 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Switch the nucleus to ¹⁹F.
-
Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling should be applied to simplify the spectra to singlets or doublets (if F-F coupling is present), which aids in initial identification.[4] A coupled spectrum can be acquired subsequently to analyze JHF couplings.
-
Set an appropriate spectral width (e.g., -100 to -180 ppm).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to confirm proton ratios. Analyze chemical shifts and coupling patterns to assign the structure.
Mass Spectrometry (MS): Unveiling Isomeric Fragmentation Fingerprints
While both isomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) in a mass spectrometer will differ. This is because the stability of the resulting fragment ions is dependent on the original positions of the substituents.[8] The analysis of fragmentation patterns allows for structural deduction.[9][10]
Predicted Fragmentation Pathways
The molecular ion (M⁺•) for both isomers will be observed at m/z 189. The key to differentiation lies in the relative abundances of the fragment ions. Nitroaromatics typically undergo characteristic losses of NO₂ (46 Da), O (16 Da), and NO (30 Da).[11]
-
This compound: Loss of the nitro group (•NO₂) to form an ion at m/z 143 is expected to be a prominent fragmentation pathway. The subsequent loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 128 is also likely.
-
2,3-Difluoro-6-nitroanisole: The proximity of the methoxy and nitro groups can facilitate an "ortho effect," a rearrangement involving intramolecular hydrogen abstraction, potentially leading to a more significant loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) from the molecular ion. The loss of •OCH₃ would result in a fragment at m/z 158 . The relative intensity of the m/z 158 peak versus the m/z 143 peak can be a key diagnostic differentiator.
| Fragment Ion (m/z) | Neutral Loss | Predicted Relative Abundance (4-nitro isomer) | Predicted Relative Abundance (6-nitro isomer) |
| 189 | - | M⁺• (Molecular Ion) | M⁺• (Molecular Ion) |
| 159 | NO (30) | Moderate | Moderate |
| 158 | •OCH₃ (31) | Low to Moderate | High |
| 143 | •NO₂ (46) | High | Moderate |
| 128 | •NO₂ + •CH₃ | Moderate | Low |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: Use a 30 m x 0.25 mm ID column with a mid-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion (m/z 189) and the key fragment ions (m/z 158, 143, 128). Compare the relative abundances of these fragments to differentiate the isomers.
High-Performance Liquid Chromatography (HPLC): Separation by Polarity
The difference in molecular polarity between the two isomers provides a robust mechanism for their physical separation using HPLC.[12] For separating fluorinated aromatic compounds, columns with pentafluorophenyl (PFP) stationary phases are often highly effective due to unique interactions like π-π, dipole-dipole, and ion-dipole interactions.[13][14][15]
Principle of Separation
This compound, with its nitro group para to the methoxy group, is expected to have a larger net dipole moment and be more polar than the 6-nitro isomer. In reversed-phase HPLC, less polar compounds interact more strongly with the non-polar stationary phase and thus have longer retention times. Therefore, we predict that the more polar 4-nitro isomer will elute earlier than the less polar 6-nitro isomer.
Caption: Predicted HPLC separation and elution order of the two isomers.
Experimental Protocol: HPLC Separation
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
HPLC Method:
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Run reference standards for each isomer to confirm their individual retention times. Inject the unknown sample and compare its retention time to the standards for identification. The 4-nitro isomer is expected to elute before the 6-nitro isomer.
Conclusion: An Integrated Approach
While each of the techniques described provides powerful data, the most rigorous and self-validating approach involves their combined use. A typical workflow would involve initial separation and tentative identification by HPLC, followed by definitive structural confirmation of the collected fractions using NMR and MS. The convergence of data from these orthogonal techniques—chromatographic behavior (polarity), nuclear environment (NMR), and fragmentation pattern (MS)—provides an unassailable identification of the specific isomer, ensuring the scientific integrity required for advanced research and development.
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 2,3-Difluoro-4-nitroanisole
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
2,3-Difluoro-4-nitroanisole (CAS: 66684-59-1) is a vital intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its molecular architecture, featuring a nitro group and vicinal fluorine atoms, makes it a versatile precursor for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of novel bioactive compounds.[1][4] In the context of drug development, the purity of such an intermediate is not a trivial matter; it is a critical parameter that directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for the purity assessment of this compound. We will explore the causality behind methodological choices and contrast HPLC's performance with orthogonal techniques like Gas Chromatography (GC) and High-Resolution Mass Spectrometry (HRMS). All protocols and data are presented to meet the rigorous standards of regulatory bodies, grounded in guidelines such as the ICH Q2(R1) for analytical procedure validation.[5][6][7][8]
The Gold Standard: Purity by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity analysis of non-volatile and thermally stable compounds like this compound.[9][10][11][12] Its high resolution, quantitative accuracy, and robustness make it the preferred method for routine quality control and release testing.[12]
Expertise in Action: Rationale for Method Development
The selection of HPLC parameters is a science-driven process designed to achieve optimal separation and detection. For this compound, a reversed-phase method is the logical choice.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds. The non-polar C18 chains interact with the benzene ring of the analyte, while the polar nitro and methoxy groups modulate its retention.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, ensuring good peak shape and low system pressure. A gradient, starting with a higher water concentration and increasing the acetonitrile percentage over time, allows for the elution of potential impurities with a wide range of polarities, from highly polar starting materials to non-polar byproducts.
-
Detection: The nitroaromatic chromophore in the target molecule exhibits strong UV absorbance.[13] A UV-Vis or Diode Array Detector (DAD) is ideal. Monitoring at a wavelength of maximum absorbance (e.g., ~254 nm) ensures high sensitivity for the main component and related impurities. A DAD offers the additional advantage of providing spectral data, which can be used to assess peak purity and help in the tentative identification of impurities.
Workflow for HPLC Purity Assessment
Caption: A typical workflow for the purity assessment of this compound by HPLC.
Experimental Protocol: HPLC Purity Method
This protocol is a self-validating system designed for robustness and reproducibility.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatography Data System (CDS) for instrument control and data processing.
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Synthesized this compound sample.
-
Reference Standard of this compound (purity ≥ 99.5%).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard solution.[9]
-
Filtration: Filter both solutions through a 0.45 µm syringe filter to remove particulates before injection.[9]
-
Injection Sequence:
-
Inject a blank (acetonitrile) to establish a baseline.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis: Calculate the purity of the synthesized sample using the area normalization method, assuming all impurities have a similar response factor at 254 nm.
-
Purity (%) = (Area_main_peak / Sum_of_all_peak_areas) * 100
-
-
Orthogonal Methods: A Comparative Perspective
Relying on a single analytical technique can sometimes provide an incomplete picture. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive purity assessment.[10]
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[14] It is particularly useful for detecting impurities that are not amenable to HPLC analysis, such as residual solvents or volatile starting materials from the synthesis.
-
Causality & Application: The synthesis of this compound may involve volatile precursors or solvents.[1] A GC method, typically with a Flame Ionization Detector (FID), is the standard for detecting these types of process-related impurities.[15] The FID offers a uniform carbon response, making it highly quantitative for a broad range of organic molecules.[15]
-
Limitations: The primary analyte, this compound, has a relatively high boiling point and the nitro group can be susceptible to thermal degradation, which could lead to inaccurate quantification of the main peak. Therefore, GC is best used as a complementary method for specific volatile impurities rather than for assaying the main component.[16]
Experimental Protocol: GC for Volatile Impurities
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
A low-to-mid polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow.[17]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Split Ratio: 50:1
-
-
Procedure:
-
Prepare sample by dissolving ~10 mg in a suitable solvent like acetone.
-
Inject 1 µL into the GC system.
-
Analyze the chromatogram for peaks corresponding to known potential volatile impurities and solvents.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of the main compound and for identifying unknown impurities.[10][18] When coupled with liquid chromatography (LC-HRMS), it becomes an exceptionally powerful tool for impurity profiling.[11][19]
-
Causality & Application: While HPLC-UV may show a single, sharp peak, this peak could mask a co-eluting impurity. HRMS can deconvolute this by extracting ion chromatograms for the exact mass of the target compound and any potential impurities (e.g., isomers, degradation products).[20] It offers superior specificity and is essential for structural elucidation of unknown peaks found during HPLC analysis.[18]
-
Limitations: While HRMS can be quantitative, it requires more complex calibration and can be less precise for routine quantification compared to a validated HPLC-UV method.[18] Its primary strength lies in identification and characterization.[21]
Data Synthesis: A Comparative Purity Analysis
To illustrate the power of this multi-faceted approach, consider the hypothetical analysis of a newly synthesized batch of this compound.
| Parameter | HPLC-DAD | GC-FID | LC-HRMS | Interpretation & Rationale |
| Purity Assay (%) | 99.6% (Area Norm.) | Not Suitable | 99.4% (by ion current) | HPLC provides the most reliable quantitative value for the main component. HRMS offers a confirmatory, albeit less precise, value. GC is unsuitable for assaying the thermally labile main peak. |
| Impurity 1 (Known) | 0.25% (at RRT 0.85) | Not Detected | 0.26% (Identified as 2,3-Difluoro-4-nitrophenol) | A non-volatile process impurity well-quantified by HPLC. HRMS confirms its identity via accurate mass. Its absence in GC is expected due to its low volatility. |
| Impurity 2 (Known) | Not Detected | 0.12% (at RT 4.5 min) | Not Detected in LC | A volatile impurity (e.g., residual 2,3-difluoroanisole) that is only detectable by GC, demonstrating the necessity of this orthogonal method. |
| Impurity 3 (Unknown) | Co-elutes with main peak | Not Detected | 0.15% (Identified as an isomer by accurate mass) | HRMS reveals a critical isomeric impurity completely hidden in the HPLC-UV chromatogram. This highlights the limitation of UV detection and the power of mass spectrometry for ensuring peak purity. |
| Overall Purity | 99.6% | >99.8% (non-volatiles) | ~99.4% | The true purity is likely ~99.4% . The combined data reveals a more complete picture than any single method, showing non-volatile, volatile, and isomeric impurities. |
RRT = Relative Retention Time; RT = Retention Time
Logical Framework for Method Selection
The choice of analytical technique is dictated by the specific question being asked. The following diagram illustrates a logical approach to purity assessment in a drug development setting.
Caption: Decision-making workflow for selecting analytical methods for comprehensive purity profiling.
Conclusion
For the critical task of assessing the purity of synthesized this compound, High-Performance Liquid Chromatography stands as a robust, reliable, and highly quantitative primary technique. However, this guide demonstrates that true scientific rigor and trustworthiness, as demanded in the pharmaceutical industry, are achieved by embracing a multi-orthogonal approach.
By complementing a validated HPLC method with Gas Chromatography for volatile impurity analysis and High-Resolution Mass Spectrometry for identity confirmation and detection of hidden impurities, researchers and drug development professionals can build a comprehensive and accurate purity profile. This integrated strategy not only ensures the quality of the synthetic intermediate but also safeguards the integrity of the entire drug development pipeline.
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- VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
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- How can I assess purity via HRMS? What is the acceptable deviation from the calculated mass?.
- Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information.
- The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. [Link]
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
- Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
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A Comparative Guide to the Analysis of Trace Impurities in Technical Grade 2,3-Difluoro-4-nitroanisole
This guide provides a comprehensive comparison of analytical methodologies for the detection, identification, and quantification of trace impurities in technical grade 2,3-Difluoro-4-nitroanisole (CAS: 66684-59-1). As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), the purity profile of this reagent is paramount to ensuring the safety, efficacy, and quality of the final drug product.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols grounded in established regulatory standards.
Introduction: The Critical Role of Purity in a Versatile Building Block
This compound is a versatile chemical building block prized in organic synthesis for its unique electronic and structural properties.[2] The presence of two fluorine atoms and an electron-withdrawing nitro group on the aromatic ring facilitates a range of chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions, making it invaluable in constructing complex molecular architectures for novel therapeutics.[3]
However, the synthetic route to this compound can introduce various impurities, including starting materials, by-products, isomers, and degradation products.[4][5] Even at trace levels, these impurities can have a significant impact on downstream reactions and, more importantly, may pose a risk to patient safety if carried through to the final API.[1] Therefore, a rigorous and multi-faceted analytical approach is not just a matter of quality control but a fundamental requirement dictated by global regulatory bodies like the International Council for Harmonisation (ICH).[6][7]
Chapter 1: Anticipating the Enemy: Potential Impurities in this compound
A robust analytical strategy begins with understanding the potential impurities that may arise during the synthesis, purification, and storage of the target compound.[6] These are broadly classified by the ICH Q3A(R2) guidelines into organic impurities, inorganic impurities, and residual solvents.[7]
-
Organic Impurities: These are the most common and structurally diverse class.[5]
-
Starting Materials & Intermediates: Incomplete conversion can lead to residual precursors, such as 1,2,3-trifluoro-4-nitrobenzene.
-
By-products: Side reactions can generate isomeric impurities (e.g., 2,5-Difluoro-4-nitroanisole or 3,4-Difluoro-2-nitroanisole) or related substances.
-
Degradation Products: Hydrolysis of the methoxy group can lead to the formation of 2,3-Difluoro-4-nitrophenol, particularly under non-neutral pH conditions or upon prolonged storage.[8]
-
-
Inorganic Impurities: These typically originate from reagents, catalysts, or manufacturing equipment and include heavy metals or inorganic salts.[5][9]
-
Residual Solvents: Organic solvents used during synthesis and purification can remain in the final product. Their control is mandated by ICH Q3C guidelines.[6]
The diagram below illustrates potential pathways for the formation of key organic impurities.
Caption: Potential impurity formation pathways during synthesis.
Chapter 2: A Comparative Arsenal of Analytical Techniques
No single analytical technique can provide a complete picture of a sample's impurity profile. A scientifically sound approach relies on the orthogonal application of multiple methods, each chosen for its specific strengths. The table below provides a high-level comparison.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification of known and unknown non-volatile impurities.[1] | Robust, reproducible, excellent for quantitative analysis, widely available.[10] | Requires chromophores for UV detection, limited identification power alone. |
| GC-FID/NPD | Quantification of volatile organic impurities and residual solvents.[1] | High resolution for volatile compounds, FID is universal for organics, NPD is selective for N-containing compounds.[11][12] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Identification and quantification of non-volatile impurities.[5] | Provides molecular weight information, enabling identification of unknowns. High sensitivity.[13] | Ionization efficiency can vary significantly between compounds, potentially complicating quantification. |
| GC-MS | Identification of volatile and semi-volatile impurities.[5] | Provides definitive identification through mass spectral library matching.[14] | Limited to thermally stable and volatile compounds. |
| NMR | Definitive structure elucidation of unknown impurities.[15] | Provides unambiguous structural information, including connectivity and stereochemistry.[16][17] | Relatively low sensitivity, requires higher impurity concentration (isolation often needed). |
| ICP-MS | Quantification of trace elemental (inorganic) impurities.[9] | Extremely high sensitivity for detecting metals and other elements.[9] | Does not provide information on organic impurities. |
Chapter 3: In-Depth Methodologies & Experimental Protocols
The choice of a specific method is driven by the impurity . The following sections detail validated protocols and explain the causality behind the experimental choices.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the gold standard for separating and quantifying the primary organic impurities in pharmaceutical intermediates due to its high resolution and reproducibility.[1][10] A reversed-phase method using a C18 column is typically the starting point, as it effectively separates compounds based on hydrophobicity.
Causality of Method Choice:
-
Detector: A UV detector is chosen because the nitroaromatic structure of the parent compound and its likely impurities possess strong chromophores, ensuring high sensitivity.
-
Gradient Elution: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile or methanol) is employed to ensure that both more polar (e.g., hydrolysis products) and less polar (e.g., isomeric by-products) impurities are eluted with good peak shape in a reasonable timeframe.
Protocol 3.1.1: RP-HPLC Method for Impurity Profiling
-
Instrumentation: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Gas Chromatography (GC): Targeting Volatile Impurities
GC is the ideal technique for analyzing residual solvents and other volatile or semi-volatile organic impurities.[14] For a halogenated and nitrogen-containing compound like this compound, specific detectors offer significant advantages over a standard Flame Ionization Detector (FID).
Causality of Detector Choice:
-
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus.[11][12] It provides excellent sensitivity for the parent compound and any nitrogen-containing impurities while minimizing interference from hydrocarbon-based solvents.
-
Electron Capture Detector (ECD): The ECD is extremely sensitive to electronegative compounds, such as those containing halogens.[12][14] This makes it an ideal choice for detecting the difluorinated parent compound and any halogenated impurities with high sensitivity.[18]
Protocol 3.2.1: GC-NPD/ECD Method for Trace Analysis
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and an NPD or ECD.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C (for both NPD and ECD).
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Hexane) to a concentration of 1.0 mg/mL.
Mass Spectrometry (MS) & NMR: The Path to Definitive Identification
When an unknown impurity is detected by HPLC or GC, its identity must be determined. This is where the power of hyphenated techniques and NMR spectroscopy becomes indispensable.[19][20]
Workflow for Unknown Identification:
The following diagram outlines a logical workflow for isolating and identifying an unknown impurity detected during routine analysis.
Caption: Workflow for unknown impurity identification.
Causality of Technique Selection:
-
LC-HRMS (High-Resolution Mass Spectrometry): This is the first step. It provides a highly accurate mass measurement of the impurity, allowing for the confident determination of its elemental formula, which is a critical clue to its identity.[19]
-
Preparative HPLC: If the impurity needs to be structurally confirmed and no reference standard exists, it must be isolated in sufficient quantity and purity for NMR analysis.
-
NMR Spectroscopy: NMR is the ultimate tool for structure elucidation.[15][17]
-
¹H and ¹³C NMR provide the carbon-hydrogen framework.
-
¹⁹F NMR is crucial for this molecule, confirming the number and environment of the fluorine atoms.
-
2D NMR (COSY, HSQC, HMBC) experiments establish the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.[16][21]
-
Chapter 4: Adherence to Regulatory Standards: ICH Q3A(R2)
The entire process of impurity analysis is governed by regulatory expectations. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[6][22][23]
Key Thresholds:
The action required for a given impurity is determined by its concentration relative to thresholds that are based on the maximum daily dose of the final drug. For a typical drug substance, these thresholds are as follows:
| Threshold Type | Threshold Limit (for Maximum Daily Dose ≤ 2 g/day ) | Action Required |
| Reporting | 0.05% | The impurity must be reported in regulatory filings.[6] |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | The structure of the impurity must be determined. |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | The biological safety of the impurity at the specified level must be established through toxicological data. |
This table is a simplified summary. Refer to the official ICH Q3A(R2) guideline for complete details.[6]
Conclusion
The analysis of trace impurities in technical grade this compound is a complex but manageable challenge that requires a multi-faceted, orthogonal analytical approach. A combination of high-resolution chromatographic separation (HPLC and GC) for detection and quantification, coupled with the unparalleled identification power of mass spectrometry and NMR spectroscopy, provides the necessary tools to ensure the quality and safety of this critical pharmaceutical intermediate.[1][4][15] Grounding this scientific approach within the framework of regulatory guidelines, such as those from the ICH, ensures that the data generated is not only scientifically sound but also compliant with global expectations for drug development.[7]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2,3-Difluoro-4-nitroanisole
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3-Difluoro-4-nitroanisole (CAS No. 66684-59-1), a versatile but hazardous intermediate in organic synthesis.[1][2] The procedures outlined herein are grounded in established safety protocols for halogenated nitroaromatic compounds and are designed to ensure compliance with regulatory standards.
The fundamental principle guiding the disposal of this compound is that it must be treated as hazardous waste. Due to its chemical structure—a halogenated nitroaromatic compound—it is presumed to be toxic and harmful to aquatic life.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always accessible, its hazards can be reliably inferred from structurally analogous compounds like 4-nitroanisole and other halogenated nitroaromatics.
Anticipated Hazards:
-
Carcinogenicity: Many nitroaromatic compounds are suspected of causing cancer.[3][4]
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[3][4]
-
Reactivity: Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5][6] Thermal decomposition can release toxic and irritating gases, such as nitrogen oxides and hydrogen fluoride.[5]
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory when handling this compound in any form.
-
Eye Protection: Wear chemical safety goggles and a face shield.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A flame-resistant lab coat is required.
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Quantitative Hazard Data for Analogous Compound (4-Nitroanisole)
The following table summarizes key hazard information for 4-Nitroanisole (CAS: 100-17-4), which serves as a conservative proxy for assessing the risks of this compound.
| Property | Value | Source(s) |
| GHS Classification | Carcinogenicity (Category 2), Aquatic Hazard (Chronic, Category 3) | [3][4] |
| Hazard Statements | H351: Suspected of causing cancer. H412: Harmful to aquatic life with long lasting effects. | [3][4] |
| Oral LD50 (Rat) | 2,300 mg/kg | [4] |
| Dermal LD50 (Rat) | > 16,000 mg/kg | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [5] |
Part 2: Waste Segregation and Containment Protocol
Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Methodology for Waste Collection:
-
Designate a Waste Stream: this compound waste must be segregated as "Halogenated Organic Waste." [8][9] This is because specialized incineration facilities are required to neutralize the acidic gases (e.g., HCl, HF) produced during the thermal destruction of halogenated compounds.[10]
-
Select an Appropriate Container:
-
For solid waste (e.g., pure compound, contaminated consumables like weigh paper or gloves), use a robust, sealable container, such as a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid.
-
For liquid waste (e.g., solutions in organic solvents), use a designated, shatter-resistant waste container, clearly marked for halogenated solvents.
-
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE."
-
The full chemical name: "this compound."
-
List any other chemical constituents (e.g., solvents) and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).[3]
-
The date the first waste was added to the container and the name of the generating laboratory/researcher.
-
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area. This area must have secondary containment to capture any potential leaks and should be located away from incompatible materials.[8]
Part 3: Final Disposal Workflow
The ultimate disposal of hazardous waste must be conducted by a licensed and approved waste management company, coordinated through your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure:
-
Accumulation: Collect waste in the properly labeled container as described in Part 2. Do not overfill containers; leave at least 10% headspace for expansion.
-
Request Pickup: Once the container is full or the project is complete, contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for documentation and scheduling.
-
Documentation: Complete any required waste manifest or tracking forms provided by your EHS office. This documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[11][12]
-
Transfer: Hand over the waste to authorized EHS personnel. Do not attempt to transport hazardous waste off-site yourself.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Part 4: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the full PPE described in Part 1.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like sand, vermiculite, or commercial sorbent.[8] Do not use combustible materials like paper towels. For a liquid spill, surround the spill with absorbent material to prevent it from spreading.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Avoid creating dust.[8][13]
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as halogenated hazardous waste.[13]
-
Label and Dispose: Seal and label the container with all spill cleanup materials and manage it as hazardous waste according to the protocol in Part 3.
References
- BenchChem. (2025). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.com. Link
- Sigma-Aldrich. (2025). Safety Data Sheet - 4-Nitroanisole. Sigmaaldrich.com. Link
- Sigma-Aldrich. (2022). Safety Data Sheet - 3-Nitroanisole. Sigmaaldrich.com. Link
- BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.com. Link
- European Chemicals Agency (ECHA). Registration Dossier - Nitrobenzene. Echa.europa.eu. Link
- Alfa Aesar. (2025). Safety Data Sheet - 4-Nitroanisole. Alfa.com. Link
- CPAChem. (2025). Safety data sheet - 4-Nitroanisole. Cpahem.com. Link
- Central Drug House (CDH). Material Safety Data Sheet - 2-Nitro Anisole. Cdhfinechemical.com. Link
- National Oceanic and Atmospheric Administration (NOAA). 2,3,5,6-TETRACHLORO-4-NITROANISOLE | CAMEO Chemicals. Cameochemicals.noaa.gov. Link
- BenchChem. (2025). This compound | 66684-59-1. Benchchem.com. Link
- Santa Cruz Biotechnology.
- BenchChem. (2025). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Benchchem.com. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with this compound: A Supplier's Perspective. Innopharmchem.com. Link
- U.S. Environmental Protection Agency (EPA). (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Epa.gov. Link
- University of Wisconsin-Milwaukee.
- U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Nepis.epa.gov. Link
- U.S. Environmental Protection Agency (EPA). Hazardous Waste. Epa.gov. Link
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Navigating the Safe Handling of 2,3-Difluoro-4-nitroanisole: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of 2,3-Difluoro-4-nitroanisole.
As a Senior Application Scientist, I understand that the foundation of groundbreaking research is a culture of safety. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound. Beyond a simple checklist, this document will delve into the rationale behind each safety protocol, empowering you to make informed decisions and foster a secure laboratory environment. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] Its utility, however, is matched by potential hazards that necessitate careful and informed handling.
Understanding the Risks: Hazard Profile of this compound
While a comprehensive toxicological profile for this compound is not as extensively documented as some more common reagents, the available data and the known hazards of analogous compounds provide a clear directive for cautious handling. The primary known hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3]
Hazard Statements for this compound: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, it is prudent to consider the hazards associated with structurally similar nitroaromatic compounds. For instance, 4-Nitroanisole is suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[4] While these specific hazards are not confirmed for the difluoro-analogue, this information underscores the need for a conservative approach to safety.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations of the causality behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin contact, preventing irritation as indicated by H315. Always inspect gloves for tears or punctures before use.[4] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles, preventing serious eye irritation (H319).[5][6][7] |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and minimizes skin contact.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation (H335).[9] |
A logical workflow for PPE selection and use when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for ensuring safety.
1. Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure a designated waste container for this compound is available.
2. Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust when handling the solid material.
-
Use compatible spatulas and glassware to prevent reactions.
-
Keep the container tightly closed when not in use.[9]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4][9]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Ensure the storage container is clearly labeled with the chemical name and associated hazards.
-
Store in a locked cabinet or other secure location.[9]
Emergency Procedures: A Self-Validating System
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
A streamlined process for responding to an exposure to this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Waste Collection: All waste materials, including contaminated gloves, paper towels, and empty containers, should be placed in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain or in the regular trash.
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
By adhering to these comprehensive guidelines, you can confidently and safely utilize this compound in your research endeavors, contributing to a culture of safety and scientific excellence.
References
- CPAChem.
- CHEMM. Personal Protective Equipment (PPE). [Link]
- US EPA. Personal Protective Equipment. [Link]
- Alfa Aesar.
- Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- Luminix Health. This compound. [Link]
- Angene. This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound: A Supplier's Perspective. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. luminixhealth.com [luminixhealth.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
